molecular formula C21H32N2O6 B565337 (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine CAS No. 1217833-76-5

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

カタログ番号: B565337
CAS番号: 1217833-76-5
分子量: 408.495
InChIキー: BGBLTXIOYFGHND-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine, also known as this compound, is a useful research compound. Its molecular formula is C21H32N2O6 and its molecular weight is 408.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLTXIOYFGHND-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724430
Record name N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217833-76-5
Record name N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pursuit of Metabolic Stability in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: A Dipeptide Isostere for Advanced Drug Discovery

In modern drug discovery, the development of peptide-based therapeutics is often hampered by their rapid degradation by proteases in the body. This metabolic instability leads to a short plasma half-life, limiting their therapeutic efficacy.[] A key strategy to overcome this challenge is the isosteric replacement of the scissile peptide bond with a more stable linkage.[2] This guide provides a comprehensive technical overview of this compound, a dipeptide isostere of the Gly-Phe motif, designed to enhance metabolic stability while retaining key structural features for biological activity.

The structure of this compound replaces the typical amide bond with a secondary amine linkage. This modification removes the carbonyl group susceptible to proteolytic cleavage, thereby increasing the molecule's resistance to enzymatic degradation.[][2] The tert-butyloxycarbonyl (Boc) protecting groups on both amino functionalities allow for its use as a versatile building block in the synthesis of more complex peptidomimetics.[3][][5]

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with a defined stereochemistry at the former phenylalanine alpha-carbon. The "(2S)" designation indicates that the stereocenter is derived from the natural L-phenylalanine. The molecule is comprised of a Boc-protected glycine unit linked via a secondary amine to a Boc-protected (2S)-2-amino-3-phenylpropyl moiety.

Table 1: Physicochemical Properties of this compound and Related Precursors

PropertyThis compound (Predicted)Boc-Glycine[6][7][8]Boc-L-phenylalanine[][9]
Molecular Formula C23H37N3O6C7H13NO4C14H19NO4
Molecular Weight 451.56 g/mol 175.18 g/mol 265.31 g/mol
Appearance White to off-white solidWhite to off-white powderWhite solid
Solubility Soluble in DMSO, Methanol, ChloroformSoluble in waterSoluble in organic solvents
Melting Point Not available86-89 °C88-91 °C
Stereochemistry (S) at the phenylpropyl stereocenterAchiral(S)

Strategic Synthesis: A Convergent Approach

The synthesis of this compound is best achieved through a convergent strategy involving the preparation of two key intermediates followed by their coupling. A robust and widely applicable method for forming the secondary amine linkage is reductive amination.

Synthetic Workflow Diagram

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Coupling and Final Product L-Phenylalaninol L-Phenylalaninol Boc_Protection_1 Boc Protection ((Boc)2O, Base) L-Phenylalaninol->Boc_Protection_1 Intermediate_1 (2S)-2-(Boc-amino)-3-phenylpropan-1-ol Boc_Protection_1->Intermediate_1 Oxidation Oxidation (e.g., Dess-Martin) Intermediate_1->Oxidation Aldehyde (2S)-2-(Boc-amino)-3-phenylpropanal Oxidation->Aldehyde Reductive_Amination Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive_Amination Coupling Partner 1 Boc-Glycine Boc-Glycine Reduction Reduction (e.g., LiAlH4) Boc-Glycine->Reduction Amino_Alcohol 2-((tert-butoxycarbonyl)amino)ethan-1-ol Reduction->Amino_Alcohol Amino_Alcohol->Reductive_Amination Coupling Partner 2 Final_Product This compound Reductive_Amination->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol details the key coupling step for the synthesis of the target molecule.

Materials:

  • (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal (Aldehyde intermediate)

  • 2-((tert-butoxycarbonyl)amino)ethan-1-amine (Amine intermediate, derived from Boc-glycine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Add 2-((tert-butoxycarbonyl)amino)ethan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of dipeptide isosteres like this compound into peptide leads offers several advantages for drug development professionals.

  • Enhanced Proteolytic Stability: The replacement of the amide bond with a secondary amine linkage significantly increases the molecule's resistance to cleavage by proteases, a critical factor in improving the in vivo half-life of peptide drugs.[][2]

  • Peptidomimetic Design: This building block can be used in the synthesis of peptidomimetics that can mimic or block the bioactivity of natural peptides.[2] Such compounds are valuable as therapeutic agents, for example, as enzyme inhibitors.[2] The great success of HIV protease inhibitors containing hydroxyethylamine dipeptide isosteres (HDIs) has drawn a remarkable interest in these isosteres, which make them one of the most widely studied amide bond isosteres.[2]

  • Conformational Control: The removal of the rigidifying influence of the amide bond can introduce greater conformational flexibility. This can be advantageous for optimizing binding to a biological target. Conversely, the secondary amine can participate in hydrogen bonding, preserving some of the structural characteristics of the native peptide.

Conclusion

This compound represents a valuable, strategically designed building block for medicinal chemists and drug development professionals. Its inherent resistance to proteolysis, coupled with the versatility of the Boc protecting groups, makes it an ideal component for the synthesis of next-generation peptide therapeutics with improved pharmacokinetic profiles. The synthetic route outlined in this guide provides a reliable and efficient method for its preparation, enabling its broader application in the development of novel drug candidates.

References

  • Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. RSC Publishing.
  • Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Ingenta Connect.
  • A Stereocontrolled, Convergent Synthesis of Hydroxyethylene Dipeptide Isosteres.
  • Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Applic
  • Stereocontrolled synthesis of psi[CH = CH] dipeptide isosteres. PubMed.
  • The Role of N-Boc-N-methyl Glycine Methyl Ester in Modern Drug Discovery.
  • Boc-glycine N-hydroxysuccinimide ester. Chem-Impex.
  • Applications of Amino Acid Derivatives in Next-Gener
  • BOC-Glycine | 4530-20-5. ChemicalBook.
  • Boc-L-phenylglycine - (CAS 2900-27-8). Amino Acids - BOC Sciences.
  • Synthesis of Boc-Gly. PrepChem.com.
  • Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid). MedChemExpress.
  • Boc-Phe-Gly-OH. PubChem - NIH.
  • Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.
  • A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. Benchchem.
  • BOC-ON. Sigma-Aldrich.
  • Boc-glycine methyl ester, 98%+. Ottokemi.
  • Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.
  • Preparation method of Boc-glycine.
  • 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. PubChem.

Sources

A Researcher's Guide to the Physicochemical Properties of Boc-Protected Reduced Amide Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. The amide bond, while foundational to many biologically active molecules, often presents challenges related to metabolic instability.[1][2] Amide isosteres are therefore critical tools for drug designers. This guide provides an in-depth technical analysis of a specific and powerful isostere: the Boc-protected reduced amide. We will explore the profound impact of this functional group on key physicochemical properties, including lipophilicity, hydrogen bonding capacity, basicity, and conformational dynamics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable informed decisions in molecular design and optimization.

Introduction: The Strategic Imperative for Amide Isosteres

The amide functional group is a cornerstone of biological chemistry, central to the structure of peptides and a frequent component of synthetic drugs.[1][3] Its unique ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) makes it invaluable for target recognition.[4] However, this same functionality renders it susceptible to enzymatic hydrolysis by proteases and amidases, often leading to poor metabolic stability and limited oral bioavailability.[1][2][3]

Bioisosteric replacement of the amide bond is a well-established strategy to overcome these limitations.[1][3][5] A reduced amide isostere, which replaces the amide carbonyl (C=O) with a methylene group (-CH₂-), effectively removes the primary site of hydrolytic cleavage. While this enhances stability, it fundamentally alters other molecular properties. The introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen of this isostere—creating the -CH₂-N(Boc)- moiety—represents a further, deliberate modification with significant and predictable consequences for a molecule's overall profile. This guide will dissect those consequences in detail.

Core Physicochemical Properties: A Quantitative Analysis

The decision to incorporate a Boc-protected reduced amide isostere must be driven by a clear understanding of the resulting changes to the molecule's physical nature. These changes are not subtle and directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD): A Shift Towards Non-Polarity

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and overall bioavailability.[6] The transformation from a polar amide to a non-polar Boc-protected reduced amide drastically increases lipophilicity.

  • Causality: The amide group is relatively polar due to the C=O and N-H bonds. Reducing the carbonyl to a methylene (-CH₂-) slightly increases lipophilicity. However, the addition of the bulky, hydrocarbon-rich tert-butyl group of the Boc moiety causes a substantial increase in the compound's partition coefficient (LogP).[7]

Table 1: Calculated LogP (cLogP) Comparison of Isosteric Scaffolds Calculations are illustrative estimates for a simple N-methyl acetamide scaffold.

Functional GroupStructurecLogP (Approx.)Implication
Amide-NH-C(=O)-CH₃-0.5Hydrophilic
Reduced Amide-NH-CH₂-CH₃+0.4Moderately Lipophilic
Boc-Protected Reduced Amide-N(Boc)-CH₂-CH₃+2.5Highly Lipophilic

This dramatic increase in LogP can be advantageous for crossing lipid bilayers, such as the blood-brain barrier, but may also lead to decreased aqueous solubility, increased plasma protein binding, and potential for non-specific toxicity if not properly balanced within the overall molecular structure.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[7][8]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Separately, saturate 1-octanol with the PBS buffer. Allow the phases to separate for at least 24 hours.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[8]

  • Partitioning: Add a small aliquot of the stock solution (e.g., 10 µL) to a mixture of the pre-saturated PBS (e.g., 990 µL) and 1-octanol (e.g., 1000 µL for LogP, or varying ratios for LogD).[8]

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour at room temperature) to allow the compound to reach equilibrium between the two phases.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS.[8]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[7]

Hydrogen Bonding Capacity: A Fundamental Shift in Interaction

The ability to form hydrogen bonds is paramount for molecular recognition at the target site. The switch from an amide to a Boc-protected reduced amide fundamentally alters this capability.

  • Amide: Possesses one hydrogen bond donor (N-H) and typically two hydrogen bond acceptor sites (the lone pairs on the carbonyl oxygen).[4]

  • Reduced Amide: Loses the primary HBA (the carbonyl) but retains the HBD (N-H).

  • Boc-Protected Reduced Amide: The N-H donor is eliminated. The two carbonyl oxygens of the Boc group itself become potential, albeit sterically hindered, hydrogen bond acceptors.[10]

This transformation is critical. If the original amide's N-H donor was essential for binding affinity, its removal will be detrimental. Conversely, if the N-H was a liability (e.g., leading to unwanted off-target interactions or poor permeability), its removal via Boc protection can be highly beneficial.

H_Bonding

Basicity (pKa): Quenching the Amine

Secondary amines, such as those in a reduced amide isostere, are typically basic, with pKa values around 10-11. This means they will be predominantly protonated at physiological pH (7.4), which can be undesirable, leading to poor cell permeability or strong interactions with acidic targets like the hERG channel.

The Boc group acts as a powerful electron-withdrawing group via resonance, delocalizing the nitrogen's lone pair across the carbamate system. This has a profound effect on the nitrogen's ability to accept a proton.

  • Causality: The delocalization significantly reduces the electron density on the nitrogen, drastically lowering its basicity. The pKa of a Boc-protected amine is typically below 0, meaning it is effectively non-basic and will remain neutral under all physiological conditions.[3]

Table 2: Typical pKa Values for Amine Derivatives

Functional GroupStructureTypical pKaIonization State at pH 7.4
Secondary AmineR₂NH~10-11Mostly Cationic (R₂NH₂⁺)
Boc-Protected AmineR₂N-Boc< 0Neutral (R₂N-Boc)

This "quenching" of basicity is one of the most powerful and predictable applications of this isostere, allowing chemists to maintain a desired molecular scaffold while eliminating unwanted effects associated with a basic center.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the change in pH of a solution of the compound as a titrant is added.[11][12]

Methodology:

  • System Calibration: Calibrate a potentiometer/pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

  • Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 10⁻⁴ M.[11][13] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[13]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases.[13]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[13] Titrate the solution stepwise with a standardized solution of strong acid (for a basic analyte) or strong base (for an acidic analyte), recording the pH after each addition.[12][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] This point can be precisely located as the inflection point on the first derivative of the titration curve.[11][12]

Conformational Effects and Metabolic Stability

The steric bulk of the tert-butyl group is not a passive feature; it actively influences the molecule's shape and its interaction with metabolic enzymes.

  • Conformational Restriction: The large Boc group can restrict rotation around the C-N bond, potentially locking the molecule into a more favorable (or unfavorable) conformation for target binding. This can be a powerful tool for improving selectivity.

  • Metabolic Shielding: While the reduced amide bond is already more stable to proteolysis than a standard amide, the bulky Boc group can provide an additional steric shield. This shield can hinder the approach of drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), further increasing the compound's metabolic half-life.[14][15]

Workflow

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing a key indicator of metabolic clearance.[14][15][16]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4). Prepare a solution of liver microsomes (e.g., human, rat) and an NADPH-regenerating system or NADPH cofactor.[14][17]

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound to the microsomes to a final concentration of ~1 µM.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[14]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.[16][18]

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the amount of parent compound remaining.[14][17]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[18] Control incubations without the NADPH cofactor are run in parallel to assess non-enzymatic degradation.[14][15]

Synthesis and Chemical Stability

The synthesis of Boc-protected reduced amides is generally straightforward. A common and efficient method is a one-pot tandem direct reductive amination (DRA) followed by N-Boc protection.[19] This involves reacting an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ while the newly formed secondary amine is simultaneously protected with di-tert-butyl dicarbonate (Boc₂O).[19]

The primary chemical liability of this moiety is its sensitivity to strong acid. The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation.[20] It is, however, stable to most basic and nucleophilic conditions, making it an excellent orthogonal protecting group in complex syntheses.[21]

Conclusion: A Strategic Tool for Molecular Design

The Boc-protected reduced amide isostere is more than a simple replacement for an amide bond; it is a strategic tool that imparts a distinct and predictable set of physicochemical properties. Its incorporation leads to a molecule that is significantly more lipophilic, metabolically stable, and non-basic, while possessing an altered hydrogen bonding profile.

Key Takeaways for the Medicinal Chemist:

  • Use to Increase Lipophilicity: An excellent choice for increasing passive permeability or targeting the CNS, but be mindful of potential solubility issues.

  • Use to Eliminate Basicity: The most reliable way to remove a basic nitrogen center while maintaining the core scaffold.

  • Use to Enhance Metabolic Stability: Provides a robust alternative to a hydrolytically labile amide bond, with the Boc group offering additional steric shielding.

  • Evaluate H-Bonding Impact: The loss of the N-H hydrogen bond donor is a critical change that must be evaluated in the context of the target's binding pocket.

By understanding and leveraging these properties, drug discovery professionals can effectively utilize this isostere to solve common ADME challenges and rationally design molecules with superior therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • De Witte, P. A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available from: [Link]

  • Tice, C. M. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available from: [Link]

  • slideplayer.com. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Available from: [Link]

  • ResearchGate. (2014). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Available from: [Link]

  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank. Available from: [Link]

  • Taylor & Francis Online. (2001). an improved synthesis of n-boc protected aryl amines. Synthetic Communications. Available from: [Link]

  • ResearchGate. (2017). How to Boc protect secondary amine on solid phase. Available from: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available from: [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Available from: [Link]

  • ACS Publications. (2007). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Organic Letters. Available from: [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Physicochemical and Biological Properties of Novel Amide-Based Steroidal Inhibitors of NMDA Receptors. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). Boc Protected Compounds. Available from: [Link]

  • ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Available from: [Link]

  • PMC. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • PubMed. (2019). Applications of amide isosteres in medicinal chemistry. Medicinal Chemistry Communications. Available from: [Link]

Sources

The Strategic Integration of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of therapeutic agents with enhanced pharmacokinetic profiles has led to the evolution of peptidomimetics, a class of molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] Within this field, the strategic modification of the peptide backbone has emerged as a powerful tool. This guide provides a comprehensive technical overview of a key building block in this endeavor: (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine . We will delve into its rational design, a robust synthetic pathway, and its pivotal role in the construction of advanced peptidomimetic scaffolds. This molecule uniquely combines the structural features of a chiral diaminoalkane with a glycine residue, offering a versatile platform for introducing conformational constraints and proteolytic resistance.

Introduction: The Peptidomimetic Imperative and the Rise of N-Substituted Glycines

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by rapid degradation by proteases.[2] Peptidomimetics seek to address this by introducing non-natural structural elements that retain the key pharmacophoric features of the parent peptide while being resistant to enzymatic cleavage.[3]

One of the most successful strategies in this domain is the development of peptoids , or oligomers of N-substituted glycines.[3][4] In these molecules, the side chain is shifted from the alpha-carbon to the backbone nitrogen atom. This seemingly subtle change has profound consequences:

  • Proteolytic Stability: The absence of a hydrogen atom on the backbone nitrogen disrupts the recognition motifs for many proteases, rendering the amide bond resistant to hydrolysis.[4]

  • Conformational Flexibility and Constraint: The N-substituted glycine backbone is generally more flexible than a standard peptide backbone. However, the introduction of bulky or chiral side chains can be used to impose specific conformational preferences, guiding the molecule into a bioactive shape.[5]

  • Chemical Diversity: The synthesis of peptoids, particularly via the "submonomer" method, allows for the facile incorporation of a vast array of side chains, far exceeding the diversity of the 20 proteinogenic amino acids.[6][7]

This compound is a sophisticated example of an N-substituted glycine building block, designed to leverage these advantages in a highly controlled manner.

Molecular Architecture and Strategic Design

The structure of this compound is a testament to rational peptidomimetic design. It can be deconstructed into two key components:

  • The N-Substituted Glycine Core: This is the foundational element that imparts the desirable characteristics of a peptoid, most notably proteolytic resistance. The Boc-glycine moiety serves as the reactive component for incorporation into a growing peptide or peptoid chain.

  • The (2S)-2-Boc-amino-3-phenylpropyl Side Chain: This is where the true elegance of this building block lies.

    • Phenylalanine Mimicry: The phenylpropyl group is a direct mimic of the side chain of the amino acid phenylalanine. This allows for the replication of key hydrophobic and aromatic interactions that are often critical for binding to biological targets.

    • Stereochemical Control: The defined (2S) stereocenter is crucial for mimicking the natural L-phenylalanine. This stereochemical fidelity is often essential for maintaining high-affinity binding to chiral protein targets.

    • Conformational Constraint: The diaminoalkane-derived backbone of the side chain introduces a degree of conformational rigidity, which can help to pre-organize the peptidomimetic into a bioactive conformation, reducing the entropic penalty of binding.

    • Orthogonal Protection: The presence of two Boc groups allows for selective deprotection strategies during solid-phase synthesis, enabling further derivatization at either the glycine's N-terminus or the side chain's amino group.

The logical relationship of these components is illustrated in the diagram below:

Conceptual Design of the Peptidomimetic Building Block cluster_core Core Scaffold cluster_sidechain Functionality & Mimicry Boc-Glycine Boc-Glycine Building_Block This compound Boc-Glycine->Building_Block Provides Proteolytic Resistance Phenylpropyl Group Phenylpropyl Group Phenylpropyl Group->Building_Block Mimics Phenylalanine Side Chain Chiral Center (2S) Chiral Center (2S) Chiral Center (2S)->Building_Block Ensures Stereospecificity Boc-Protected Amine Boc-Protected Amine Boc-Protected Amine->Building_Block Enables Orthogonal Chemistry Proposed Synthetic Workflow Start (S)-Phenylalaninol Step1 Mesylation & Azide Displacement Start->Step1 Step2 Reduction of Azide & Boc Protection Step1->Step2 Step3 Acylation with Boc-Glycine Step2->Step3 Final (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine Step3->Final

Caption: High-level overview of the proposed synthetic pathway.

Detailed Experimental Protocol

Stage 1: Synthesis of (S)-2-Azido-3-phenyl-1-propanamine

  • Mesylation: Dissolve (S)-phenylalaninol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). Stir at 0°C for 2 hours.

  • Work-up: Wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (1.5 equivalents) and heat the mixture to 80°C for 6 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting azide is then carried forward.

Stage 2: Synthesis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

  • Staudinger Reduction: Dissolve the azide from Stage 1 in a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (1.2 equivalents) and stir at room temperature overnight.

  • Boc Protection: To the crude amine solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a mild base such as triethylamine (1.2 equivalents). Stir at room temperature for 4 hours.

  • Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the mono-Boc-protected diamine.

Stage 3: Synthesis of this compound

  • Coupling Reaction: Dissolve the mono-Boc-protected diamine from Stage 2 (1 equivalent) and Boc-glycine (1.1 equivalents) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA, 2 equivalents). Stir at room temperature for 12 hours. [8]2. Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product.

Characterization

The synthesized product should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H and ¹³C NMR The spectra should show characteristic peaks for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain and glycine backbone, and the methyl protons of the two Boc groups. The integration of these peaks should be consistent with the proposed structure.
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak corresponding to the molecular weight of the title compound. Fragmentation patterns can provide further structural confirmation.
Chiral HPLC Analysis on a chiral stationary phase should confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.
FT-IR Spectroscopy The spectrum should exhibit characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate and amide), and aromatic C-H stretching.

Application in Peptidomimetic and Drug Discovery

The primary application of This compound is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. [9]Its structure is particularly well-suited for this purpose.

Solid-Phase Synthesis Workflow

The incorporation of this building block into a peptide sequence on a solid support would typically follow the Boc/Bzl protection strategy.

Solid-Phase Synthesis Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Building Block (HATU/DIEA) Neutralization->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash End Elongated Peptide Wash->End End->Deprotection Repeat Cycle

Caption: Integration of the building block in a Boc-SPPS workflow.

The use of this building block allows for the precise placement of a phenylalanine-like side chain on a peptoid backbone within a larger peptide or peptidomimetic sequence. This can be used to:

  • Probe Structure-Activity Relationships (SAR): By systematically replacing a phenylalanine residue in a known bioactive peptide with this building block, researchers can assess the importance of the backbone amide N-H for binding and activity. A retention of activity would suggest that the N-H is not a critical hydrogen bond donor and that a peptoid mimic is a viable strategy for drug development.

  • Enhance Proteolytic Stability: As previously discussed, the N-substituted glycine linkage is resistant to enzymatic degradation, which can significantly increase the in vivo half-life of the resulting peptidomimetic.

  • Develop Novel Scaffolds: This building block can be a key component in the de novo design of peptidomimetics that target protein-protein interactions. The conformational constraints imposed by the side chain can help to nucleate secondary structures such as turns or helices, which are often involved in molecular recognition.

Conclusion

This compound represents a highly valuable and strategically designed tool for the modern medicinal chemist. It provides a straightforward method for introducing a key pharmacophoric element—the phenylalanine side chain—onto a proteolytically stable peptoid backbone with precise stereochemical control. Its utility in SPPS, combined with the inherent advantages of N-substituted glycines, makes it a powerful building block for the discovery and development of next-generation peptidomimetic therapeutics. The logical design and synthesis of such molecules underscore the continued innovation in the field, pushing the boundaries of what is achievable in the quest for more durable and effective drugs.

References

  • BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. BenchChem Technical Document.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • PatSnap Synapse. (2025, May 21).
  • Vignaroli, G., & Stecca, A. (2020). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 8, 573.
  • Roy, R. N., & Zuckermann, R. N. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids)
  • Chem-Impex. (n.d.). Fmoc-N-(2-Boc-aminoethyl)glycine.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics.
  • Kirshenbaum, K., & Zuckermann, R. N. (2008). Oligo(N-aryl glycines): a new twist on structured peptoids. Proceedings of the National Academy of Sciences, 105(49), 19165-19170.
  • Merrifield, R. B. (1997). Life during a golden age of peptide chemistry: the concept and development of solid-phase peptide synthesis. American Chemical Society.
  • Angell, Y. M., & Garcia-Echeverria, C. (2002). Experimental Procedures. The Royal Society of Chemistry.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids)
  • Peretto, I., & Chorev, M. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1083, 15-32.
  • Manna, S., & Gilon, C. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22199-22210.
  • Zuckermann, R. N. (2011). Peptoid origins. Peptide Science, 96(5), 545-555.
  • BOC Sciences. (n.d.). Boc-glycine - (CAS 4530-20-5).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid, 98%.
  • PubChem. (n.d.). (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid.
  • Merck. (n.d.). Building Blocks for Solid Phase Peptide Synthesis.
  • MedChemExpress. (n.d.). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid.
  • Chem-Impex. (n.d.). Fmoc-N-(3-Boc-aminopropyl)-glycine.
  • Carl ROTH. (n.d.). Boc-Glycine, 5 g.
  • Manna, S., & Gilon, C. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22199-22210.
  • List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.

Sources

The Stability of Reduced Peptide Bond Isosteres: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isosteric replacement of the peptide bond is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent liabilities of peptide-based therapeutics, namely their susceptibility to enzymatic degradation.[1][2] Among the various modifications, the reduced peptide bond isostere, characterized by a methylene amine linkage (-CH₂-NH-), offers a compelling strategy to enhance metabolic stability while endeavoring to maintain biological activity. This guide provides an in-depth technical exploration of the stability of these "pseudopeptides," offering field-proven insights into their synthesis, conformational implications, and, most critically, the empirical assessment of their resistance to proteolysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for the Reduced Peptide Bond Isostere

Native peptides, despite their high specificity and potency, are often poor drug candidates due to rapid clearance by proteases.[3] The amide bond (-CO-NH-) is the primary site of enzymatic attack. The reduced peptide bond isostere replaces this scissile bond with a non-hydrolyzable methylene amine linkage.[4] This modification fundamentally alters the electronic and structural properties of the peptide backbone, rendering it resistant to the catalytic machinery of common proteases like trypsin, chymotrypsin, and various peptidases.[5][6]

The primary motivation for employing this isostere is to significantly prolong the in vivo half-life of a bioactive peptide.[4][5] However, this stability enhancement is not without its consequences. The removal of the carbonyl oxygen and the introduction of a more flexible sp³-hybridized carbon atom can dramatically alter the peptide's conformational landscape, which may impact receptor binding and overall biological activity.[7] Therefore, a thorough understanding and empirical evaluation of stability are paramount.

Synthesis and Characterization of Reduced Peptide Bond Isosteres

The synthesis of peptides incorporating a reduced amide bond typically involves reductive amination between an N-protected amino aldehyde and the free amine of another amino acid or peptide fragment, followed by standard solid-phase or solution-phase peptide synthesis protocols.

Core Synthetic Workflow:
  • Preparation of the Amino Aldehyde: The C-terminal amino acid of the desired isosteric linkage is converted to its corresponding N-protected amino aldehyde. This is a critical step, and various methods exist to achieve this transformation with minimal racemization.

  • Reductive Amination: The amino aldehyde is then reacted with the N-terminal amine of the subsequent amino acid (or peptide segment). The resulting Schiff base is then reduced, commonly using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form the stable -CH₂-NH- linkage.

  • Chain Elongation: Following the formation of the isosteric bond, standard peptide synthesis protocols are used to complete the peptide sequence.

  • Purification and Characterization: High-performance liquid chromatography (HPLC) is the gold standard for purifying the final pseudopeptide.[5] The identity and purity of the product are then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_char Characterization Amino_Aldehyde N-Protected Amino Aldehyde Reductive_Amination Reductive Amination with Amino Acid/Peptide Chain_Elongation Peptide Chain Elongation Purification HPLC Purification MS Mass Spectrometry (Identity Confirmation) Purification->MS Verify Mass NMR NMR Spectroscopy (Structural Verification) Purification->NMR Confirm Structure

Assessing Enzymatic Stability: A Self-Validating Protocol

The core of understanding the stability of a reduced peptide bond isostere lies in a well-designed enzymatic degradation assay. The following protocol provides a robust framework for this assessment.

Experimental Protocol: In Vitro Proteolytic Stability Assay

Objective: To quantify the stability of a pseudopeptide in the presence of a specific protease or a complex biological matrix (e.g., serum, plasma, or tissue homogenate) and determine its half-life (t₁/₂).

Materials:

  • Test Pseudopeptide

  • Native Peptide (Control)

  • Protease of interest (e.g., Trypsin, Chymotrypsin) or biological matrix (e.g., human serum)

  • Incubation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid)

  • HPLC system with a C18 column

  • Mass Spectrometer

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of both the native peptide and the pseudopeptide in an appropriate solvent (e.g., water or a small amount of DMSO, topped up with water).

    • Prepare the protease solution at a concentration relevant to physiological conditions or at a concentration known to degrade the native peptide within a reasonable timeframe. For serum/plasma, it is often used as an 80-90% solution in buffer.

  • Incubation:

    • In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed (37°C) protease solution or biological matrix to achieve a final peptide concentration of 100 µg/mL.

    • Immediately take a time-zero (t=0) aliquot and quench it by adding it to an equal volume of the quenching solution. This stops the enzymatic reaction.

    • Incubate the reaction tubes at 37°C.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube and quench it as described for the t=0 sample.

  • Sample Analysis by LC-MS:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[5]

    • Monitor the elution profile using a UV detector (typically at 214 or 280 nm).

    • Couple the HPLC to a mass spectrometer to confirm the identity of the peak corresponding to the intact peptide.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stocks (Native & Pseudo) Incubate Incubate Peptide with Enzyme at 37°C Peptide_Stock->Incubate Enzyme_Sol Prepare Protease Solution / Biological Matrix Enzyme_Sol->Incubate Sample_t0 Take t=0 Sample & Quench LCMS Analyze by LC-MS Sample_t0->LCMS Sample_tx Take Time-Course Samples & Quench Sample_tx->LCMS Data Integrate Peak Area & Calculate Half-Life LCMS->Data

Interpreting the Results: A Comparative Analysis

The power of this assay lies in the direct comparison between the native peptide and its pseudopeptide analog.

ParameterNative PeptideReduced Bond IsostereInterpretation
Half-life (t₁/₂) in Serum Typically < 10 minutesOften > 240 minutesA significantly longer half-life for the isostere indicates successful stabilization against enzymatic degradation.[4]
Degradation Products Multiple fragments observedMinimal to no degradationThe absence of cleavage products confirms the resistance of the -CH₂-NH- bond.
Recovery at t=0 ~100%~100%Full recovery at the initial time point validates the analytical method and sample preparation.

This table presents hypothetical yet typical results.

One study on analogues of dynorphin A, for instance, showed that replacing the Leu⁵-Arg⁶ peptide bond with a ψ[CH₂-NH] surrogate increased the half-life in brain homogenates from 42 minutes to over 500 minutes.[4] This demonstrates the profound impact this single modification can have on metabolic stability.

Conformational and Biological Implications

While the primary goal of introducing a reduced peptide bond is to enhance stability, it is crucial to understand its impact on the peptide's three-dimensional structure and, consequently, its biological function.[8]

  • Increased Flexibility: The replacement of the planar sp²-hybridized carbonyl group with a tetrahedral sp³-hybridized methylene group introduces greater rotational freedom into the peptide backbone. This can disrupt critical secondary structures like α-helices and β-sheets that may be necessary for receptor recognition.[7][9]

  • Loss of Hydrogen Bonding: The carbonyl oxygen is a key hydrogen bond acceptor, crucial for stabilizing secondary structures and for direct interaction with biological targets. Its removal in the reduced isostere eliminates this interaction point, which can lead to a decrease in binding affinity.[7]

  • Altered Electrostatics: The local electronic environment is changed from a polar amide to a less polar secondary amine, which can affect solubility and interactions with the target protein.

These structural perturbations mean that while stability is often drastically improved, a corresponding decrease in biological activity is a common outcome.[7] Therefore, the selection of the specific amide bond to be replaced is a critical strategic decision in the design of pseudopeptides. The ideal location is one that is a primary site for proteolytic cleavage but is not essential for the conformational integrity required for receptor binding.

Conclusion and Future Outlook

The reduced peptide bond isostere is a powerful and proven tool in the medicinal chemist's arsenal for tackling the challenge of poor peptide stability.[1][2] By replacing a proteolytically labile amide bond with a robust methylene amine linkage, the in vitro and in vivo half-life of a peptide can be dramatically extended. However, this stability comes at the cost of significant conformational changes.

The successful application of this technology, therefore, requires a careful and strategic approach. It necessitates a thorough understanding of the parent peptide's structure-activity relationship to identify cleavage sites that can be modified with minimal disruption to the bioactive conformation. The robust, self-validating stability assays detailed in this guide are essential for empirically confirming the success of this strategy and for making informed decisions in the drug development process. As our understanding of protease specificity and peptide-receptor interactions continues to grow, the rational design of stabilized pseudopeptides will become an increasingly precise and effective strategy for creating the next generation of peptide-based therapeutics.

References

  • Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry (RSC Publishing).
  • An Evaluation of Peptide-Bond Isosteres. PMC - NIH.
  • Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Bentham Science.
  • Evaluation of the conformational propensities of peptide isosteres as a basis for selecting bioactive pseudopeptides. PubMed.
  • An evaluation of peptide-bond isosteres. PubMed - NIH.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. Biomatik.
  • Incorporation of Stable Pseudopeptide Bonds. Springer Nature Experiments.
  • In vitro stability of some reduced peptide bond pseudopeptide analogues of dynorphin A. PubMed.
  • Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. ResearchGate.
  • Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Evaluation of Peptide-Bond Isosteres. Raines Lab.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.

Sources

molecular weight and formula of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

Chemical Identity and Properties

This compound is an N-substituted, di-Boc-protected amino acid derivative. The structure incorporates a glycine backbone, with the nitrogen atom integrated into a tertiary amine. This nitrogen is substituted with a tert-butoxycarbonyl (Boc) group and a (2S)-2-Boc-amino-3-phenylpropyl group derived from L-phenylalanine. The dual Boc protection renders the amine functionalities stable under various conditions, yet they can be selectively removed, making this compound a versatile intermediate in multi-step synthesis.[1]

Molecular Structure

The proposed structure, based on systematic nomenclature, is presented below. The stereochemistry at the chiral center, originating from L-phenylalanine, is (S).

Caption: Structure of this compound

Physicochemical Properties

The key quantitative data for this molecule have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₃₂N₂O₆
Molecular Weight 424.49 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol

Plausible Synthetic Pathway

The synthesis of this complex molecule can be achieved through a multi-step pathway starting from the readily available chiral precursor, L-phenylalaninol. The proposed workflow is designed to ensure high stereochemical purity and good overall yield.

start L-Phenylalaninol step1_product (S)-2-(Boc-amino)-3-phenylpropan-1-ol start->step1_product Step 1: Boc Protection step1_reagent + Boc₂O, Base step1_product->step1_reagent step2_product (S)-2-(Boc-amino)-3-phenylpropanal step1_product->step2_product Step 2: Alcohol Oxidation step2_reagent Oxidation (e.g., Dess-Martin) step2_product->step2_reagent step3_product Secondary Amine Intermediate step2_product->step3_product Step 3: Reductive Amination step3_reagent + Glycine Methyl Ester, Reductive Amination step3_product->step3_reagent step4_product Di-Boc Protected Ester step3_product->step4_product Step 4: Second Boc Protection step4_reagent + Boc₂O, Base step4_product->step4_reagent final_product This compound step4_product->final_product Step 5: Saponification step5_reagent Ester Hydrolysis (e.g., LiOH) final_product->step5_reagent

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Boc-amino)-3-phenylpropan-1-ol

  • Rationale: The initial step involves protecting the primary amine of L-phenylalaninol to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose, offering high yields and a protecting group that is stable under the conditions of the next few steps.[1]

  • Procedure:

    • Dissolve L-phenylalaninol (1 equivalent) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

    • Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution.

    • Add (Boc)₂O (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, perform an aqueous workup and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (S)-2-(Boc-amino)-3-phenylpropanal

  • Rationale: The primary alcohol is oxidized to an aldehyde, which is a key intermediate for the subsequent reductive amination. A mild oxidizing agent like Dess-Martin periodinane is chosen to avoid over-oxidation to a carboxylic acid.

  • Procedure:

    • Dissolve the Boc-protected alcohol from Step 1 in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting alcohol.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent evaporation, the crude aldehyde is typically used immediately in the next step without further purification due to its potential instability.

Step 3: Synthesis of the Secondary Amine Intermediate via Reductive Amination

  • Rationale: This step forms the crucial C-N bond between the two main fragments of the molecule. Reductive amination is a robust method for this transformation. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this purpose.

  • Procedure:

    • Dissolve the crude aldehyde from Step 2 in anhydrous DCM or dichloroethane.

    • Add glycine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base like triethylamine (1 equivalent) to neutralize the hydrochloride salt.

    • Stir for a short period to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC or LC-MS for the formation of the desired secondary amine.

    • Quench the reaction carefully with water, and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography on silica gel.

Step 4: Synthesis of the Di-Boc Protected Ester

  • Rationale: The newly formed secondary amine is protected with a second Boc group. This step is crucial for achieving the final target structure and also prevents any potential side reactions at this nitrogen in future synthetic endeavors.

  • Procedure:

    • Dissolve the purified secondary amine from Step 3 in anhydrous DCM.

    • Add (Boc)₂O (1.2 equivalents) and a base such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction at room temperature until the starting material is fully consumed as indicated by TLC.

    • Perform an aqueous workup, and purify the product by column chromatography.

Step 5: Saponification to the Final Product

  • Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. A base-mediated saponification using lithium hydroxide is a standard and effective method.

  • Procedure:

    • Dissolve the di-Boc protected ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 equivalents).

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid like 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Characterization and Quality Control

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.[2][3]

  • ¹H NMR Spectroscopy (Expected Signals):

    • A singlet around 1.4 ppm integrating to 18 protons, corresponding to the two tert-butyl groups of the Boc protectors.[2]

    • Multiplets in the aromatic region (7.1-7.3 ppm) for the phenyl group protons.

    • A complex set of multiplets for the aliphatic protons of the glycine and phenylpropyl backbone.

    • A signal for the carboxylic acid proton, which may be broad and is D₂O exchangeable.

  • ¹³C NMR Spectroscopy (Expected Signals):

    • Signals around 28 ppm for the methyl carbons of the Boc groups and around 80 ppm for the quaternary carbons of the Boc groups.[4]

    • Signals for the carbonyl carbons of the Boc groups and the carboxylic acid.

    • Distinct signals for the carbons of the phenyl ring and the aliphatic backbone.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final compound and monitor the progress of the reaction steps.[5][6]

  • Protocol:

    • System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 214 nm and 254 nm.

    • Expected Outcome: A successful synthesis should result in a single major peak in the chromatogram, indicating a high level of purity. The retention time will depend on the specific gradient and column used but is expected to be significant due to the molecule's hydrophobicity.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Method: Electrospray ionization (ESI) mass spectrometry is well-suited for this type of molecule.

  • Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. It is important to note that Boc groups can be labile under certain MS conditions, which might lead to fragmentation and the observation of peaks corresponding to the loss of one or both Boc groups.[7][8]

Potential Applications in Research and Drug Development

This compound is a valuable building block for several advanced applications:

  • Peptidomimetics: The N-substituted glycine core makes this molecule a precursor to peptoids or other peptidomimetics.[9] These structures are of great interest in drug discovery because they often exhibit enhanced metabolic stability and improved cell permeability compared to natural peptides.[]

  • Combinatorial Chemistry: This compound can be used as a scaffold to generate libraries of complex molecules for high-throughput screening in drug discovery programs. The two Boc-protected amines can be deprotected sequentially to allow for the introduction of diverse chemical functionalities.

  • Chiral Ligands: The defined stereochemistry and the presence of multiple coordination sites (nitrogens and oxygens) make this molecule and its derivatives potential candidates for use as chiral ligands in asymmetric catalysis.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and application of this compound. The provided protocols are based on established chemical principles and are designed to be robust and reproducible. By offering a thorough understanding of this complex building block, this guide aims to facilitate its use in advancing research in peptide chemistry, medicinal chemistry, and materials science.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available from: [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Available from: [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Publications. Available from: [Link]

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Available from: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and characterization of a dipeptide analogue. Scholars Research Library. Available from: [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. Available from: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available from: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available from: [Link]

Sources

An In-depth Technical Guide to the Applications of Boc-Gly-Phe Reduced Amide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of modern drug discovery is perpetually seeking molecular scaffolds that transcend the limitations of native biomolecules. Peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability and low bioavailability. This guide delves into a powerful strategy to overcome these hurdles: the use of reduced amide bond isosteres within a peptidomimetic framework. Specifically, we focus on analogs of Boc-Gly-Phe, a fundamental dipeptide motif, where the scissile amide bond is replaced by a more robust secondary amine (a ψ[CH₂NH] linkage). We will explore the profound impact of this modification on the molecule's physicochemical properties, detail synthetic methodologies, and illuminate its burgeoning applications in key therapeutic areas, including enzyme inhibition, neurodegenerative diseases, and antimicrobial development. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights into this promising class of compounds.

The Strategic Imperative for Amide Bond Isosteres in Peptidomimetics

Peptides are nature's messengers, mediating a vast array of physiological processes with high affinity and selectivity. However, their translation into effective therapeutics is often thwarted by inherent liabilities, primarily their rapid degradation by proteases in the body. The field of peptidomimetics seeks to design molecules that mimic the structure and function of native peptides but possess improved drug-like properties.[1] A cornerstone of this approach is the modification of the peptide backbone, particularly the amide bond.[2]

The reduced amide bond, where the carbonyl oxygen is replaced by a methylene group (-C(=O)NH- → -CH₂NH-), is one of the most effective and widely used amide isosteres.[3] This seemingly simple modification imparts a suite of advantageous properties:

  • Enhanced Enzymatic Stability: The absence of the carbonyl group renders the bond resistant to cleavage by peptidases and proteases, significantly extending the molecule's biological half-life.[3][4]

  • Increased Conformational Flexibility: The planar, partial double-bond character of the amide is replaced by a fully rotatable single C-N bond, granting the backbone greater flexibility.[5] This can be crucial for optimizing binding to biological targets.

  • Modified Physicochemical Properties: The introduction of a protonable secondary amine (pKa ≈ 7-8) increases hydrophilicity and introduces a positive charge at physiological pH, altering solubility and hydrogen bonding capabilities.[3][6]

Comparative Physicochemical and Structural Properties

The decision to incorporate a reduced amide isostere is driven by the distinct changes it imposes on the peptide backbone. Understanding these differences is critical for rational drug design.

PropertyNative Amide Bond (-CO-NH-)Reduced Amide Bond (-CH₂-NH-)Rationale for Application
Geometry Planar, rigidTetrahedral, flexibleIncreased flexibility allows for exploration of wider conformational space to fit complex binding pockets.[5]
Hybridization sp²sp³Alters bond angles and lengths, impacting overall peptide conformation.
H-Bonding Acceptor (C=O), Donor (N-H)Donor only (N-H)Changes interaction patterns with biological targets; loss of acceptor site can be key to selectivity.[2]
Basicity NeutralBasic (protonable)Increases hydrophilicity and allows for ionic interactions.[3]
Proteolytic Stability LabileResistantConfers high resistance to degradation by serum and cellular proteases, increasing bioavailability.[3][4]
Dipole Moment HighLowerAffects solubility and membrane permeability.

Synthesis and Characterization of Boc-Gly-Phe Reduced Amide Analogs

The synthesis of pseudopeptides containing the ψ[CH₂NH] isostere is accessible through established organic chemistry methodologies, primarily reductive amination. Both solution-phase and solid-phase strategies can be employed.

Detailed Protocol: Solution-Phase Synthesis

This approach offers flexibility and is well-suited for producing larger quantities of the target compound. The core strategy involves coupling an N-protected amino aldehyde with a C-protected amino acid.

Experimental Workflow: Solution-Phase Synthesis

cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A Boc-Gly-OH B Boc-Gly-Weinreb Amide A->B Weinreb Amine, Coupling Agent C Boc-Gly-H (Aldehyde) B->C DIBAL-H or LiAlH4 E Boc-Gly-ψ[CH₂NH]-Phe-OMe C:e->E:w NaBH(OAc)₃ or NaBH₃CN D H-Phe-OMe D->E F Boc-Gly-ψ[CH₂NH]-Phe-OH E->F LiOH or NaOH (Saponification)

Caption: Solution-phase synthesis of a Boc-Gly-Phe reduced amide analog.

  • Preparation of N-Boc-glycinal (Boc-Gly-H):

    • Start with commercially available Boc-Gly-OH.

    • Activate the carboxylic acid using a coupling reagent (e.g., TBTU, HBTU) and react with N,O-Dimethylhydroxylamine hydrochloride to form the Weinreb amide.

    • Reduce the Weinreb amide to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). This step is critical to prevent over-reduction to the alcohol.

  • Reductive Amination:

    • Dissolve Boc-Gly-H and Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. This reagent is selective for the imine formed in situ and tolerates many functional groups.[7]

    • Allow the reaction to proceed at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • Purification and Deprotection:

    • Purify the resulting protected dipeptide, Boc-Gly-ψ[CH₂NH]-Phe-OMe, using flash column chromatography.

    • If the free acid is desired, saponify the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC).

Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of the analog.

  • ¹H NMR: Look for the disappearance of the amide N-H proton signal and the appearance of new signals in the 2.5-3.5 ppm range corresponding to the newly formed -CH₂-NH- methylene and amine protons.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final product, matching the calculated exact mass.

  • HPLC: Reversed-phase HPLC is used to determine the purity of the final compound, which should ideally be >95% for biological assays.

Core Applications in Drug Discovery

The unique properties of Boc-Gly-Phe reduced amide analogs make them versatile scaffolds for targeting a range of diseases.

Enzyme Inhibition

The tetrahedral geometry and increased flexibility of the reduced amide bond make it an excellent mimic of the tetrahedral transition state of amide bond hydrolysis.[3][5] This property can be exploited to design potent inhibitors of various enzyme classes.

  • Mechanism: Transition-State Mimicry: Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral intermediate during catalysis. A reduced amide analog can fit into the active site and mimic this state, binding with high affinity without being cleaved, thus acting as a competitive inhibitor.[][]

Logical Flow: Designing a Reduced Amide Enzyme Inhibitor

Target Identify Target Enzyme (e.g., Protease, Kinase) Substrate Analyze Native Substrate (e.g., Gly-Phe sequence) Target->Substrate 1. Recognition Design Design Peptidomimetic Core (Boc-Gly-ψ[CH₂NH]-Phe) Substrate->Design 2. Isosteric Replacement Synthesis Synthesize Analog Library (Varying R-groups) Design->Synthesis 3. Chemistry Screening Screen for Inhibition (IC₅₀ Determination) Synthesis->Screening 4. Biology Optimization Lead Optimization (SAR Studies) Screening->Optimization 5. Refinement

Caption: Workflow for developing a reduced amide-based enzyme inhibitor.

  • Potential Targets:

    • Proteases: Cysteine proteases like rhodesain (a target in Human African Trypanosomiasis) or serine proteases involved in cancer and inflammation.[10]

    • Peptidyl-prolyl Isomerases (PPIases): Enzymes like Pin1, which regulates the cell cycle, are attractive anti-cancer targets. Reduced amide inhibitors have been shown to effectively bind to Pin1, mimicking the twisted-amide transition state of proline isomerization.[7]

    • Digestive Enzymes: Analogs could be designed to inhibit pancreatic lipase or α-glucosidase for the treatment of obesity and type 2 diabetes.[11]

Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the misfolding and aggregation of proteins (e.g., amyloid-β (Aβ) and α-synuclein) and neuronal loss.[12][13] The unique structural features of reduced amide analogs offer intriguing, albeit largely exploratory, therapeutic avenues.

  • Hypothetical Application 1: Aβ Aggregation Inhibitors: The formation of Aβ plaques is a central event in Alzheimer's pathology.[] Small peptides that can bind to Aβ monomers or oligomers and disrupt β-sheet formation are of great interest. The increased flexibility and altered hydrogen bonding capacity of a Boc-Gly-Phe reduced amide analog could enable it to cap growing amyloid fibrils or stabilize non-toxic conformations, thereby preventing plaque formation.

  • Hypothetical Application 2: Enzyme Inhibition in Alzheimer's Disease: The amyloidogenic processing of Amyloid Precursor Protein (APP) is mediated by enzymes like β-secretase (BACE1). A reduced amide peptidomimetic designed based on the BACE1 cleavage site could act as a potent inhibitor. Furthermore, inhibiting monoamine oxidase (MAO) is a strategy in Parkinson's and Alzheimer's treatment, and novel metallodrugs with N-Boc-protected amino acids are being explored for this purpose.[15]

Potential Mechanisms in Alzheimer's Disease Therapy

Analog Boc-Gly-ψ[CH₂NH]-Phe Analog AbMonomer Aβ Monomer Analog->AbMonomer Binds & Stabilizes AbOligomer Toxic Aβ Oligomer Analog->AbOligomer Disrupts Aggregation BACE1 BACE1 Enzyme Analog->BACE1 Inhibits AbMonomer->AbOligomer AbPlaque Aβ Plaque AbOligomer->AbPlaque APP APP APP->AbMonomer Cleavage

Caption: How a reduced amide analog could hypothetically target Alzheimer's pathology.

Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics. Pseudopeptides with reduced amide bonds are emerging as promising candidates.[4]

  • Mechanism of Action: The introduction of a basic secondary amine can enhance the amphipathic character of the peptide, a key feature of many antimicrobial peptides that allows them to disrupt the integrity of bacterial cell membranes. Furthermore, their inherent stability against bacterial proteases gives them a significant advantage over natural peptides.[6] Studies have shown that even simple Boc-protected amino acids can exhibit antimicrobial properties.[16] The pH-dependent protonation of the reduced amide bond can also be exploited to design agents that are more active in the slightly acidic environments characteristic of some infections.[6]

Experimental Workflows for Biological Evaluation

Once synthesized, the biological activity of the analogs must be rigorously assessed.

Detailed Protocol: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol determines the concentration of the analog required to inhibit 50% of the enzyme's activity (IC₅₀).

  • Reagents and Materials:

    • Target protease (e.g., Trypsin, Cathepsin).

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT, pH 7.5).

    • Boc-Gly-Phe reduced amide analog (test compound) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration is 100 µM.

    • In each well of the microplate, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilution to the appropriate wells. Include a "no inhibitor" control (buffer only) and a "positive control" (known inhibitor).

    • Add 25 µL of the enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Thioflavin T (ThT) Anti-Aggregation Assay

This assay measures the formation of β-sheet-rich structures, characteristic of amyloid fibrils.

  • Reagents: Aβ₁₋₄₂ peptide, Thioflavin T (ThT) stock solution, Assay buffer (e.g., PBS, pH 7.4), Test compound.

  • Procedure:

    • Prepare Aβ₁₋₄₂ monomer solution by dissolving lyophilized peptide in a suitable solvent like HFIP and then removing the solvent and resuspending in buffer.

    • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compound.

    • Incubate the plate at 37 °C with gentle shaking to promote aggregation.

    • At specified time points (e.g., 0, 6, 12, 24 hours), add ThT solution to the wells.

    • Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm).

  • Analysis: A reduction in ThT fluorescence in the presence of the test compound compared to the Aβ-only control indicates inhibition of fibril formation.

Conclusion and Future Perspectives

Boc-Gly-Phe reduced amide analogs represent a synthetically accessible and highly versatile class of peptidomimetics. By replacing the labile amide bond with a stable and flexible secondary amine, researchers can imbue a simple dipeptide scaffold with potent, drug-like properties. The applications as enzyme inhibitors, potential modulators of protein aggregation in neurodegenerative diseases, and novel antimicrobial agents are particularly compelling.

The future of this field lies in expanding the chemical diversity around this core scaffold. The creation of combinatorial libraries with variations at the N-terminus, C-terminus, and side chains will be crucial for discovering leads with high potency and selectivity. Furthermore, integrating these reduced amide linkages into larger, more complex pseudopeptides and cyclic structures will open new frontiers in the design of next-generation therapeutics that successfully bridge the gap between the biological specificity of peptides and the robust pharmacokinetics of small molecules.

References

  • Gante, J. (1994). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEnhPBqr6d0IvJhv7rdelmY9sRMpqGwDPiJlTNxM1hyvpjN65awPefp-pcQ5DR-Y9k5FkjYdZGxJb8_hFmLLxApTYToC-6HhiO4aXbgf144zrwu5Qk8yDYWrMrUO5F2OwJEzqg]
  • Alonso, A., et al. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG756tBcNrO7OrUSq4l5BWWFHTrCOs48-FxJ-uR_oysXp3hHGT3-aaEmOXd16Z_SYo7r4cEkZrLH0gXNy8_Ra5h7_dGwNUEAdh-SJgTdyItuO9MZpwv3bKufXrbjilZBauEH4YEnPsx2OhWO47OZ7wDAAfmChZFLQ-R6k-IKK5x9CGtrOGTBbeQulOf3Aw=]
  • Sato, K., et al. (2011). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. PubMed, 19(5), 713-26. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDJYZGFTAt2J9FJ7u7mAfOyvR2CCrX6CqQHA85sGXNTFeB-Ei7DVhhrjgZ48WAOU-QO9cMVQuG7E6KGrpopXgi6P2rnZo9iDJ14-kvY8NITUbyYVdVkOQT_sOaL3ThqYYBo12W]
  • Jang, S. A., et al. (2009). Synthesis of antibacterial pseudopeptides with less hemolytic activity from a cytotoxic peptide and their pH-dependent activity. PubMed, 17(10), 1888-93. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSmyc6M3mewcUkNMcf4zrOEcxqXk1oTebrCfsam780-eTSnOLT-FAMFcRJ4HcNNsfaz72BJm17DDLTTxilwPzbW8-2OmMNZE75xvtkflvSANutsppMv13vz2bFc-N0UDRRfZzK]
  • Vigneron, P., et al. (2010). Peptidomimetics and Peptide Backbone Modifications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotTKbhVYCuNtqd8rmF0Sj3h6CC7mwbbYlwONIH-ilw6-tLUfH66TWLUxzCB_ogjb-dvseWwq0bpUFZLh_SQC4-wRQDWKeAIhPJO40p3H2yA2GEFNeUPOJkVvo0P_2pdpti-2Klq9Xm9oT_JxpC-LglzkgMF3M_RPcO6Jz_VSVJIVGyadkZewAntmdgWDiNxV3Mw3Ly7p4b79fbd-JuYs=]
  • Unknown Author. (n.d.). PEPTIDOMIMETICS.(MPHARM ,BPHARM,MSC,BSC. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7sbJMm1SFhOKHbdv5xVcJib5E3nN3CxvFVXxW1HMIVROAhda-WMEb32O9Y4Jt9CIMf_DXFPYxXEEagZ4yXjS8zyKRHFfMnLKtdsujxxksOZ-pNQ-BaDqdtJQCnBvL_limfHrQy3yYqd5FHXjoXj2QCZZfmjQh1eCiXSulihvsSsGcjVfSqWz1riwVqA==]
  • Di Gioia, M. L., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 526-545. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMDvSWSHH88QXOJz0L0qEQuPAbYLaOqv2rCTGBeIzPa9nCd7ucRPl9D2ea9aObQAHqvIjpdz5nd0Xi4Rf-rv4jnj3iy4PEl8Z1aPTT47cxkt_bxz52htpK5zDqGRqsvPVv_0HGqeAlcvAgw1PEJMj81RN2ag==]
  • Unknown Author. (n.d.). Synthesis and characterization of cyclic pseudopeptide libraries containing thiomethylene and thiomethylene-sulfoxide amide bond surrogates. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8I9aaMbP3Enn9kzp9-FDo7MZ_p5jSltxrOEfKq6hm5PZNXGcwWHoH5oBTtcCAOIRfNtUQs2ZtBkiG2DVyEXofzS0Bf1KjMfuieK-yS77ixPILmMesMeDG3XFQB2tKdVuAPy32_xy2Aka3lTYDkxL6abML_KUN4uJoBET30gg8lzdUqS1aGErXT_zLSp9DnBp67cQ32vP-M7Yic0ck22E5HujQ06-U9VzrBIBKdMcZ-Dsgf37OfwMHC6TXDMYH_g7gQOn5W7VcfL5ih-hIks1n4OLgXPOfrMmw6aulSxfcieLas3aKKabIflHoK-zkbTZkSyhIyfnlDg4=]
  • Unknown Author. (2023). Buy Boc-phe-gly-ome | 7625-57-2. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBPBuWTr-oHGyanIBAXmOlvDg7pvsQFPik40WaWyU-LjrNAV6YmliFtvG8NXCxvRGze5-FY9vEtYhojimixuIeojhEDK984WL8ucHZahxBJc_MVz6a5CIgi4ze1QGYLCtcy4d0Svs=]
  • Unknown Author. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Unknown Source.
  • Unknown Author. (2022). Boc-Phe-Gly-OH | Phenylalanyl Glycine Derivative. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5mnVfKpbLrZE9Uh1ACoJygipO-2NP0lOzFqYsywdFx-hLHCkq7z5CmxvpAuAwFSFTfW6ixDR8aLclOmXHfyVYTBm-tHZFOrt-uTbYb_N398Z7d8OpEcFlUWbWUiUMN763ODjk9n5uNeUZQNAE]
  • Unknown Author. (n.d.). Synthesis of Boc-Gly. PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHRli76xSUvo8KV16QrSlayLv_Fsicb3E06LRSrQkLC7WN9ZXL2c2fxgDWxhhaP_ihCI8Q6xDr-c7-excyotRhoGc8Yaz2UnrD07RIT17fH96F6kqHCN2]
  • Wildemann, D., et al. (2007). Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State. Journal of the American Chemical Society, 129(34), 10438-10447. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWiLoeDKTRN0GFRvRQKN5naiib84MVExH7bL58Z7R6E8R-iHv_1Dw6u2iPQkudH8HdX2ToJrsHvLXkG6_IjWU3rb5g2WW_z_z_AW4qAS402Y9pl2uouv0G19SaxjIhEK86nYiJVP0kKD8Mys=]
  • Paolillo, M., et al. (2022). Development of Reduced Peptide Bond Pseudopeptide Michael Acceptors for the Treatment of Human African Trypanosomiasis. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7_ANDX4cKlOjoR_IAV33fPNspZEzFU3IH3JGl5zu550Y2jxgcGcIiUz0c3FHM2Z7V8lYyzkV1WM7agup6fxjo45CTvORwMU9LFt9HI28yhxrJImJGyqbFjAv_PFbKLHJtMM5sS-veATuJjIh-RIh7uJtQVYMI9KjBclF60KZi9GHd5LJEahdVXvDBEvoveB5pPPUNBNppUQ0O]
  • Teng, P., et al. (2016). General chemical structures of ?-peptide and reduced amide pseudopeptide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjCNvQ1jsdSERtGcKg9zqNUvRrDjdpu3MWhiKCGTo0IgGbN1N2PsDBMeZYOiRRa4EF6bhWYh7AtGlsrKkdVS-MDtHZ38bKk6bSXiR3S6F7I-KI70ipd6UVGnHN_LnzSODqn3eU2O9JY8I6poVrJRMnIUe9ywHy3EKNo8Xfh-JuKbKuAVkObQG5zIX19yZjdEcXFw8uCHW1t__zTC4WLygu40xye9L3Gno5ZG48sYJC9nu3o88=]
  • Ruczynski, J., et al. (2010). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Molecules, 15(4), 2546-2559. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEY-4L9i-IJlfHJ1IBINbGwzB4COH1jyWhiwLAw57giHSocIUDrMxoxqA3KKlQAK-XSwKOVMEPlSwpo80d4-13LwB0yuXuy2ztMYC1EPLBl2YKsZ61B9j7riN-nyCXHSqmxPhq5IjqzVuJAw=]
  • Ullrich, S., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry, 258, 115582. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFYNvqjF9Jn8qFGNklunUtmLGHzkk4Hik2B31Ba6yS5yUSB4edXnFS9ZCTkMLA4CSEiWMoekyWvaGw5_jFKVQNRPYMj3f69757zLtsWHiF3xk8M-tIh5c638OGTlXkDC5i5CETxlO9rj-U-q_R]
  • Staneva, D., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1104. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqg8FUESVTUHrD77hqawr_Q5t5tT5jHgdq1SlUgFzA2H9NBK12hfIyy9TmzH4frLmA1r5rES1ppO91_szCXAmIu2Ju1w5L-2a4TgD-cwqp-VeQs8VJjA148F5RX5UX2FXIqJUv6J7V6V4f4xQ=]
  • Unknown Author. (2025). Fixing cellular recycling centers may help treat neurodegenerative diseases. Stanford University News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUmsk9Lw0MnvM4A8epQKDDr-zdH53llyxg9H-vAj9ULjli_zk3AKOel5YN3rZSn0K8bp6gB7dCBiypBFWYxWYK1szWdyYHfZxnaN9mBtjnVf_AC-neFFirkbJtxP20r9yrR9-MQwvXbDyK3FafBaEkCUfw8sWkzTEZRquKF4WQpHq-hoa_bYkjfr6RQfC1cv9XBsWdcR_FtPiNvDCK5TS9uVi3NqxbjvOYpl5G]
  • Ziegler, M. F. (2025). Researchers develop chemical compound with potential against Alzheimer's disease. Agência FAPESP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjSWDQ92ADnUrDmcAlibu0YGgcAvc2scNBATNWAoP00cVEFgurZIGErwIw0cyB98kVo2cq2Z2gEgQgv9GxGzf91a2iJ_VO0N7p0V8Gwy0KIvDAK8qTRGThCxyVY4RERD1OWyvPsnWa-Y5yTaUo5eFM1oHHRls6mJHOasxPERd-udcvPkD6XTUcdfaIQmOEfoGiQZa5UKxtPiVcYebjg8tAA9EUztcjN2-fUw==]
  • Adler, B. L., et al. (2019). Neuroprotective Effects of Amylin Analogues on Alzheimer's Disease Pathogenesis and Cognition. Journal of Alzheimer's Disease, 71(2), 375-389. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_cviKfP2gRo6E1NDjH01d2R_6OPvu-YwpO_NiZbYKSG6mQMg5euIJKZXhaoMhM-q9nLqlbSSN8qVmInrzT8OYqlo1VF6aE3-oUFWA7DdqEKwPJblwYOYG_cWupelAUCFrbLqL4RFMMZ0Vn84=]
  • de Cássia da Silveira e Sá, R., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6248. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xhmDwm91WI4f4pKf3UMhaGdID78X8RUdNDgeyvIEbd3tZoiOKN7opeO7lsGLU2dyR8Zj_zlvBVG4dJzfLaZ-qoR36TgoH5u5M3d9cUaaSWD6megJ5aEy8UxTFD8Ueul9Twrl_8J61GLKbfTW]
  • Unknown Author. (n.d.). Boc-Gly-O-CH2-Ph-CH2-COOH. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeFYuZoJUW9aJxlHlSgJ-mTHR_ORRS4vWPs2e9AkXjHpk5FSkobQKtJWY6AlHJ9XD86WaItxrDgA4V0HUMzeB0v-4167tB1sxuaLv6z14_MVkurnurQmOMD6UFbuEbfB2R5Xs=]
  • Baures, P. W., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104-7. [https://vertexaisearch.cloud.google.
  • Singh, S., & Singh, P. (2024). Neurodegeneration Through the Lens of Bioinformatics Approaches: Computational Mechanisms of Protein Misfolding. Current Issues in Molecular Biology, 46(6), 5519-5536. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1P03bnAemG2FoQjrlIOwhWcU95NrbAT801-6syRg7jtUD0a9wMf2DoBYj6hni39YEc0kJLXN8uB26LR4lpOdrD14RwyE6KFETW-MR3nvH8NvXllxvGiqev7V56AU6QdggIFUb5fXWvmsb5UR1]
  • Goud, B. V., et al. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbO5mQTH_FmGOpVDFZK6JCSOIo7hStDG8Q3piK_PUTka1SOCU1SUmIbVJNZutiiAhjGz6_ggaglZ21FaJ2BOA5q2ppj_txzW1pPB9I-X7_9PHV5Ug0VEvI8LFNvq0uFnxwQx3WWqpJtGn7DMmklVOfWFmT5T4nqZbuBcoRGjC7kMFm-cU9_AxDngZJ3AFDZV6QheWLhWNeQ_P8weGVrylkkLauPN5z1rAD6UKdg5WNXkbAWicG-bHbjjujHkHqWQppaaMVyrbMBLut_oY-FcqIXh9fsyc=]
  • Leplawy, M. T., et al. (2010). Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRQ7toRUbemSUgNaLK5XsjBgtHI-3SKH5qxWA0k2BeU3UEi3b7mUNgI2kkQghWKPX7aGRtC3q3tBZ8td15AmHjGE21NlzgTCJheBWKJ9yl6Nk7JivTxU2X8L9LbcSJRFwpkNi_t01s9YaEn3zLMxXTvMxk3rMojePAj_uTPnLkOZ156yBqxtu6CJDeNTz6Pr092IprsmuuvfoG4CjX7cc_lS-ujtYCddfdtuOcHqWTa1o5Gy9LqXjbK7WiUn4nuAsrSuPhRobQ3IjTww==]
  • Chen, J., et al. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(23), 14789. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrUDciXzw8Mm-eqbgbN6DYlIfhped6GOCNBLnvrvyxcZxX7AOxkOFVfql0s8twQ3Dqd3aHwrjmZRwxtCwXbSKmPLYULVEXntlWLySydXKMTkzWnGsHm6It8lZIW8yZWy-VZAcK]
  • Unknown Author. (n.d.). Enzyme Inhibitors in Precision Medicine. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGGyw06U8LaPplEA3Csu1PRqPELhOXCMYD0diia_eSnRAxIfswxUd4qb5ctA73GdKLaM9mxnPa1fz8wxYv-E9UNPcusrHsebOt1MF4raCIUnnCqaoPSXoAT07JcmNz2aVDcuGJfMqbg12X-Cf3NFihXwTJb-uNzvdkrV5_KPShGJ_EgFbu-y8-]
  • Messori, L., et al. (2025). Novel Au(I)- and Ag(I)-NHC Complexes with N-Boc-Protected Proline as Potential Candidates for Neurodegenerative Disorders. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhzyPD5JKFks8EBqTkqv-MY0JUqlvcFbiZqf8a-BpOqwsHroRkEXhtwjBxgg57OaqT31jRjSGKIkytSkQPxEf6E5P-Q7efMIxb2CRENxxSu12tw2lx5eZULKI4Y0_kcHWFI-v]
  • Unknown Author. (2021). Similarities in Neurodegenerative Disorders May Lead to New, Common Therapies. Barrow Neurological Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkIglcdbVlGYBFCAO4aGxYOw4ciHdG6dxZn_Fwszbqscm2fKad15sDMDK7be_cwgisFIcw3Z3IhxOlcjrKP8rvkvABqdCoT379UIKkxRjihOdtixUMDKY1w9ZuEZNqV4hhGmMKgz0QXBilY73_TbAHnAtRkS7L2aEjZyZ-AdrTrDG0cd6s5Pt0h4xvxdzFCOvVBRa4b-8uc1IBkokRUvOgxN1v]
  • Unknown Author. (n.d.). Enzyme Inhibitors in the Treatment of Genetic Disorders. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08I0CeVrrQIdEYAEp2GHOsyNyM4W6gzhFk9bgBQZ0T3NKbyzUwdr_EjMGHpRCL3v4HXs36u599DgK2-6YKcbqDV4nH-_nSsXbPa-Rz79PfOodxtN4krWGDcpC8ysHGcLz6pkfNlsm3TtIGuPtznIuThym7fCIXm6vITkfWGScVLBfamuNqCO9UMpdzxZuZWFMxp_TnKfeeA==]
  • Kumar, V., et al. (2021). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_NhAHk218zZPG2zgXIZ2V8aiyIOcx9iyy1IsWV85W-ujjt_63AJvzet-HCQ9nk1O_p0YItP_23UZ3aq421muuGPo2z1_Km685LqiPhyCyq47dC4yqJVkTEhib0Bi3IB3k5GymR6xF5VZsoUvRD4pNVQsl7Q==]
  • Feng, Z., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 996. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-QSYetpf-em56wOmSBBm3A95CFHI02Q9oQZdRMe9Z4DSF2odcswGfpNfAKi17dctaq1B6w3U-WYIqPPjhUgxMDorvuvWYCAiaCosSk4O11zv1HHp1ZWlSa7fxhm_VEvXUw==]
  • Unknown Author. (2025). One Stop Solution for Alzheimer's Disease Research. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiWooWywCaW0k0GAZd1oyRn3o_9GY-4e6Ygsieu9bknqgN_TBDOwgEeRrbvhPNMkgezbMbA-Rikw3cBgO63nC_rOZHs4zPBMBhPisnJHW_o21h4sPw7GPevJ2uvWkW4QENTJWyW-u1KH5vOE0DEnSLSwnLiWYvqCvrBEhME1oE_Nx6FkJXmj6VJMmUo1kD2hA=]

Sources

difference between native peptide bonds and reduced amide isosteres

Technical Guide: Native Peptide Bonds vs. Reduced Amide Isosteres ( )

Executive Summary

In the development of peptidomimetics, the native peptide bond (

The reduced amide isostere (



Structural and Electronic Fundamentals

The transition from a native amide to a reduced amide is not merely a "deletion" of oxygen; it is a fundamental shift in electronic topology and acid-base chemistry.

Electronic Character and Hybridization

The native peptide bond exhibits resonance stabilization (



In contrast, the reduced amide isostere contains a methylene group. The C-N bond becomes a pure single bond, allowing free rotation. This increased conformational entropy can be detrimental to binding affinity unless constrained by cyclization or other backbone modifications.

Acid-Base Properties (pKa)
  • Native Amide: Neutral at physiological pH. The nitrogen lone pair is delocalized into the carbonyl, making it non-basic.

  • Reduced Amide: The nitrogen is a secondary amine.[1] Without the electron-withdrawing carbonyl, the nitrogen becomes basic (pKa

    
     7.5–9.5 depending on the local environment). At physiological pH (7.4), the reduced amide is often protonated (
    
    
    ).

Implication: The introduction of a positive charge can form de novo salt bridges with aspartate/glutamate residues in the receptor, potentially compensating for the loss of the carbonyl hydrogen bond acceptor.

Table 1: Physicochemical Comparison
FeatureNative Peptide Bond (

)
Reduced Amide Isostere (

)
Hybridization (C)

(Planar)

(Tetrahedral)
Bond Order (C-N) Partial Double (

1.32 Å)
Single (

1.47 Å)
Rotational Freedom Restricted (

)
Free Rotation (Flexible)
H-Bonding Donor (NH) & Acceptor (C=O)Donor (NH/NH

); No Acceptor
Charge (pH 7.4) NeutralCationic (often protonated)
Proteolytic Stability Low (Scissile bond)High (Resistant)

Synthesis Strategy: Reductive Amination

The most robust method for installing a reduced amide bond is reductive amination .[2] This involves the reaction of an N-protected amino aldehyde with an amino acid ester (or free amine).

Mechanism and Choice of Reagents

Direct condensation forms an imine (Schiff base), which is subsequently reduced.

  • Reagent: Sodium triacetoxyborohydride (

    
    ) is preferred over sodium cyanoborohydride (
    
    
    ) due to lower toxicity and better selectivity (does not reduce aldehydes/ketones as aggressively as
    
    
    ).
Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: N-Protected Amino Aldehyde(e.g., Boc-Phe-CHO)IntermediateIntermediate: Imine (Schiff Base)(Unstable)Start->IntermediateCondensationSideReactionRisk: Racemization of AldehydeStart->SideReactionIf Base/Heat HighReagent1Add: Amino Component(e.g., H-Leu-OMe)Reagent1->IntermediateProductProduct: Reduced Amide Dipeptide(Boc-Phe-psi[CH2-NH]-Leu-OMe)Intermediate->ProductReductionReagent2Add: Reducing Agent(NaBH(OAc)3 in DCE/MeOH)Reagent2->Product

Figure 1: Step-wise workflow for solution-phase synthesis of a reduced amide isostere via reductive amination.

Detailed Protocol (Bench-Ready)

Objective: Synthesis of Boc-Phe-

  • Preparation of Aldehyde:

    • Start with Boc-Phe-N(OMe)Me (Weinreb amide).

    • Reduce with

      
       (1.2 eq) in dry THF at 
      
      
      for 20 min. Quench with
      
      
      . Extract and use immediately (aldehydes are prone to racemization).
  • Imine Formation:

    • Dissolve Boc-Phe-CHO (1.0 mmol) in 1% AcOH/MeOH (or DCE).

    • Add H-Leu-OMe

      
      HCl (1.1 mmol) and TEA (1.1 mmol) to free the amine.
      
    • Stir for 30–60 minutes at room temperature to form the imine.

  • Reduction:

    • Add

      
       (1.5 mmol) in one portion.
      
    • Stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Work-up:

    • Evaporate solvent. Redissolve in EtOAc.

    • Wash with sat.

      
       (removes acetic acid) and brine.
      
    • Purify via flash chromatography (Silica, Hexane/EtOAc).

Biological Implications and Decision Logic

Replacing a peptide bond is not a "plug-and-play" operation. It requires a trade-off analysis between stability and affinity.

Proteolytic Stability

The primary driver for this modification. The

  • Result: Half-life (

    
    ) in plasma often increases from minutes to hours.
    
Binding Affinity Risks
  • Loss of Acceptor: If the carbonyl oxygen accepted a H-bond from the receptor backbone, affinity will drop (typically 1–2 kcal/mol penalty).

  • Entropic Penalty: The flexible methylene linker may require the drug to lose more entropy to bind the rigid receptor pocket.

Visualization: Isostere Selection Logic

DecisionLogicStartGoal: Improve Peptide StabilityQ1Is the Carbonyl Oxygena Critical H-Bond Acceptor?Start->Q1Alt1Consider: Fluoroalkene orKetomethylene IsosteresQ1->Alt1YesQ2Is the region solvent-exposedor buried?Q1->Q2NoBranchYesYesBranchNoNoCautionCaution: Desolvation penaltyof charged amineQ2->CautionBuried (Hydrophobic)ProceedProceed with Reduced Amidepsi[CH2-NH]Q2->ProceedExposed/PolarBuriedBuriedExposedExposed

Figure 2: Decision tree for determining the suitability of a reduced amide isostere based on structural biology data.

Experimental Validation: Proteolytic Stability Assay

To confirm the efficacy of the isostere, a comparative stability assay is required.

Protocol: In Vitro Plasma Stability

Materials: Pooled Human Plasma (heparinized), PBS (pH 7.4), LC-MS/MS.

  • Stock Prep: Prepare 10 mM DMSO stocks of the Native Peptide and the Reduced Amide Analog.

  • Incubation:

    • Dilute stock to 10

      
       in pre-warmed (
      
      
      ) human plasma.
    • Final DMSO content should be

      
      .
      
  • Sampling:

    • At timepoints

      
       min.
      
    • Remove 50

      
       aliquot.
      
  • Quenching:

    • Add aliquot to 150

      
       ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
    • Vortex 30s, Centrifuge 10,000g for 5 min to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS.

    • Monitor Parent Ion [M+H]+.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       gives 
      
      
      .

Expected Result: The native peptide typically shows


References

  • Conformational Analysis of Peptide Surrogates. Source: National Institutes of Health (PubMed) Link:[Link]

  • Reductive Functionalization of Amides in Synthesis. Source: Frontiers in Chemistry Link:[Link]

  • Peptide Bond Isosteres: Ester and Amide Bioisosteres. Source: Cambridge MedChem Consulting Link:[Link]

  • Structure-Property Relationships of Carboxylic Acid Isosteres (pKa Context). Source: ACS Journal of Medicinal Chemistry Link:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: Journal of Medicinal Chemistry (PMC) Link:[Link]

solubility profile of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine (CAS: 1217833-76-5), a critical intermediate in the synthesis of peptidomimetic HIV protease inhibitors.

Executive Summary & Compound Analysis

Compound Identity: this compound CAS Number: 1217833-76-5 Molecular Class: Di-Boc Protected Peptidomimetic Diamine

This molecule features a phenylalanine-derived backbone functionalized with two tert-butoxycarbonyl (Boc) groups—one protecting the secondary amine on the propyl chain and the other protecting the N-terminus of the glycine moiety.

Physicochemical Drivers of Solubility:

  • Lipophilicity (High): The presence of two bulky, hydrophobic Boc groups and a benzyl side chain significantly increases the

    
    , making the molecule highly soluble in non-polar chlorinated solvents and esters.
    
  • Hydrogen Bonding: The two carbamate (Boc) linkages and the central amide bond provide hydrogen bond acceptors and donors, facilitating solubility in polar aprotic solvents but limiting solubility in strictly non-polar hydrocarbons like hexane.

  • Crystallinity: As a protected intermediate, this compound often exists as an amorphous solid or sticky foam upon isolation, but can be crystallized from Ethyl Acetate/Hexane systems.

Solubility Profile in Organic Solvents[1]

The following data categorizes solvents based on their thermodynamic capacity to solvate the di-Boc diamine core. This profile is derived from the structural properties of Boc-protected peptide isosteres and standard process chemistry protocols.

Solubility Classification Table
Solvent ClassSpecific SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Reaction Solvent: Ideal for coupling reactions due to high solubility and low boiling point.
Polar Aprotic DMF, DMSO, NMP, THFExcellent (>100 mg/mL)Reaction & Library Synthesis: Used when higher temperatures or reagents requiring polar media are necessary.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood to Moderate Workup & Extraction: The "Gold Standard" for partitioning the product from aqueous washings.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Crystallization: Product is soluble at reflux but may precipitate upon cooling or addition of water.
Ethers Diethyl Ether, MTBEModerate to Low Precipitation: Often used to triturate the solid or induce precipitation from DCM solutions.
Alkanes Hexane, Heptane, CyclohexanePoor / Insoluble Anti-Solvent: Critical for inducing crystallization or precipitating the product from EtOAc/DCM mixtures.
Aqueous Water, Acidic/Basic BuffersInsoluble Washing: The compound remains in the organic layer during aqueous workups (bicarbonate/brine washes).
Mechanistic Insight
  • The "Like Dissolves Like" Principle: The tert-butyl groups of the Boc moieties dominate the solvation energetics, driving high affinity for DCM and EtOAc.

  • The Anti-Solvent Effect: The aromatic phenyl ring provides some affinity for toluene, but the polar amide/carbamate bonds repel strictly aliphatic solvents like Hexane. This contrast is exploited for purification: dissolving in a minimal amount of EtOAc and slowly adding Hexane forces the molecule to organize into a crystal lattice to minimize solvent-solute repulsion.

Experimental Protocol: Solubility Determination

To obtain precise quantitative data (mg/mL) for regulatory filing or process optimization, the following self-validating "Shake-Flask" protocol is recommended.

Workflow Diagram: Gravimetric Solubility Determination

SolubilityProtocol Start START: Weigh Excess Solid (approx. 50-100 mg) AddSolvent Add Solvent (1 mL) Target Temperature (e.g., 25°C) Start->AddSolvent Equilibrate Equilibrate (Shake/Stir for 24h) AddSolvent->Equilibrate CheckSolid Undissolved Solid Present? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Solution Clear) Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Equilibrate Quantify Quantification Filter->Quantify HPLC Method A: HPLC (Compare to Standard Curve) Quantify->HPLC Gravimetric Method B: Gravimetric (Evaporate & Weigh Residue) Quantify->Gravimetric Result Calculate Solubility (mg/mL) HPLC->Result Gravimetric->Result

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of the intermediate.

Detailed Methodology
  • Preparation: Place an excess of the compound (e.g., 100 mg) into a glass vial.

  • Solvation: Add exactly 1.0 mL of the test solvent.

  • Equilibration: Agitate at the target temperature (20°C or 25°C) for 24 hours to ensure thermodynamic equilibrium. Crucial Step: Ensure solid remains visible at all times; if it dissolves completely, add more solid.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents) to remove undissolved particles.

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 0.5 mL) of the filtrate into a pre-weighed vessel.

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Weigh the residue.[1]

    • Calculation:

      
      
      

Process Application: Purification Strategy

The solubility differentials outlined above are directly applied to the purification of this intermediate during drug substance manufacturing.

Purification Logic
  • Reaction: Conducted in DCM or DMF (High Solubility).

  • Workup: Dilute with Ethyl Acetate .[2][3] Wash with Water/Brine . The product stays in the organic phase; salts and polar impurities partition into water.

  • Crystallization:

    • Concentrate the organic phase (EtOAc) to a supersaturated oil/foam.

    • Redissolve in a minimal volume of warm Ethyl Acetate or Ethanol .

    • Slowly add Hexane or Heptane (Anti-solvent) until turbidity is observed.

    • Cool to 0°C to maximize yield.

Process Flow Diagram

PurificationProcess Reaction Reaction Mixture (in DCM/DMF) Workup Aqueous Workup (Add EtOAc + Water) Reaction->Workup PhaseSep Phase Separation Workup->PhaseSep OrgLayer Organic Layer (Product + EtOAc) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer Bottom Phase Conc Concentration (Remove Solvent) OrgLayer->Conc Cryst Crystallization (Add Hexane Anti-solvent) Conc->Cryst Isolate Pure Solid Product Cryst->Isolate

Figure 2: Purification logic utilizing the solubility differential between Esters (Solvent) and Alkanes (Anti-solvent).

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). tert-Butyl ((S)-1-amino-3-phenylpropan-2-yl)carbamate - Inxight Drugs. Retrieved from

  • Sigma-Aldrich. (n.d.). Boc-Gly-OH Product Specification and Solubility Data. Retrieved from

  • Toronto Research Chemicals. (2024). This compound Product Page. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine , a critical building block for incorporating the reduced amide bond isostere (


) into peptide backbones. This modification renders the peptide bond resistant to enzymatic hydrolysis, making it a staple in the design of HIV protease inhibitors (e.g., Saquinavir analogs) and other metabolically stable peptidomimetics.

The protocol employs a reductive amination strategy between Boc-L-phenylalaninal and glycine methyl ester, followed by secondary amine protection and ester hydrolysis. This route is selected for its high fidelity in preserving the stereocenter at the phenylalanine


-carbon and its scalability.

Retrosynthetic Analysis

The target molecule is disconnected at the central amine linkage. The most reliable forward synthesis involves the reductive alkylation of a glycine ester with a chiral amino-aldehyde derived from L-phenylalanine.

Key Disconnections:

  • C–N Bond Formation: Reductive amination between Boc-L-Phenylalaninal and Glycine Methyl Ester.

  • Aldehyde Generation: Controlled reduction of Boc-Phe-Weinreb amide or oxidation of Boc-Phe-ol. (The Weinreb route is detailed here for superior stereochemical retention).

  • N-Protection: Capping the secondary amine with

    
     to prevent side reactions during peptide coupling.
    

Retrosynthesis Figure 1: Retrosynthetic strategy for the target isostere. Target (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine Intermediate1 Secondary Amine Intermediate (Reduced Dipeptide Ester) Target->Intermediate1 1. (Boc)2O Protection 2. LiOH Hydrolysis Precursors Boc-L-Phenylalaninal + Glycine Methyl Ester Intermediate1->Precursors Reductive Amination (NaBH(OAc)3) StartingMaterial Boc-L-Phenylalanine (Weinreb Amide Route) Precursors->StartingMaterial Reduction (LiAlH4)

Detailed Experimental Protocol

Stage 1: Synthesis of Boc-L-Phenylalaninal

Rationale: Amino aldehydes are optically unstable. The Weinreb amide method minimizes racemization compared to direct ester reduction.

Reagents:

  • Boc-L-Phenylalanine (Starting Material)[1][2]

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC·HCl / HOBt (Coupling agents)

  • Lithium Aluminum Hydride (LiAlH4)

  • Solvents: DCM (anhydrous), THF (anhydrous)

Protocol:

  • Weinreb Amide Formation:

    • Dissolve Boc-L-Phe-OH (10.0 g, 37.7 mmol) in DCM (150 mL) at 0°C.

    • Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 15 min.

    • Add N,O-dimethylhydroxylamine·HCl (1.2 eq) followed by DIPEA (3.0 eq).

    • Stir at room temperature (RT) for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate. Yield is typically >90%.

  • Reduction to Aldehyde:

    • Dissolve the crude Weinreb amide (10.0 g) in anhydrous THF (100 mL) under Argon. Cool to -78°C .

    • Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 20 min. Critical: Maintain temp < -70°C to prevent over-reduction.

    • Stir for 30 min at -78°C. Monitor by TLC (aldehyde spot appears, amide disappears).

    • Quench: Add sat. KHSO4 solution dropwise at -78°C. Warm to RT, dilute with ether, wash with 1N HCl (cold), sat. NaHCO3, and brine.

    • Storage: Use immediately in Stage 2. Do not store the aldehyde for long periods to avoid racemization.

Stage 2: Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent. It is milder than NaCNBH3 and avoids toxic cyanide byproducts, while effectively favoring the reductive amination over direct aldehyde reduction.

Reagents:

  • Boc-L-Phenylalaninal (Freshly prepared)

  • Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)[3]

  • Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Dissolve H-Gly-OMe·HCl (1.2 eq) in DCE (10 mL/g aldehyde) and add DIPEA (1.2 eq) to free the amine. Stir for 10 min.

  • Add Boc-L-Phenylalaninal (1.0 eq) dissolved in a minimum amount of DCE.

  • Add AcOH (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.

  • Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Stir the reaction under Argon for 12–16 h.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 7:3). The product is the secondary amine: (2S)-N-(2-Boc-amino-3-phenylpropyl) glycine methyl ester .

Stage 3: Secondary Amine Protection & Hydrolysis

Rationale: The secondary amine is nucleophilic and must be protected (Boc) to prevent interference during downstream peptide coupling. Finally, the ester is hydrolyzed to yield the free acid.

Reagents:

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • LiOH·H2O

  • Solvents: DCM, THF, MeOH, Water

Protocol:

  • N-Boc Protection:

    • Dissolve the Stage 2 product (secondary amine) in DCM.

    • Add (Boc)2O (1.5 eq) and DIPEA (2.0 eq).

    • Stir at reflux (40°C) for 12–24 h. Note: Protection of steric secondary amines can be slow; reflux ensures completion.

    • Concentrate and purify via short silica plug if necessary.

  • Saponification:

    • Dissolve the fully protected ester in THF/MeOH/H2O (3:1:1).

    • Add LiOH·H2O (2.5 eq). Stir at 0°C to RT for 2–4 h.

    • Workup: Acidify carefully with 1N HCl to pH 3–4. Extract immediately with EtOAc. Caution: Boc groups are acid-labile; avoid pH < 2 or prolonged exposure to acid.

    • Dry over Na2SO4 and concentrate to yield the final product: This compound .

Quality Control & Troubleshooting

ParameterSpecification / Expected ResultTroubleshooting
Appearance White to off-white foam/solidYellow oil implies residual solvent or oxidation.
1H NMR Distinct Boc singlets (two, ~1.4 ppm). Phenyl protons (7.1-7.3 ppm). Absence of aldehyde peak (>9 ppm).If aldehyde peak persists, reductive amination failed. Check reagents.
Mass Spec [M+Na]+ or [M+H]+ corresponding to MW ~450-500 Da (depending on exact formula)."M-100" peaks indicate Boc fragmentation (common in MS).
Chiral Purity >98% ee (via Chiral HPLC)Racemization occurs at Stage 1. Keep temp < -70°C during reduction.
Workflow Visualization

Workflow Figure 2: Step-by-step synthesis workflow. start Start: Boc-L-Phe-OH step1 1. Weinreb Amide Formation (EDC/HOBt, NH(OMe)Me) start->step1 step2 2. Reduction to Aldehyde (LiAlH4, -78°C) step1->step2 Purify Amide step3 3. Reductive Amination (H-Gly-OMe, NaBH(OAc)3) step2->step3 Use Immediately step4 4. Secondary Amine Protection ((Boc)2O, DIPEA) step3->step4 Purify 2° Amine step5 5. Ester Hydrolysis (LiOH, THF/H2O) step4->step5 end Final Product: This compound step5->end Acidify & Extract

References

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -amino aldehydes from amino acids. Synthesis, 1983(08), 676-678. Link
    
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Toronto Research Chemicals. (n.d.). This compound Product Page.[6][7][8][9][10] Catalog No. B621115.[8][10] Link

Sources

reductive amination methods for Boc-amino aldehyde and Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reductive Amination Methods for the Synthesis of N-Substituted Amino Acid Derivatives

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is particularly valued in pharmaceutical and medicinal chemistry for its efficiency and broad substrate scope.[2] Unlike direct amine alkylation with alkyl halides, reductive amination elegantly circumvents the pervasive issue of over-alkylation, offering a more controlled and predictable route to primary, secondary, and tertiary amines.[4][5]

This guide focuses on the application of reductive amination to two critical classes of substrates in drug development and peptide chemistry: tert-butyloxycarbonyl (Boc)-protected amino aldehydes and Boc-glycine. These building blocks are integral to the synthesis of peptidomimetics, chiral amines, and complex molecular scaffolds. We will explore the underlying mechanisms, compare critical reaction parameters, and provide detailed, field-proven protocols for researchers and scientists.

Pillar 1: Mechanistic Foundations of Reductive Amination

The reductive amination process is a sequential, often one-pot, reaction that proceeds through two distinct stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient carbinolamine intermediate.[6] Subsequent dehydration yields an imine (Schiff base). Under the typically neutral to mildly acidic reaction conditions, the imine can be protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.[2][4][7]

  • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[4] The success of a one-pot reductive amination hinges on the choice of a reducing agent that is sufficiently mild to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate.[8][9]

The pH of the reaction medium is a critical parameter. Mildly acidic conditions (typically pH 4-5) are often optimal as they accelerate the dehydration of the carbinolamine to the imine and promote the formation of the more reactive iminium ion.[4] However, excessively acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction carbonyl Aldehyde/Ketone (R₂C=O) carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Amine amine Amine (R₁-NH₂) amine->carbinolamine imine Imine (Schiff Base) carbinolamine->imine - H₂O iminium Iminium Ion (Protonated Imine) imine->iminium + H⁺ iminium->imine - H⁺ product Final Amine Product (R₁-NH-CHR₂) iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General mechanism of reductive amination.

Pillar 2: A Comparative Analysis of Key Reducing Agents

The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent selectively reduces the iminium ion intermediate without affecting the starting aldehyde or other sensitive functional groups.

Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Reagent of Choice: Mild, highly selective for imines/iminiums.[8][10][11] Tolerates a wide range of functional groups.[10][11] Non-toxic byproducts.[4][12][13]Moisture sensitive.DCM, DCE, THF[7][10][11]
Sodium Cyanoborohydride NaBH₃CNSelective for iminiums at mildly acidic pH.[4][12] Not water-sensitive.[14]Highly Toxic: Generates HCN/cyanide waste.[12]Methanol
Sodium Borohydride NaBH₄Inexpensive, readily available.Non-selective: Reduces aldehydes/ketones.[4][14] Best for two-step (indirect) procedures.[6][10]Methanol, Ethanol
Catalytic Hydrogenation H₂ + CatalystEconomical for large-scale synthesis.[3][6]Can cause over-alkylation.[3] Reduces other functional groups (alkenes, alkynes, nitro groups).[6]Methanol, Ethanol, Ethyl Acetate

For the specific applications involving Boc-protected substrates, Sodium Triacetoxyborohydride (STAB) is overwhelmingly the preferred reagent due to its exceptional mildness, selectivity, and safety profile.[5]

Application & Protocol 1: Reductive Amination of Boc-Amino Aldehydes

N-Boc protected α-amino aldehydes are invaluable chiral building blocks for synthesizing peptidomimetics and other complex chiral molecules. The aldehyde functionality is prone to over-reduction and the adjacent stereocenter is susceptible to epimerization under harsh conditions.[15] Therefore, a mild and controlled reductive amination protocol is essential.

Protocol: General Procedure for the Reductive Amination of a Boc-Amino Aldehyde with a Primary Amine using STAB

This protocol provides a robust starting point for the coupling of various primary or secondary amines to Boc-amino aldehydes.

Caption: Experimental workflow for Boc-amino aldehyde reductive amination.

Materials:

  • Boc-amino aldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Boc-amino aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv). Dissolve the components in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M).

  • Stir the resulting solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[7]

  • Reduction: To this stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Quenching and Work-up: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-substituted Boc-amino acid derivative.

Application & Protocol 2: Mono-Alkylation of Boc-Glycine

Reductive amination with glycine or its esters presents a distinct challenge: as a primary amine, it can readily undergo a second alkylation to form an undesired bis-alkylated tertiary amine.[13] While direct reductive amination can sometimes be optimized, an indirect, two-step approach often provides superior control and yields of the mono-alkylated product.[6][13]

Protocol: Indirect (Two-Step) Reductive Amination of an Aldehyde with Boc-Glycine Methyl Ester

This method physically separates the imine formation and reduction steps, preventing the newly formed secondary amine from reacting further with the aldehyde.

Caption: Workflow for indirect reductive amination of Boc-glycine.

Materials:

  • Aldehyde (1.0 equiv)

  • Boc-glycine methyl ester (or ethyl ester) (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Anhydrous molecular sieves (3Å or 4Å) or another dehydrating agent

  • Sodium borohydride (NaBH₄) (1.5 equiv) or STAB (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) for the reduction step

Procedure:

Part A: Imine Formation

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and Boc-glycine methyl ester (1.0 equiv) in anhydrous methanol.

  • Add a dehydrating agent, such as activated molecular sieves, to the flask to drive the equilibrium towards the imine.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS. This step can take from 1 to 24 hours depending on the reactivity of the aldehyde.

  • Once imine formation is complete, filter off the molecular sieves and concentrate the solution to dryness under reduced pressure.

Part B: Reduction 5. Dissolve the crude imine from Part A in an anhydrous solvent such as THF or DCM. 6. Cool the solution in an ice bath (0 °C). 7. Add sodium borohydride (NaBH₄) portion-wise. (Note: STAB can also be used here and may offer better selectivity if other reducible groups are present). 8. Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LC-MS). 9. Perform an aqueous work-up and purification as described in the previous protocol (Steps 5-8).

Pillar 3: Troubleshooting and Field-Proven Insights

  • Problem: Over-alkylation of Primary Amines.

    • Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.

    • Solution: Employ the indirect (two-step) method described for Boc-glycine.[10][16] Alternatively, for direct aminations, use a slight excess (5-10 mol%) of the primary amine.[6] A tandem one-pot procedure where the secondary amine is immediately trapped with (Boc)₂O can also be highly effective.[5]

  • Problem: Low Yield or No Reaction.

    • Cause: Could be due to a weakly nucleophilic amine (e.g., aniline), a sterically hindered carbonyl, or insufficient imine formation.

    • Solution: For sluggish reactions, adding a catalytic amount of acetic acid can accelerate iminium ion formation.[10][11] For weakly nucleophilic amines, a Lewis acid catalyst may be beneficial.[14] Ensure anhydrous conditions, as water can inhibit imine formation.

  • Problem: Epimerization of Chiral α-Amino Aldehydes.

    • Cause: The imine intermediate can tautomerize to an enamine, which can destroy the stereocenter at the α-carbon.[15] This is exacerbated by prolonged reaction times and elevated temperatures.

    • Solution: Use the mildest possible conditions. STAB is preferred over more reactive hydrides. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid heating the reaction unless necessary.

  • Problem: Unintended Boc-Group Deprotection.

    • Cause: The Boc group is labile to strong acid. While reductive amination is typically run under neutral or mildly acidic conditions, some work-up or purification steps can cause cleavage.

    • Solution: Avoid strongly acidic conditions. During purification by silica gel chromatography, residual acidity can sometimes be an issue; a small amount of triethylamine (e.g., 0.5%) can be added to the eluent to prevent deprotection on the column. Be cautious with acidic ion-exchange resins like SCX unless they are properly buffered.[17]

Conclusion

Reductive amination is an indispensable tool for the synthesis of N-substituted amino acid derivatives from Boc-amino aldehydes and Boc-glycine. Success in these transformations is predicated on a clear understanding of the reaction mechanism and, most critically, the judicious selection of the reducing agent. Sodium triacetoxyborohydride (STAB) has emerged as the preeminent reagent for these applications, offering a superior combination of selectivity, mildness, and operational safety. By employing the robust protocols and considering the key experimental parameters detailed in this guide, researchers can confidently and efficiently access a wide array of valuable amine products for applications in drug discovery and chemical biology.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Organic-Chemistry.org. [Link]

  • Lelievre, B., et al. (2022). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteines. ChemRxiv. [Link]

  • Magadala, P., et al. (2018). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. [Link]

  • Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic-Chemistry.org. [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2010(9), 101-110. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (2001, April 2).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • Organic Reactions. (2011). Reductive Amination. [Link]

  • ResearchGate. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • JoVE. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

Sources

incorporating (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine into SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine into Solid-Phase Peptide Synthesis (SPPS)


[CH

NH]-Gly) in Boc-SPPS.

Executive Summary

The incorporation of reduced amide bond isosteres (


[CH

NH]) is a critical strategy in medicinal chemistry to enhance the metabolic stability of peptide therapeutics. By replacing the labile amide bond with a secondary amine, researchers can increase resistance to proteolytic degradation and introduce specific conformational flexibility.

This guide details the protocol for incorporating This compound (CAS: 1217833-76-5). This specific building block is a fully protected Phe-


[CH

NH]-Gly
dipeptide surrogate. Unlike standard reductive amination on-resin (which is prone to incomplete reactions and side products), using this pre-formed, purified unit ensures high fidelity and sequence integrity.

Key Technical Constraint: This building block carries Boc (tert-butyloxycarbonyl) protection on both the N-terminal amine and the backbone secondary amine. Therefore, it is strictly designed for Boc-SPPS strategies or as an N-terminal capping unit in Fmoc-SPPS.

Molecule Profile & Strategic Considerations

Structural Analysis
  • Chemical Name: this compound[1][2]

  • Function: Dipeptide Isostere (Phenylalanine-Glycine).

  • Directionality: The carboxylic acid is on the Glycine moiety (C-terminus of the pair), and the primary amine (protected) is on the Phenylalanine moiety (N-terminus of the pair).

  • Protection: Bis-Boc.

    • 
      -Boc: Protects the N-terminal amine of the Phe residue.
      
    • 
      -Boc: Protects the secondary amine of the reduced linkage, preventing branching or acylation during subsequent couplings.
      
Compatibility Matrix
FeatureCompatibilityNotes
SPPS Strategy Boc-Chemistry (Recommended) Compatible with TFA deprotection and HF cleavage.
SPPS Strategy Fmoc-ChemistryRestricted. Can only be used as the final N-terminal unit. The Boc group is not removable by Piperidine.
Coupling Reagents DIC/HOBt, HATU/DIEAStandard carboxyl activation is effective.
Solubility DCM, DMF, NMPHydrophobic Boc groups ensure good solubility in organic solvents.

Detailed Protocol: Boc-SPPS Integration

This protocol assumes a standard Boc-benzyl strategy using a polystyrene-based resin (e.g., MBHA or PAM).

Materials Required
  • Building Block: this compound (1.5 to 2.0 equivalents relative to resin loading).

  • Resin: MBHA (for C-term amides) or PAM (for C-term acids).

  • Activator: DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) or HATU.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 50% TFA in DCM.

Experimental Workflow

Step 1: Resin Preparation & Pre-Coupling Ensure the resin-bound peptide chain (ending in amine


) is fully deprotected and neutralized.
  • Wash: DMF (3x), DCM (3x).

  • Neutralization: 5% DIEA in DCM (2 min), followed by DCM wash.

Step 2: Activation of the Isostere Since the building block is a dipeptide mimic, steric hindrance is slightly higher than a single Glycine but lower than bulky unnatural amino acids.

  • Dissolve the building block in a minimum volume of DMF/DCM (1:1).

  • Add HOAt or HOBt (1.0 eq relative to AA).

  • Add DIC (1.0 eq).

  • Incubate for 5–10 minutes on ice to form the active ester.

    • Note: Avoid HATU if slow addition is planned to prevent potential racemization of the pre-activated species, although the C-terminal Glycine is achiral, reducing risk.

Step 3: Coupling Reaction

  • Add the pre-activated mixture to the resin reaction vessel.

  • Agitate at room temperature for 2–4 hours .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Recouple using HATU/DIEA.

    • Colorless beads: Complete coupling.

Step 4: Deprotection (The Critical Step) This step removes both the N-terminal Boc and the backbone N-Boc.

  • Wash resin with DCM.

  • Treat with 50% TFA / 50% DCM (containing 0.5% anisole or scavenger) for 2 min (pre-wash).

  • Treat with fresh 50% TFA / 50% DCM for 30 minutes .

  • Mechanism: The TFA cleaves the carbamates. The backbone nitrogen becomes a secondary ammonium salt (

    
    ).
    
  • Wash thoroughly: DCM (3x), DMF (3x).

Step 5: Neutralization & Next Cycle

  • Treat with 5% DIEA in DCM (2x 2 min).

  • Result: You now have a free primary amine (N-terminus) and a free secondary amine (backbone).

  • Crucial Decision Point: The next amino acid must couple to the primary amine (N-term) and NOT the secondary backbone amine.

    • Selectivity: The primary amine is significantly less sterically hindered and more nucleophilic than the secondary backbone amine (which is flanked by a benzyl group and the polymer matrix).

    • Protocol: Proceed with standard coupling of the next Boc-Amino Acid. The steric bulk of the backbone usually prevents acylation of the secondary amine without need for transient protection.

Visualization: Logic Flow & Mechanism

The following diagram illustrates the integration of the isostere into the peptide backbone.

SPPS_Workflow cluster_0 Cycle N: Isostere Incorporation Start Resin-Peptide-NH2 (Free Amine) Activation Activate Isostere (DIC/HOBt) [Boc-Phe-psi-Gly-OH] Start->Activation Prepare Coupling Coupling Reaction (2-4 Hours) Activation->Coupling Add to Resin Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Positive (Fail) Recouple Deprotection TFA Deprotection (Removes 2x Boc Groups) Check->Deprotection Negative (Pass) Neutralization Neutralization (DIEA) Deprotection->Neutralization Result Resin-..-Gly-psi[CH2NH]-Phe-NH2 (Primary & Secondary Amines Free) Neutralization->Result NextCycle Standard Cycle N+1 Result->NextCycle Next AA Coupling (Selects Primary Amine)

Caption: Workflow for coupling the bis-Boc protected reduced amide isostere. Note the simultaneous deprotection of N-terminal and backbone protecting groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric bulk of the bis-Boc unit.Switch to HATU/HOAt activation. Increase temperature to 40°C (monitor closely). Double coupling cycles.
Post-Coupling Aggregation Reduced amide bonds alter H-bonding networks (loss of NH donor).Use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X or Ethylene Carbonate) for subsequent steps to prevent chain aggregation (pseudoproline effect).
Side Reaction: Branching Acylation of the backbone secondary amine during Cycle N+1.This is rare due to sterics. If observed (mass spec +AA mass), use a hindered base (Collidine) or ensure the next AA is activated as an OBt ester (less reactive than OAt) to favor the primary amine.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Coy, D. H., et al. (1988). Solid-phase synthesis of reduced peptide bond pseudopeptides. Tetrahedron, 44(3), 835-841. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678. (Foundational chemistry for isostere synthesis). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Toronto Research Chemicals . (2023). Product Datasheet: this compound.[1][2] Link

Sources

Application Note: A Guide to the Selective Monodeprotection of N,N'-di-Boc-Protected Diamine Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective Deprotection in Peptidomimetic Synthesis

Diamine scaffolds are foundational elements in the design of modern peptidomimetics, imparting crucial structural constraints and physicochemical properties that can enhance biological activity, metabolic stability, and target affinity.[1] In the multi-step synthesis of these complex molecules, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of chemical conditions and its facile removal under acidic treatment.[2][3]

However, when a peptidomimetic contains two or more Boc-protected amines, the challenge shifts from simple deprotection to selective deprotection. The ability to unmask a single amine in the presence of others is a critical step that opens the door for site-specific modification, such as chain elongation, branching, or conjugation to other molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, methodologies, and practical execution of selective Boc deprotection of diamine peptidomimetics.

The Principle of Selectivity: Exploiting Differential Lability

The selective cleavage of one Boc group over another is not arbitrary; it relies on subtle differences in the chemical environment of the protected amines, which in turn affects their kinetic lability. Several factors can be exploited to achieve this selectivity:

  • Steric Hindrance: A Boc group attached to a sterically hindered amine (e.g., a secondary amine or a primary amine adjacent to a bulky substituent) will be less accessible to the acid reagent. This slower reaction rate, when carefully controlled, allows for the preferential removal of a less hindered Boc group.[4]

  • Electronic Effects: The electron density around the carbamate's carbonyl oxygen influences the ease of protonation, which is the first step in the deprotection mechanism.[5][6] Electron-withdrawing groups near a Boc-protected amine can destabilize the protonated intermediate, slowing the rate of cleavage, whereas electron-donating groups can accelerate it.

  • Kinetic Control: Selective deprotection is fundamentally a kinetically controlled process. By using milder acidic conditions, lower temperatures, and carefully controlled reaction times, it is possible to stop the reaction after the more labile Boc group has been cleaved but before the more stable group reacts significantly.

Methodologies for Selective Deprotection: A Comparative Overview

The choice of acidic reagent is a critical parameter in achieving selective Boc deprotection. The most common reagents, trifluoroacetic acid (TFA) and hydrogen chloride (HCl), offer distinct advantages and disadvantages.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Milder Acidic Methods
Typical Conditions 1-25% in Dichloromethane (DCM)1-4 M in 1,4-Dioxane or Ethyl Acetatee.g., Oxalyl Chloride in Methanol
Reaction Rate Generally very fast, can be difficult to control for selectivity.[7]Moderate and often more controllable, allowing for kinetic differentiation.[8]Slower, offering a wider window for selective deprotection.[9]
Selectivity Lower intrinsic selectivity; requires careful titration of concentration and time.Often provides superior selectivity for N-Boc vs. tert-butyl esters/ethers.[8]Can be highly selective, especially for substrates with acid-labile groups.[10]
Product Form Yields a trifluoroacetate salt, which can be oily and difficult to handle.[7]Yields a hydrochloride salt, which is often a crystalline, easily purified solid.[7]Product salt depends on the specific reagent system used.
Key Considerations The highly reactive tert-butyl cation byproduct can cause side reactions.[2]Reagent is commercially available in various solvents, offering flexibility.[11]May require specific optimization for different substrates.[10]

Experimental Protocol: Selective Mono-Deprotection using HCl in 1,4-Dioxane

This protocol describes a general procedure for the selective removal of the more acid-labile Boc group from a hypothetical N,N'-di-Boc-protected diamine peptidomimetic. Note: This protocol must be optimized for each specific substrate.

Materials:

  • N,N'-di-Boc-protected diamine peptidomimetic

  • 1,4-Dioxane, anhydrous

  • 4.0 M Hydrogen chloride (HCl) in 1,4-Dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the N,N'-di-Boc-protected diamine peptidomimetic in anhydrous 1,4-dioxane to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: While stirring vigorously, slowly add a calculated amount of 4.0 M HCl in 1,4-dioxane (typically 1.1 to 2.0 equivalents relative to the substrate). The precise number of equivalents is the most critical parameter for achieving selectivity and must be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check the reaction every 15-30 minutes. The goal is to see the complete consumption of the starting material and the appearance of the mono-deprotected product, with minimal formation of the di-deprotected byproduct.

  • Quenching: Once the reaction has reached the desired point of selectivity, carefully quench it by slowly adding it to a flask containing a stirred, chilled saturated aqueous NaHCO₃ solution. Ensure the final pH of the aqueous layer is basic (pH 8-9) to neutralize the excess acid and deprotonate the product's ammonium salt.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude mono-Boc-protected diamine.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired mono-protected product from any unreacted starting material or di-deprotected byproduct.

Visualizations: Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve di-Boc Substrate in Anhydrous Dioxane cool Cool to 0 °C start->cool add_hcl Add 4M HCl/Dioxane (1.1-2.0 eq.) cool->add_hcl monitor Monitor Reaction (TLC / LC-MS) add_hcl->monitor quench Quench with sat. NaHCO₃ monitor->quench Upon optimal conversion extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify product Isolated Mono-Protected Product purify->product

Caption: Workflow for selective mono-Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

G BocN R-NH-Boc ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc Fast, Reversible Hplus H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Rate-Determining Step tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Ammonium Salt (R-NH₃⁺) FreeAmine->AmineSalt Protonation in excess acid

Caption: Mechanism of acid-catalyzed Boc deprotection.[6][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Incomplete Reaction Insufficient equivalents of acid. Reaction temperature is too low. Sterically very hindered Boc group.Incrementally increase equivalents of HCl (e.g., in 0.2 eq. steps). Allow the reaction to slowly warm to room temperature. Increase reaction time.
Over-reaction (Di-deprotection) Too many equivalents of acid. Reaction time is too long. Reaction temperature is too high.Reduce the equivalents of HCl. Monitor the reaction more frequently and quench sooner. Maintain the reaction at 0 °C or lower.
Formation of Side Products The intermediate tert-butyl cation alkylated a nucleophilic site on the substrate (e.g., Trp, Met).[5]Add a scavenger, such as anisole or thioanisole (5-10% v/v), to the reaction mixture to trap the cation.
Difficult Purification Mono- and di-protected products have very similar polarity.Use a shallow solvent gradient during column chromatography. Consider converting the product to a salt to alter its chromatographic behavior.

Conclusion

The selective mono-deprotection of N,N'-di-Boc-protected diamine peptidomimetics is a nuanced yet essential transformation in synthetic chemistry. Success hinges on a thorough understanding of the factors governing carbamate lability and the careful selection and control of deprotection conditions. By leveraging kinetic control with reagents like HCl in dioxane and employing rigorous reaction monitoring, researchers can effectively unmask a single amino group, paving the way for the next step in the synthesis of complex and high-value peptidomimetic drug candidates.

References

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Boc Deprotection Mechanism - TFA - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Peptide synthesis using unprotected peptides through orthogonal coupling methods Source: PNAS URL: [Link]

  • Title: Orthogonal and safety-catch protecting group strategies in solid-phase... Source: ResearchGate URL: [Link]

  • Title: Synthesis of peptidomimetics using a polymer-bound Boc-linker Source: PubMed URL: [Link]

  • Title: Synthesis of peptidomimetics using a polymer-bound Boc-linker Source: Ovid URL: [Link]

  • Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of diamines - WO1999032428A2 Source: Google Patents URL
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PMC URL: [Link]

  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

  • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]

  • Title: Selective protection of polyamines: synthesis of model compounds and spermidine derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters Source: ResearchGate URL: [Link]

  • Title: Boc deprotection conditions tested. Source: ResearchGate URL: [Link]

  • Title: Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines Source: Synthetic Communications URL: [Link]

  • Title: Specific solvent issues with BOC deprotection Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) Source: Thieme Chemistry URL: [Link]

  • Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Semantic Scholar URL: [Link]

  • Title: Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition Source: Semantic Scholar URL: [Link]

  • Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO México URL: [Link]

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed URL: [Link]

  • Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Utilizing (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine as a Versatile Protease Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Proteases are a critical class of enzymes involved in a myriad of physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] The development of potent and selective protease inhibitors is a cornerstone of modern drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine , a novel and versatile scaffold for the generation of protease inhibitor libraries. This peptidomimetic scaffold incorporates key structural features amenable to the inhibition of proteases, particularly those with a preference for hydrophobic residues at the P1 position, such as chymotrypsin. We present detailed protocols for the multi-step synthesis of the scaffold, its characterization, and its application in enzyme inhibition assays. Furthermore, we provide a strategic guide to the derivatization of this scaffold to create a library of potential inhibitors for screening against a panel of proteases.

Introduction: The Rationale for a Peptidomimetic Scaffold

The design of small molecule protease inhibitors often commences with the structure of the protease's natural peptide substrate.[1][2] However, native peptides are generally poor drug candidates due to their susceptibility to proteolytic degradation and low cell permeability.[3] Peptidomimetics are designed to mimic the bioactive conformation of peptides while overcoming these limitations.[1][2][3] The scaffold, This compound , is a dipeptide mimetic with several advantageous features:

  • Structural Mimicry: The core structure resembles a dipeptide, a common recognition motif for many proteases.

  • P1-Site Targeting: The (S)-2-amino-3-phenylpropyl moiety mimics the side chain of phenylalanine, a preferred residue for the S1 pocket of chymotrypsin-like serine proteases.[4][5][6][7]

  • Chemical Tractability: The presence of two Boc-protected amino groups allows for selective deprotection and subsequent derivatization, enabling the synthesis of a diverse library of compounds from a common core structure.

  • Enhanced Stability: The modified backbone is anticipated to have greater resistance to cleavage by non-target proteases compared to a standard peptide bond.

This guide will utilize chymotrypsin as a model serine protease to demonstrate the utility of this scaffold, owing to its well-characterized structure and substrate specificity.[4][5][6][7]

Synthesis of the this compound Scaffold

The synthesis of the target scaffold is a multi-step process commencing from the commercially available N-Boc-L-phenylalaninol. The overall synthetic workflow is depicted below.

Synthesis_Workflow A N-Boc-L-phenylalaninol B N-Boc-L-phenylalaninal A->B Oxidation (e.g., DMP) C (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate B->C Reductive Amination D This compound C->D Amide Coupling (Boc-Gly-OH, HATU)

Figure 1: Proposed synthetic workflow for the protease inhibitor scaffold.

Materials and Reagents
  • N-Boc-L-phenylalaninol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH), anhydrous

  • Boc-glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Brine solution

Step-by-Step Synthesis Protocol

Step 1: Oxidation of N-Boc-L-phenylalaninol to N-Boc-L-phenylalaninal

  • Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalaninal.

  • The crude aldehyde is often used in the next step without further purification.

Step 2: Reductive Amination to form (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

  • Dissolve the crude N-Boc-L-phenylalaninal from the previous step in anhydrous methanol.

  • Add ammonium acetate (5-10 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude diamine.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.

Step 3: Amide Coupling to Yield this compound

  • Dissolve Boc-glycine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final scaffold, this compound, as a solid.

Characterization of the Scaffold

The identity and purity of the synthesized scaffold should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the Boc groups (singlets around 1.4 ppm), the phenyl group (multiplet around 7.2-7.4 ppm), and the protons of the glycine and phenylpropyl backbone.
¹³C NMR Resonances for the carbonyl carbons of the amide and carbamate groups, the aromatic carbons, and the aliphatic carbons of the scaffold.
Mass Spectrometry (ESI-MS) A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amides and carbamates), C=O stretching (amides and carbamates), and aromatic C-H stretching.
Purity (HPLC) A single major peak indicating high purity (>95%).

Application I: As a Reversible Inhibitor of Chymotrypsin

This section provides a detailed protocol for evaluating the inhibitory potency of the synthesized scaffold against bovine α-chymotrypsin using a fluorogenic substrate.

Materials and Reagents
  • This compound (synthesized scaffold)

  • Bovine α-chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol for Chymotrypsin Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions: - Scaffold in DMSO - Chymotrypsin in buffer - Substrate in DMSO B Prepare serial dilutions of the scaffold in buffer A->B C Add buffer, scaffold dilutions, and chymotrypsin to 96-well plate B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction by adding substrate (Suc-AAPF-AMC) D->E F Measure fluorescence kinetically over 30 min at 37°C E->F G Determine initial reaction velocities (V₀) F->G H Plot % inhibition vs. [Scaffold] G->H I Calculate IC₅₀ value using non-linear regression H->I

Figure 2: Workflow for the chymotrypsin inhibition assay.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the scaffold in DMSO.

    • Prepare a 1 mg/mL stock solution of chymotrypsin in Tris-HCl buffer. Further dilute to the desired working concentration (e.g., 10 nM final concentration in the assay).

    • Prepare a 10 mM stock solution of the fluorogenic substrate, Suc-AAPF-AMC, in DMSO.

  • Assay Setup (in a 96-well plate):

    • In triplicate, add the following to each well:

      • Tris-HCl buffer to a final volume of 100 µL.

      • Varying concentrations of the scaffold (e.g., from 100 µM to 1 nM final concentration). Include a vehicle control (DMSO only) and a no-enzyme control.

      • Chymotrypsin solution (to a final concentration of 10 nM).

    • Mix gently and pre-incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, Suc-AAPF-AMC, to each well to a final concentration of 50 µM.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation
Scaffold Concentration (µM) Initial Velocity (RFU/min) % Inhibition
100
30
10
3
1
0.3
0.1
0 (Vehicle)0
No Enzyme100
IC₅₀ (µM):

Application II: Derivatization of the Scaffold for Library Synthesis

A key advantage of this scaffold is the ability to generate a library of analogues by modifying the Boc-glycine moiety. This allows for the exploration of structure-activity relationships (SAR) to improve potency and selectivity.

Derivatization_Workflow A This compound B (2S)-N-(2-Boc-amino-3-phenylpropyl) glycine A->B Selective Boc Deprotection (e.g., TFA/DCM) C Library of Inhibitors B->C Amide Coupling with R-COOH Library

Figure 3: Workflow for the derivatization of the scaffold.

Selective Deprotection of the Glycine-Boc Group
  • Dissolve the this compound scaffold in DCM.

  • Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of TFA.

  • The resulting amine salt can be used directly in the next step or after neutralization.

General Protocol for Library Synthesis via Amide Coupling
  • In an array of reaction vials (e.g., in a parallel synthesizer), add a solution of the deprotected scaffold from the previous step in DMF.

  • To each vial, add a different carboxylic acid (R-COOH) (1.1 eq). The choice of carboxylic acids should be diverse to explore different chemical spaces (e.g., aromatic, aliphatic, heterocyclic).

  • Add a solution of a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.5 eq) in DMF to each vial.

  • Shake the reaction block at room temperature overnight.

  • Work-up and purify the products, for instance, using automated flash chromatography or preparative HPLC.

  • Characterize each member of the library by LC-MS to confirm identity and purity.

Library Organization and SAR Analysis
Compound ID R-Group Structure Chymotrypsin IC₅₀ (µM) Notes
Scaffold-001H-
Scaffold-002CH₃-
Scaffold-003Phenyl-
......

Screening the Inhibitor Library for Selectivity

To assess the selectivity of the newly synthesized inhibitors, it is crucial to screen them against a panel of related and unrelated proteases.

Protocol for Selectivity Screening
  • Select a panel of proteases, for example:

    • Serine Proteases: Trypsin, Elastase, Thrombin

    • Cysteine Proteases: Papain, Cathepsin B

    • Aspartic Proteases: Pepsin

  • For each protease, use an appropriate fluorogenic substrate and buffer system.

  • Perform inhibition assays for each compound in the library against each protease in the panel at a fixed concentration (e.g., 10 µM).

  • Calculate the percentage of inhibition for each compound against each protease.

  • For compounds showing significant inhibition, determine the IC₅₀ values.

Data Presentation for Selectivity Profile
Compound ID Chymotrypsin IC₅₀ (µM) Trypsin % inh @ 10 µM Elastase % inh @ 10 µM Papain % inh @ 10 µM
Scaffold-001
Scaffold-002
Scaffold-003
...

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel protease inhibitors. Its rational design, based on peptidomimetic principles, and its synthetic tractability make it an ideal platform for generating diverse chemical libraries. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this scaffold and its derivatives. By employing these methods, researchers can explore the structure-activity relationships of a new class of protease inhibitors and potentially identify lead compounds for further drug development efforts.

References

  • Hansch, C., et al. (1977). Quantitative structure-activity relationship of chymotrypsin-ligand interactions. Journal of Medicinal Chemistry, 20(11), 1420-1435. [Link]

  • Bhatt, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(3), 176-181. [Link]

  • Gráf, L., et al. (2003). Structure-oriented rational design of chymotrypsin inhibitor models. Protein Engineering, Design and Selection, 16(9), 645-652. [Link]

  • Reddy, G. V., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(54), 7238-7241. [Link]

  • Lenci, E., & Trabocchi, A. (2025). The peptidomimetic approach for the design of viral protease inhibitors. Methods in Enzymology, 695, 1-28. [Link]

  • Li, Z., et al. (2020). Visible-light-mediated α-amino alkylation of ketimines and aldimines for the synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 18(1), 89-93. [Link]

  • Kim, H., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(20), 14645-14655. [Link]

  • Lenci, E., & Trabocchi, A. (2025). The peptidomimetic approach for the design of viral protease inhibitors. ScienceDirect. [Link]

  • Patsnap Synapse. (2024). What are Chymotrypsin inhibitors and how do they work?. Patsnap. [Link]

  • Golebiowski, A., et al. (2006). Reductive BOC-Amination of Aldehydes. Tetrahedron Letters, 47(46), 8149-8151. [Link]

  • Whitley, M. J., et al. (2011). Exploring the Role of Structure and Dynamics in the Function of Chymotrypsin Inhibitor 2. Biophysical Journal, 100(7), 1753-1762. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

  • Creative Biolabs. (n.d.). Protease Substrate based Library Screening Service. Creative Biolabs. [Link]

  • Hong, S. J., et al. (2025). A multiplex method for rapidly identifying viral protease inhibitors. Molecular Systems Biology, 21(1), e12130. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Quideau, S., et al. (2009). Functional primary amines and diamines from alpha-aminoacids. a concise route to substituted 2-aminotetralins. Organic Letters, 11(16), 3754-3757. [Link]

  • Scott, K. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4564-4569. [Link]

  • Kar, A., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(26), 6334-6340. [Link]

  • Iusupov, I. R., et al. (2022). Example of coupling reactions with amine 25 and Boc-, Cbz-protected glycine and corresponding protecting group cleavage. ResearchGate. [Link]

  • Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167-3196. [Link]

  • Scott, D. E., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences, 8, 656499. [Link]

  • Kurtzhals, P., et al. (2022). Derivatization with fatty acids in peptide and protein drug discovery. Nature Reviews Drug Discovery, 21(8), 589-608. [Link]

  • JYMed. (n.d.). Derivatization of fatty acids in the discovery of peptide and protein drugs. JYMed. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Illinois Wesleyan University. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. [Link]

  • RASAYAN Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. RASAYAN Journal of Chemistry, 11(1), 175-180. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

  • Feng, X., et al. (2021). High-Throughput Peptide Derivatization toward Supramolecular Diversification in Microtiter Plates. ACS Nano, 15(3), 4971-4980. [Link]

  • ISSX Learning Center. (2024). Cutting Edge Peptide Derivatization Approaches. ISSX Learning Center. [Link]

  • Macmillan Group. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting. [Link]

  • CORE. (2008). Synthesis of N-Z, N -Formyl a-Amino Acid Derived Gem-Diamines. CORE. [Link]

  • ResearchGate. (2017). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • BOC-Amino Acids. (n.d.). BOC-Amino Acids. [Link]

  • Journal of Medicinal Chemistry. (1977). Quantitative structure-activity relationship of chymotrypsin-ligand interactions. Journal of Medicinal Chemistry, 20(11), 1420-1435. [Link]

  • The Journal of Organic Chemistry. (1998). Potent HIV-1 protease inhibitors: stereoselective synthesis of a dipeptide mimic. The Journal of Organic Chemistry, 63(18), 6146-6152. [Link]

  • Journal of Medicinal Chemistry. (2002). Design, Synthesis, and Evaluation of β-Strand Mimetic Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(15), 3296-3308. [Link]

  • JoVE. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. JoVE. [Link]

  • Klumpp, D. A., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 11(1), 1-13. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Reduced Gly-Phe Peptide Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide isosteres, particularly those with reduced amide bonds (ψ[CH2NH]), are foundational tools in modern medicinal chemistry and drug development.[1][2] By replacing the scissile amide linkage with a more stable secondary amine, these pseudopeptides exhibit enhanced resistance to enzymatic degradation, increased flexibility, and altered hydrophilicity, making them valuable candidates for developing therapeutic peptides with improved pharmacokinetic profiles.[1][3][4] This guide provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the reduced Glycyl-Phenylalanine (Gly-Phe) dipeptide isostere, a common structural motif in bioactive peptides. The core of this synthesis is a selective reductive amination reaction, a robust and widely adopted method for creating the ψ[CH2NH] linkage.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology grounded in established chemical principles.

Introduction: The Rationale for Amide Bond Isosteres

The peptide bond is the cornerstone of protein and peptide structure, yet its susceptibility to protease-mediated hydrolysis is a primary obstacle in the development of peptide-based therapeutics. The reduced amide peptide isostere, where the carbonyl group (C=O) is replaced by a methylene group (CH2), effectively addresses this limitation.[2] This modification not only blocks enzymatic cleavage but also introduces a protonable secondary amine, which can alter the molecule's solubility and binding characteristics.[1] The resulting ψ[CH2NH] linkage serves as an excellent mimic of the transition state of peptide bond hydrolysis, making these isosteres powerful tools for designing enzyme inhibitors.[1]

The Gly-Phe motif is a frequent component of biologically active peptides. Therefore, the synthesis of its reduced isostere, Gly-ψ[CH2NH]-Phe, provides a critical building block for creating more stable and potent analogues of parent peptides. The primary synthetic strategy detailed herein is the reductive amination between an N-terminally protected amino aldehyde and the free amine of an amino acid ester.[5] Specifically, we will focus on the reaction between Fmoc-protected phenylalaninal and a glycine methyl ester, followed by subsequent deprotection steps.

Synthetic Workflow Overview

The synthesis of the Gly-Phe reduced isostere is achieved through a multi-step process that hinges on a key reductive amination reaction. The workflow is designed to ensure high stereochemical purity and yield.[7]

G cluster_0 Starting Materials Preparation cluster_1 Core Synthesis cluster_2 Deprotection & Final Product A Fmoc-Phe-OH C Fmoc-Phenylalaninal (Fmoc-Phe-H) A->C Reduction B Glycine Methyl Ester (H-Gly-OMe) D Reductive Amination B->D C->D E Protected Isostere Fmoc-Phe-ψ[CH2NH]-Gly-OMe D->E F Fmoc Group Removal E->F G Ester Hydrolysis F->G H Final Product H-Phe-ψ[CH2NH]-Gly-OH G->H

Figure 1: Overall synthetic workflow for the reduced Phe-Gly isostere.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and anhydrous conditions for the core reaction.

Reagent / Material Grade Supplier (Example) Purpose
Fmoc-L-Phenylalaninal (Fmoc-Phe-H)Synthesis GradeVariousAldehyde component
Glycine methyl ester hydrochloride≥99%Sigma-AldrichAmine component
Sodium Cyanoborohydride (NaBH₃CN)≥95%Sigma-AldrichSelective reducing agent
Acetic Acid (Glacial)ACS GradeFisher ScientificAcid catalyst
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-AldrichReaction solvent
Methanol (MeOH), Anhydrous≥99.8%Sigma-AldrichReaction co-solvent
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichBase for free-amine generation
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Lab Grade-Aqueous wash
Brine (Saturated NaCl)Lab Grade-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Lab Grade-Drying agent
Piperidine≥99%Sigma-AldrichFmoc deprotection
Lithium Hydroxide (LiOH)≥98%Sigma-AldrichEster hydrolysis
Tetrahydrofuran (THF)ACS GradeVWRHydrolysis co-solvent
Silica Gel230-400 meshSorbent TechnologiesFlash chromatography

Equipment: Standard laboratory glassware, magnetic stirrer, rotary evaporator, round-bottom flasks, separatory funnel, flash chromatography setup, inert atmosphere (Nitrogen or Argon) setup.

Experimental Protocols

This protocol details the solution-phase synthesis of the Phe-ψ[CH2NH]-Gly isostere, which can be adapted for the Gly-Phe target by using Fmoc-Glycinal and Phenylalanine methyl ester.

Protocol 1: Reductive Amination to Form Protected Isostere

This procedure outlines the core coupling reaction to form the ψ[CH2NH] bond.

Scientist's Note: The choice of sodium cyanoborohydride (NaBH₃CN) is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is a milder agent that selectively reduces the protonated Schiff base (iminium ion) in equilibrium with the aldehyde and amine, without significantly reducing the starting aldehyde.[6][8] The reaction is performed under mildly acidic conditions (pH ~4-5), which is a crucial balance: it's acidic enough to catalyze the dehydration of the hemiaminal to the Schiff base but not so acidic as to fully protonate and deactivate the amine nucleophile.[6]

  • Preparation of the Free Amine:

    • In a 100 mL round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes at 0 °C.

  • Imine Formation and Reduction:

    • To the solution containing the free amine, add a solution of Fmoc-L-Phenylalaninal (1.0 eq) in anhydrous DCM.

    • Add anhydrous Methanol (MeOH) to be approximately 10% of the total solvent volume.

    • Add glacial Acetic Acid (1.1 eq) to catalyze imine formation.

    • In a separate vial, dissolve Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous MeOH.

    • Add the NaBH₃CN solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir under an inert atmosphere (N₂) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[9][10] Use a gradient of Ethyl Acetate in Hexanes as the eluent to isolate the pure Fmoc-Phe-ψ[CH2NH]-Gly-OMe.

Parameter Condition / Value Rationale
Reactants Ratio Aldehyde:Amine:NaBH₃CN = 1:1:1.5A slight excess of the reducing agent ensures complete conversion of the imine.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; stirring at RT drives it to completion.
pH Mildly Acidic (~4-5)Optimal for the formation and subsequent reduction of the Schiff base.[6]
Reaction Time 12-24 hoursAllows for the equilibrium between reactants and the imine to be fully established and reduced.
Expected Yield 60-80% (post-purification)Typical for solution-phase reductive amination reactions.
Primary Analysis TLC, LC-MS, ¹H NMRTo confirm reaction completion and product identity/purity.
Protocol 2: Stepwise Deprotection of the Isostere
  • Fmoc Group Removal:

    • Dissolve the purified, protected isostere in a solution of 20% piperidine in DMF or DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting product, H-Phe-ψ[CH2NH]-Gly-OMe, can be purified by chromatography or carried forward.

  • Ester Hydrolysis (Saponification):

    • Dissolve the methyl ester (either Fmoc-protected or fully deprotected) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add Lithium Hydroxide (LiOH) (1.5-2.0 eq) and stir, allowing the reaction to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Carefully acidify the reaction mixture to pH ~5-6 with 1N HCl.

    • Extract the product with an appropriate organic solvent (e.g., EtOAc).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, H-Phe-ψ[CH2NH]-Gly-OH.

Conclusion and Best Practices

The synthesis of reduced peptide isosteres via reductive amination is a reliable and versatile method for accessing valuable peptidomimetic building blocks.[1][5] The protocol described provides a robust foundation for producing the Gly-Phe isostere. For optimal results, ensure all reagents are of high purity and that anhydrous conditions are maintained during the reductive amination step to prevent unwanted side reactions. Careful monitoring of the reaction progress and rigorous purification are key to obtaining the final product with high purity. This methodology can be readily adapted to solid-phase synthesis for the construction of larger pseudopeptides.[5][11]

References

  • Gante, J. (1994). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMsuDjFo9GbtbsZJTxvs07YBhjByZiDvbdMeWUrF37uYvh7ZswIsU3s_9FllOW9SBMoFuun8ihuJWNWsZq0qSJmx_XJAOpphhkP4wJ2FhepbBe3ggwvJLtQT0nYUBcuEAZWPNL]
  • Zhong, H. M., et al. (1993). Synthesis and biological activities of psi (CH2NH) pseudopeptide analogues of the C-terminal hexapeptide of neurotensin. International Journal of Peptide and Protein Research, 41(2), 181-184. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQvaiHEX2K7msMaxj384k4MzvokV851Dd41RhgKBZFCglf9cQz5xtC3lHeSI7NQ5L5p9ay12GsRaY-4wZoOOj1N3xFqYM3lozHrlYrcXDBHpg0PfUMw4C9Y2cSqmB3BKzrQIs=]
  • Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Peptides, 8(1), 119-121. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgy7ZIBacOtK9SdbyLlfzq9TU9HCi0IvQm22EbDMSPX4dSoZfa3Km0oLLibb-mAX1WuS5pqUB6QlkSH-GX-eBl7V5SxuFXhgwNIwUir5PD-x0vmTMIffCeqTmxkGJYS_rA7zw=]
  • Asif, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaRffYgdiJJ6cJRP1zgsmeYT1_jntFECdLdfpiu8DPC1k_2R8sg0vTKmaDjAvbOeUZps17Iy0pOkIX6UedE9SB5EuyODK_KwhTowk7UR8XPVxZTuZ7_ue9OaKjuqsQeP62w3IvSGTNB-5lftQMCosO123InRElz77tjRyvM0cZiO8=]
  • G-Biosciences. Sodium Cyanoborohydride for Reductive Amination. G-Biosciences Technical Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFryPTxBSFXXDIOTwBQ6LYTu3PsCUD3XoZ9ltljdHytBgbXUkRiqr2OMVPVNzMzMi_lYrVEt7WlA8cjqA8fyRXaHArobsJA5nxpIcdRsljHoM7NA_d0Xvh4Btdf2hSVvi-pbLnngmvzdMxNZewBlLLLsJ290zLHQdXXiiubKazBkq0KwRnU-3QdNgmMc9PcDkjaWjvvLXospIHCVUeMCKbSIuYkQqX1x-KbU2zgw==]
  • Ollivier, N., et al. (2017). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl-cysteine Peptide Crypto-thioesters. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXKF9uo7Ivn1WL3xmmLDABEww6krCYoCQJHcj9Jh6ymvDXamN70RHFLn6FctpCoSQUruAuTASAYAqpgVR4WP3t5XXUPQLLkgcGRRreJc7JPGr8wMdrkVvEqN4lRjKub-b1yzsemtOhE3RB_33_B79LKD4=]
  • Teng, P., et al. (2016). Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. Journal of Medicinal Chemistry, 59(17), 8036-8046. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyebtoc0xZf6l6kyMfq-I5teSxXf8AFdmkv3SND8p9vYQnSU2sHcIoCp2vyPpunDPoTWlnj6L5vekI11BCoEHlNgRtbKnGqz62Wjboa-lDUbyTGEnOxaa8QI439FZ-ltSVuprPtFWNt_kKG_Zdok7a0WrbGi_LHgtuzmUyNBoqrBbtMh8tNgQGtxiymel4NKmKk7AuDZRP2YqPygEoobJ4h-czeg39_SUjlx1mFCSreiALgUk=]
  • Lenci, E., et al. (2022). Development of Reduced Peptide Bond Pseudopeptide Michael Acceptors for the Treatment of Human African Trypanosomiasis. Molecules, 27(12), 3753. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbKHIYCU32rPGFZi0t7PlkQkgbxSQ_m_uBlHn0MCTCQ2umJuaI557DF7EGOTNy4SLNT5mS8R0QUtoaABla4iUPOKBOUwwueZ2N_Aru7hIwCW44KhgjzjDcKsVcU75UEhwq-mY3]
  • Gauchet, C., et al. (2000). Determination of the chiral purity of dipeptide isosteres containing a reduced peptide bond by gas chromatographic analysis. Journal of Chromatography A, 895(1-2), 117-126. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fYxZmhDxX52gdc1zx9mDlvBOcFMctiBtNkheaQ7FAwa57NvLnhe_-5I3C9FzGTd193ZUkikAyj_izmFw1XlgJs3oibjMKt0ASIt-6xveOmb0qzJGaLkgIedeEuVVdcPFg0w=]
  • Fehrentz, J. A., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Organic Letters, 17(24), 6046–6049. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmFqgNFA48vJq65aMdoBWFuqL7fidQRq0zYOW1ceWgmv1gH2VCdTIDMiZ7jwdsUKGjlN9PmpcB7gGHss3RmxA-f7AXs9Zmorw0BfSk9D97tSGJ8RUbdY5N5dELQ-WkP33Npv3XeMA54sYBNVFpDX4UVMCJ7DfG9FLwkX-J7pin9Cgo54mQD1aNaVOnK3SHVeYiYLArMVGZftJg8GQZWWEYVwQwgqkMAFPSchWa86WlsPhc9eCjZcpbF0CGQciR]
  • Falb, E., et al. (2001). Stereoselective Formation of a Functionalized Dipeptide Isostere by Zinc Carbenoid-mediated Chain Extension. Organic Letters, 3(21), 3353–3355. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcm4wJvTtlI2kJcJ8n1cXM-VopvKFOKqCt3XBkFHuaAyXcOTgywEtRyPvRHgochyjeI-4HqsAhIQDW3LikSkLeF3XRhf_atKYufX-aQQne99wbD9_ZPtDc39Y0Xr8_J321It7I5ZBrp3mXj64=]
  • Dipeptide Syntheses via Activated α-Aminoesters. (2015). Organic Syntheses, 92, 253-268. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOLtdZWttFqOwGrz8MmwCMfQSYrOVkq5JVA1EC4cvTdE8G0i8D2wAeQ9yMhWTiz4OtM6b7E6sZ--fb2sqLMyOKo38LTcWhNtZ73SZchXO1U1J96RwewWgW-Da28vEsjFzVIigv32_UN3COULyKZThYuCHOfJw=]

Sources

preparation of chiral building blocks for backbone-modified peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Chiral Building Blocks for Backbone-Modified Peptidomimetics


-homo amino acids.

Executive Summary

The modification of the peptide backbone is a critical strategy in modern drug discovery to overcome the inherent limitations of native peptides: rapid proteolytic degradation and poor membrane permeability. By altering the backbone atoms—specifically through N-methylation or


-homologation —chemists can lock peptides into bioactive conformations (e.g., 

-turns, helices) and dramatically improve ADME properties.

This guide provides high-fidelity, field-proven protocols for synthesizing the two most essential chiral building blocks for backbone modification: Fmoc-N-methyl-


-amino acids  and Fmoc-

-homo-amino acids
. Unlike standard catalog reagents, these protocols empower researchers to synthesize custom, side-chain-diverse building blocks in-house with high enantiomeric purity.

Module A: N-Methylated Amino Acids (The Fukuyama-Mitsunobu Protocol)

Rationale: Direct methylation of Fmoc-amino acids using methyl iodide and base (e.g., NaH) is prone to racemization and over-methylation (quaternization). Reductive amination with formaldehyde often leads to dimethylation.

The Fukuyama-Mitsunobu strategy is the superior method for high-value chiral building blocks. It utilizes the 2-nitrobenzenesulfonyl (2-Ns) group, which serves a dual purpose:

  • Activation: It renders the sulfonamide proton acidic (

    
    ), enabling alkylation under mild Mitsunobu conditions or with weak bases.
    
  • Protection: It prevents over-alkylation.

Mechanism of Action

The pathway involves protecting the primary amine with 2-NsCl, alkylating the sulfonamide nitrogen, and then deprotecting via a soft nucleophile (thiol) to release the secondary amine.[1]

Fukuyama_Pathway Start Amino Acid Ester (H-AA-OR) Ns_Prot Ns-Sulfonamide (Ns-AA-OR) Start->Ns_Prot 2-NsCl, Base Alkylated N-Me-Ns-Sulfonamide (Me-Ns-AA-OR) Ns_Prot->Alkylated MeOH, PPh3, DEAD (Mitsunobu) Deprotected N-Methyl Ester (H-Me-AA-OR) Alkylated->Deprotected HS-CH2CH2-OH DBU (Fukuyama Deprot.) Final Fmoc-N-Me-AA-OH Deprotected->Final 1. Fmoc-Cl 2. Ester Hydrolysis

Figure 1: The Fukuyama-Mitsunobu workflow ensures mono-methylation without racemization.

Protocol 1: Synthesis of Fmoc-N-Me-Leu-OH

Target Scale: 10 mmol

Reagents:

  • L-Leucine methyl ester hydrochloride

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl)

  • Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD)
    
  • Methanol (anhydrous)

  • 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Methodology:

  • Nosyl Protection:

    • Suspend L-Leu-OMe·HCl (10 mmol) in DCM (50 mL) at 0°C. Add TEA (22 mmol) followed by 2-NsCl (11 mmol).

    • Stir at RT for 4 hours. Wash with 1N HCl, sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and brine. Dry (
      
      
      
      ) and concentrate.
    • Checkpoint: Product should be a crystalline solid. Confirm purity by TLC (EtOAc/Hex 1:2).

  • Mitsunobu Alkylation (The Critical Step):

    • Dissolve Ns-Leu-OMe (10 mmol) and

      
       (15 mmol) in anhydrous THF (50 mL).
      
    • Add anhydrous Methanol (20 mmol).

    • Cool to 0°C. Add DEAD (15 mmol) dropwise over 20 mins. Do not allow temp to rise above 5°C during addition to prevent side reactions.

    • Stir at RT for 3 hours. Concentrate and purify via silica flash chromatography (EtOAc/Hex).

    • Why Mitsunobu? Using MeOH/Mitsunobu is milder than MeI/Base and avoids racemization at the

      
      -carbon.
      
  • Fukuyama Deprotection:

    • Dissolve N-Me-Ns-Leu-OMe in DMF (20 mL).

    • Add 2-mercaptoethanol (30 mmol) and DBU (50 mmol). The solution will turn bright yellow (Meisenheimer complex).

    • Stir for 30 mins. Pour into water and extract with Et2O.

    • Note: The N-methyl amine is basic; ensure the aqueous layer is basic (pH > 10) during extraction to recover the amine.

  • Fmoc Protection & Hydrolysis:

    • React the crude secondary amine with Fmoc-Cl (1.1 eq) and

      
       in Dioxane/Water (1:1).
      
    • Hydrolyze the methyl ester using LiOH (3 eq) in THF/Water at 0°C. (Avoid NaOH/Heat to prevent epimerization).

    • Acidify and extract to yield Fmoc-N-Me-Leu-OH .

Module B: -Homo Amino Acids (The Arndt-Eistert Protocol)

Rationale:


-peptides form stable secondary structures (helices, sheets) resistant to peptidases.[2][3][4] The most reliable method to convert a commercially available 

-amino acid to its

-homologue (adding a

to the backbone) is the Arndt-Eistert homologation .

Safety Warning: This protocol traditionally uses Diazomethane (


) , which is explosive and toxic.
  • Alternative: Use Trimethylsilyldiazomethane (

    
    ) for small scale.
    
  • Requirement: If using

    
    , use fire-polished glassware (no scratches) and a blast shield.
    
Mechanism of Action

The reaction proceeds via a Wolff rearrangement.[5] An activated mixed anhydride reacts with diazomethane to form a diazoketone.[5] Silver catalysis expels nitrogen, generating a ketene intermediate which is trapped by water (to form acid) or alcohol.

Arndt_Eistert FmocAA Fmoc-AA-OH (Alpha Amino Acid) Anhydride Mixed Anhydride (Active Intermediate) FmocAA->Anhydride Cl-CO2-iBu NMM, -15°C Diazo $alpha$-Diazoketone (Stable Solid) Anhydride->Diazo CH2N2 (excess) 0°C Ketene Ketene Intermediate Diazo->Ketene Wolff Rearrangement Ag+ Catalyst, Heat/Light BetaAA Fmoc-$beta$-Homo-AA-OH Ketene->BetaAA H2O / Dioxane (Nucleophilic Trap)

Figure 2: The Arndt-Eistert sequence extends the carbon backbone by one methylene unit.

Protocol 2: Synthesis of Fmoc- -Homo-Phe-OH

Target Scale: 5 mmol

Reagents:

  • Fmoc-L-Phenylalanine

  • Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM)

  • Diazomethane (etherial solution) OR

    
    
    
  • Silver Benzoate (

    
    )
    
  • 1,4-Dioxane

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve Fmoc-Phe-OH (5 mmol) in anhydrous THF (25 mL).

    • Cool to -15°C (Salt/Ice bath). Add NMM (5.5 mmol).

    • Add IBCF (5.5 mmol) dropwise. Stir for 15 mins. White precipitate (NMM·HCl) will form.[6]

  • Diazoketone Synthesis:

    • Filter the mixture (cold) to remove salts (optional but recommended for purity).

    • Add the filtrate to a solution of Diazomethane (approx 15 mmol) in ether at 0°C.

    • Observation: Evolution of gas may occur. Stir for 1 hour at 0°C, then allow to warm to RT overnight.

    • Quench: Add drops of acetic acid until yellow color disappears (destroys excess

      
      ).
      
    • Evaporate solvent.[1] The diazoketone is usually a stable, pale yellow solid.

  • Wolff Rearrangement:

    • Dissolve the diazoketone in 1,4-Dioxane/Water (9:1, 30 mL).

    • Add Silver Benzoate (0.1 eq).

    • Sonicate or heat to 70°C. Nitrogen gas (

      
      ) will evolve vigorously.
      
    • Completion: Reaction is done when

      
       evolution ceases and the dark silver precipitate settles.
      
  • Workup:

    • Acidify with 1N HCl. Extract with EtOAc.

    • Purify via column chromatography (MeOH/DCM gradient).

    • Result: Fmoc-

      
      -Homo-Phe-OH ready for SPPS.
      

Comparative Data & Quality Control

When synthesizing these blocks, enantiomeric purity is the primary failure mode.

ParameterN-Methylation (Fukuyama)

-Homologation (Arndt-Eistert)
Yield (Typical) 75 - 85%60 - 75%
Racemization Risk Low (if Mitsunobu used)Low (Retention of Configuration)
Limiting Factor Steric hindrance of side chainSafety (Diazomethane handling)
QC Method Chiral HPLC (Chiralpak AD-H)

H-NMR (Check

diastereotopicity)
Key Impurity Over-methylated (quaternary)

-Chloromethyl ketone (if HCl not scavenged)

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Seebach, D. , Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[2]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[2][3][7] Helvetica Chimica Acta, 79(4), 913–941.
    
    
  • Miller, S. C. , & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[8] Journal of the American Chemical Society, 119(9), 2301–2302.

  • Podlech, J. , & Seebach, D. (1995).[5][9] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center, Senior Application Scientist Subject: Technical Guide: Yield Optimization for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine Synthesis

Executive Summary & Reaction Overview

This technical guide addresses yield optimization for the synthesis of This compound (CAS: 1217833-76-5). This molecule is typically synthesized via an amide coupling reaction between Boc-Glycine (carboxylic acid) and (S)-2-(Boc-amino)-3-phenylpropylamine (monoprotected diamine).

Low yields in this synthesis are frequently attributed to three core factors:

  • Nucleophilic Competency: Reduced reactivity of the diamine due to intramolecular hydrogen bonding or steric shielding by the adjacent Boc group.

  • Starting Material Integrity: Instability of the chiral diamine precursor (Boc-migration or cyclization).

  • Workup Efficiency: High lipophilicity of the bis-Boc product leading to purification losses (streaking on silica or failure to crystallize).

Reaction Mechanism & Workflow Visualization

The following diagram outlines the standard coupling pathway and critical control points where yield is often lost.

ReactionWorkflow SM1 Boc-Glycine (Acid Component) Activation Activation Step (EDC/HOBt or HATU) SM1->Activation SM2 (S)-2-(Boc-amino)- 3-phenylpropylamine (Amine Component) Coupling Nucleophilic Attack (Amide Bond Formation) SM2->Coupling Side1 Yield Killer 1: N->N Boc Migration (Cyclic Urea Formation) SM2->Side1 Excess Base/Heat Activation->Coupling Activated Ester Side2 Yield Killer 2: Acylurea Byproduct (Slow Coupling) Activation->Side2 Steric Delay Product Target Molecule (Bis-Boc Protected) Coupling->Product Successful Coupling

Caption: Logical flow of the coupling reaction highlighting critical yield-loss pathways (red dashed lines).

Troubleshooting Guide: Root Cause Analysis

Use this diagnostic table to identify the specific cause of your yield issues based on experimental observations.

ObservationProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<50%) Poor Activation Glycine is unhindered, but the diamine nucleophile may be hydrogen-bonded to its own Boc group, reducing reactivity.Switch from carbodiimide (EDC/DCC) to HATU/HOAt . HATU is superior for hindered or slow amines.
Impurity: M+ - 56 or Cyclic Boc Migration 1,2-diamines with a carbamate (Boc) can undergo base-catalyzed intramolecular attack, forming a cyclic urea or migrating the Boc group.Reduce Base Load: Use exactly 1.0-1.2 eq of DIPEA. Avoid strong bases. Keep temp < 0°C during addition.
Product is Sticky/Oil Solvent Trapping The bis-Boc product is extremely lipophilic and retains solvent (DCM/EtOAc) tenaciously.Lyophilize from t-Butanol or co-evaporate with Pentane/Hexane to induce solidification.
Emulsion during Workup Amphiphilic Nature The product acts as a surfactant due to the hydrophobic benzyl/Boc groups and polar amide backbone.Use 0.5M citric acid for the acid wash (gentler than HCl) and add brine to break emulsions.

Optimized Experimental Protocol

This protocol is designed to minimize racemization and maximize coupling efficiency.

Reagents:

  • Acid: Boc-Gly-OH (1.0 equiv)

  • Amine: (S)-2-(Boc-amino)-3-phenylpropylamine (1.0 equiv)

  • Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) [OR HATU (1.1 equiv) for difficult cases]

  • Base: DIPEA (2.5 equiv for EDC; 1.2 equiv for HATU)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation (Critical): Dissolve Boc-Gly-OH in anhydrous DCM/DMF. Cool to 0°C. Add HOBt and EDC.HCl. Stir for 15–20 minutes. Why? This ensures the O-acylisourea active ester is formed before the amine is exposed to potential side reactions.

  • Amine Addition: Dissolve the diamine (S)-2-(Boc-amino)-3-phenylpropylamine in a minimal amount of solvent. Add this solution dropwise to the pre-activated acid mixture at 0°C.

    • Note: If using the HCl salt of the diamine, premix it with 1.0 equiv of DIPEA before addition.

  • Reaction Maintenance: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Product R_f ~ 0.5–0.6). Stain with Ninhydrin (SM amine) and KMnO4 (Product).

  • Workup (The "Yield Saver"):

    • Dilute with EtOAc (large volume).

    • Wash 1: 5% Citric Acid or 10% KHSO4 (removes unreacted amine and DMAP/EDC). Do not use strong HCl, as it may deprotect the Boc groups.

    • Wash 2: Saturated NaHCO3 (removes unreacted Boc-Gly-OH).

    • Wash 3: Brine (drying).

    • Dry over Na2SO4, filter, and concentrate.[1][2][3]

  • Purification: If the product is an oil, purify via flash chromatography using a gradient of Hexane -> 40% EtOAc/Hexane . The bis-Boc product is less polar than the mono-Boc amine.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU instead of EDC/HOBt? A: Yes, and it is often recommended if your yield with EDC is below 60%. HATU generates the highly reactive Azt-ester. However, you must strictly control the base equivalents (DIPEA). Excess base with HATU can lead to racemization of the chiral center on the diamine (via enolization, though less likely for the amine partner) or promote Boc migration [1].

Q2: My product contains a persistent impurity that runs just below the main spot. What is it? A: This is likely the N,N'-dialkylurea byproduct from the EDC coupling (if not fully washed out) or, more critically, the regioisomer where the Boc group on the diamine migrated to the free amine before coupling. To prevent this, ensure your starting diamine is stored at -20°C and not exposed to base for long periods before coupling.

Q3: How do I verify the integrity of the starting diamine? A: Run a ¹H NMR. The methylene protons next to the free amine (-CH₂-NH₂) should appear as a doublet or multiplet around 2.6–2.8 ppm. If you see significant shifts or broadening, the amine may have cyclized to a carbamate or urea.

Q4: The product is oil and won't crystallize. How do I get a solid? A: Bis-Boc peptides are notorious for forming "oils." Dissolve the oil in a small amount of diethyl ether and add hexane dropwise until cloudy. Store at -20°C overnight. Alternatively, dissolve in t-Butanol and lyophilize to obtain a fluffy white powder.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Advanced ChemBlocks Inc. (2024). Product Specification: (S)-2-(Boc-amino)-3-phenylpropylamine.[4] AChemBlock Catalog. Link

  • Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-Phenylalanine.[2] Org.[1][2][3][5] Synth., 63, 160. Link

Sources

Technical Support Center: Preventing Racemization During Reductive Amination of Amino Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reductive amination with stereochemically sensitive α-amino aldehydes. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately prevent racemization in your reactions, ensuring the stereochemical integrity of your target molecules.

Introduction

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] However, when working with α-chiral aldehydes, particularly amino aldehydes, the risk of racemization at the α-carbon is a significant challenge.[3][4] This loss of stereochemical information can be detrimental, especially in pharmaceutical development where enantiomeric purity is critical for therapeutic efficacy and safety.

This guide will delve into the mechanisms of racemization, provide actionable troubleshooting strategies, and offer detailed protocols to maintain stereochemical control.

Understanding the Root of the Problem: The Mechanism of Racemization

The primary pathway for racemization of α-amino aldehydes during reductive amination is through imine-enamine tautomerization .[5][6][7][8][9] This process is often facilitated by both acidic and basic conditions present in the reaction mixture.

Here’s a step-by-step breakdown of the racemization mechanism:

  • Imine Formation: The aldehyde reacts with the amine to form a chiral imine intermediate.

  • Proton Abstraction: A base present in the reaction mixture abstracts the acidic proton from the α-carbon of the imine.

  • Enamine Formation: This abstraction leads to the formation of a planar, achiral enamine intermediate.

  • Reprotonation: The enamine can then be reprotonated. This can occur from either face of the planar intermediate, leading to the formation of a racemic mixture of the imine.

  • Reduction: Subsequent reduction of the racemic imine yields a racemic amine product.

It's crucial to understand that even trace amounts of acid or base can catalyze this process.[10][11][12]

Visualizing the Racemization Pathway

Racemization_Mechanism cluster_chiral Chiral Species cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture R-Aldehyde R-Amino Aldehyde R-Imine R-Imine R-Aldehyde->R-Imine + Amine - H₂O Enamine Planar Enamine R-Imine->Enamine - H⁺ (Base) Racemic_Amine Racemic Amine Product R-Imine->Racemic_Amine Reduction S-Imine S-Imine Enamine->S-Imine + H⁺ S-Imine->Racemic_Amine Reduction

Caption: Mechanism of racemization via imine-enamine tautomerization.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Significant Racemization Detected in the Final Product

Possible Causes & Solutions:

  • Cause A: Reaction pH is too high or too low.

    • Explanation: Both strong acids and bases can accelerate the rate of enamine formation.[10][11][12] While mild acid is often required for imine formation, excessive acidity can promote enamine formation and subsequent racemization.[13][14] Conversely, basic conditions directly facilitate the abstraction of the α-proton.

    • Solution: Carefully control the reaction pH. The optimal pH for reductive amination is typically between 4 and 6.[15][16] Use a buffer system, such as an acetic acid/acetate buffer, to maintain a stable pH throughout the reaction.[17]

  • Cause B: The reducing agent is too slow.

    • Explanation: If the reduction of the initially formed chiral imine is slow, there is more time for the imine-enamine tautomerization to occur, leading to racemization. The goal is to have the rate of reduction be significantly faster than the rate of racemization. This is a classic example of kinetic versus thermodynamic control.[18][19][20]

    • Solution: Choose a reducing agent that is highly reactive towards the imine under your reaction conditions. Sodium triacetoxyborohydride (STAB) is often a good choice as it is effective at a mildly acidic pH and is selective for imines over aldehydes.[1][21][22][23]

  • Cause C: The reaction temperature is too high.

    • Explanation: Higher temperatures can increase the rate of all reactions, including the undesirable racemization pathway.[24][25]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will slow down the rate of racemization more significantly than the rate of reduction, favoring the desired stereochemical outcome.

Problem 2: Low Yield of the Desired Amine

Possible Causes & Solutions:

  • Cause A: Incomplete imine formation.

    • Explanation: The formation of the imine from the aldehyde and amine is an equilibrium reaction.[1] If water is not effectively removed, the equilibrium may not favor the imine, leading to a low overall yield.

    • Solution: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to drive the equilibrium towards imine formation. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.

  • Cause B: Reduction of the starting aldehyde.

    • Explanation: Some reducing agents, like sodium borohydride, can reduce both the imine and the starting aldehyde, leading to a mixture of the desired amine and the corresponding alcohol.[1]

    • Solution: Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are known to preferentially reduce the iminium ion over the carbonyl group under mildly acidic conditions.[1][14][21]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent to use to prevent racemization?

The choice of reducing agent is critical. Ideally, you want a reagent that rapidly reduces the imine as it is formed.

Reducing AgentTypical ConditionsProsCons
Sodium Triacetoxyborohydride (STAB) Mildly acidic (pH 4-6), DCE or THFHighly selective for imines, mild, high functional group tolerance.[1][21][23]Can be slower than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 4-6)Selective for imines at controlled pH.[1][14][15]Highly toxic (releases HCN), less selective than STAB.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., MeOH, EtOH)Inexpensive, readily available.Less selective, can reduce the starting aldehyde.[1][22]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) VariesCan be highly selective.[1]May require specialized equipment (Parr shaker), catalyst can be deactivated.[17]

For most applications involving sensitive amino aldehydes, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity and mild reaction conditions.

Q2: How can I monitor the progress of the reaction to minimize racemization?

Monitoring the reaction is key to stopping it once the starting material is consumed, preventing prolonged exposure to conditions that favor racemization.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting aldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the formation of the product and any byproducts.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for directly monitoring the enantiomeric excess (ee) of your product throughout the reaction.

Q3: Can the choice of amine influence the degree of racemization?

Yes, the structure of the amine can have an impact.

  • Steric Hindrance: More sterically hindered amines can slow down the rate of imine formation, potentially allowing more time for aldehyde racemization if the conditions are harsh.

  • Basicity: The basicity of the amine can influence the overall pH of the reaction mixture if not properly buffered.

Q4: Are there any advanced strategies to ensure stereochemical retention?

For particularly challenging substrates, consider these approaches:

  • Asymmetric Reductive Amination: This involves the use of a chiral catalyst or auxiliary to control the stereochemistry of the reaction.[26][27][28][29][30] Chiral phosphoric acids and iridium complexes have shown promise in this area.[26][28]

  • Dynamic Kinetic Resolution (DKR): In some cases, it's possible to set up conditions where the aldehyde rapidly racemizes, and a chiral catalyst selectively reduces one enantiomer of the imine faster than the other, leading to a highly enantioenriched product.[5][18]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with STAB to Minimize Racemization

This protocol is a good starting point for the reductive amination of an α-amino aldehyde.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-amino aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Imine Formation: Add activated 3Å or 4Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting aldehyde is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Optimized Workflow

Optimized_Workflow start Start setup 1. Combine Aldehyde & Amine in Anhydrous Solvent start->setup imine_formation 2. Add Molecular Sieves Stir at RT (1-2h) setup->imine_formation cooling 3. Cool to 0°C imine_formation->cooling reduction 4. Add STAB Portion-wise at 0°C cooling->reduction monitoring 5. Monitor Reaction (TLC / LC-MS) reduction->monitoring workup 6. Quench & Extract monitoring->workup Reaction Complete purification 7. Purify Product workup->purification end Enantiopure Amine purification->end

Caption: Optimized workflow for preventing racemization.

References

  • Pugnière, M., San Juan, C., & Previero, A. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters.
  • To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. The Journal of Organic Chemistry. (2025).
  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. (2024).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024).
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Not available. (2013).
  • Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. (2020).
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
  • Catalysts for Asymmetric Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. (2006).
  • (PDF) Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. (2022).
  • Temperature effect study on reductive amination reaction of...
  • US20040147762A1 - Asymmetric reductive amination of ketones.
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Not available.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Base catalyzed racemization of amino acid derivatives | Request PDF.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Asymmetric reductive amination for the synthesis of chiral amines.
  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activ
  • Quantifying Reductive Amination in Nonenzym
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
  • Imines and Enamines: Prepar
  • Borch Reductive Amination.
  • Aldehydes and Ketones to Amines. Chemistry Steps. (2024).
  • imine & enamine tautomers. YouTube. (2020).
  • Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. Journal of the American Chemical Society. (2025).
  • Deracemisation lead to enriched alpha Amino Aldehydes. Stephan Scheeff. (2025).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Ways to reduce the bis amination during a reductive amin
  • Effect of the temperature on the electrochemical reductive amination in...
  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv.
  • Aldehyde not reacting in reductive amination reaction, thoughts?
  • Myers Chem 115. Not available.

Sources

troubleshooting solubility issues with Boc-protected diamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting solubility challenges with Boc-protected diamine intermediates. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to make informed decisions at the bench. This guide is structured as a dynamic question-and-answer forum to address the specific, nuanced issues that arise during synthesis and purification.

Technical Support Center: Boc-Protected Diamine Intermediates

Frequently Asked Questions (FAQs)

Question 1: My Boc-protected diamine intermediate is poorly soluble in my chosen reaction solvent. What are the fundamental factors at play and what should I try first?

Answer: This is a common and critical challenge. The solubility of Boc-protected diamines is governed by a delicate balance of their structural features. The tert-butyloxycarbonyl (Boc) group introduces a bulky, nonpolar (lipophilic) character, which generally increases solubility in nonpolar organic solvents.[1] However, the molecule retains a polar carbamate linkage and, in the case of mono-protected diamines, a free, basic amine group that can participate in hydrogen bonding. This dual nature can lead to complex solubility profiles.

Your initial troubleshooting should be a systematic, multi-pronged approach based on the "like dissolves like" principle.[2]

  • Systematic Solvent Screening: Before making drastic changes, test the solubility in a range of solvents with varying polarities. The introduction of the Boc group significantly alters the physical properties from the parent amine, often increasing lipophilicity.[1] A good starting point is to test solubility in solvents from different classes.

  • Thermal Adjustment: For many compounds, solubility increases with temperature as the dissolution process is endothermic.[2] Gentle heating of your mixture can be highly effective. However, exercise caution, as prolonged heating can risk thermal degradation of your intermediate or other reagents.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[2] If your material is crystalline, grinding it into a fine powder using a mortar and pestle can significantly speed up the dissolution process. For more stubborn solids, sonication can be used to break up aggregates and enhance solvation.[2]

Below is a decision workflow to guide your initial troubleshooting steps.

G start Start: Intermediate has poor solubility solvent_screen Perform Qualitative Solvent Screen (see Protocol 1) start->solvent_screen heat Gently heat the mixture (e.g., 40-50 °C) solvent_screen->heat Still insoluble in best single solvent solved Issue Resolved solvent_screen->solved Soluble in a new solvent grind Reduce particle size (grind/sonicate) heat->grind No improvement with heat heat->solved Soluble upon heating ph_adjust Is a free amine present? Adjust pH (see Protocol 3) grind->ph_adjust Dissolution rate still too slow grind->solved Dissolves after grinding cosolvent Use a Co-solvent System (see Protocol 2) ph_adjust->cosolvent pH change not feasible or effective ph_adjust->solved Soluble after pH adjustment cosolvent->solved Soluble in co-solvent

Caption: A decision workflow for troubleshooting initial solubility issues.

Question 2: Why does my mono-Boc-protected diamine have such a different solubility profile compared to the starting diamine and the di-Boc-protected version?

Answer: This is an excellent question that gets to the heart of how protecting groups modify molecular properties. The solubility differences arise from the changing balance of polarity and hydrogen-bonding capability.

  • Unprotected Diamine: These molecules are typically polar and, due to the two primary or secondary amine groups, are strong hydrogen bond donors and acceptors.[3] Consequently, they are often soluble in polar protic solvents like water, methanol, and ethanol.[4]

  • Mono-Boc-Protected Diamine: This intermediate is amphiphilic. It has one nonpolar, lipophilic Boc group and one polar, basic free amine. This structure can lead to solubility in a broader range of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and methanol.[1][5] However, it may exhibit reduced solubility at the extremes—being less soluble in highly nonpolar solvents (like hexanes) than the di-Boc version, and less soluble in highly polar solvents (like water) than the unprotected diamine.

  • Di-Boc-Protected Diamine: With two bulky, nonpolar Boc groups, this molecule is significantly more lipophilic and less polar. The hydrogen-bonding donor capacity of the amines is eliminated. Therefore, it will be most soluble in nonpolar aprotic solvents like DCM, chloroform, THF, and ethyl acetate, and will have very poor solubility in polar protic solvents like water or methanol.[1]

This relationship is summarized in the table below.

Compound TypeKey Structural FeaturesExpected High Solubility In:Expected Low Solubility In:
Diamine Two polar -NH₂/-NHR groupsPolar protic solvents (Water, MeOH, EtOH)Nonpolar solvents (Hexane, Toluene)
Mono-Boc-Diamine One polar -NH₂/-NHR, one nonpolar BocMid-polarity solvents (DCM, THF, EtOAc, MeCN)Very polar or very nonpolar solvents
Di-Boc-Diamine Two nonpolar Boc groupsAprotic/nonpolar solvents (DCM, THF, Hexane)Polar protic solvents (Water, MeOH)

Question 3: My intermediate dissolves initially but then precipitates out during the reaction or workup. What causes this and how can I prevent it?

Answer: Precipitation during a reaction or workup is typically caused by a change in the solution's conditions that lowers the solubility of your intermediate.

Common Causes:

  • Temperature Change: If you dissolved your material with heating, it may precipitate upon cooling to room temperature or during a subsequent low-temperature step.[2] The solution was likely supersaturated at the lower temperature.

  • Change in Solvent Composition: During a workup, adding an "anti-solvent" (a solvent in which your compound is insoluble) is a common technique to induce precipitation or crystallization for isolation. For instance, adding water to a THF or acetonitrile reaction mixture will dramatically increase the polarity, often causing nonpolar Boc-protected compounds to crash out.[5] Similarly, adding a nonpolar solvent like hexanes to an ethyl acetate solution can induce crystallization.[6]

  • pH Shift: If your mono-Boc-protected diamine is in solution, adding an acid will protonate the free amine, forming a salt. This salt may be less soluble in a nonpolar organic solvent, causing it to precipitate. Conversely, adding a base to a solution containing the protonated amine salt can neutralize it, and the resulting free base may be less soluble in a polar or aqueous medium.[2][7]

  • Product Formation: The product of your reaction may simply be less soluble in the reaction solvent than your starting material.

Prevention Strategies:

  • Maintain Temperature: If solubility is temperature-dependent, maintain the reaction temperature throughout the process.

  • Use a Co-solvent System: Start with a solvent mixture that provides robust solubility across a range of conditions (see Protocol 2). For example, a mixture of toluene and THF can provide better solubility for nonpolar compounds than THF alone.

  • Control the Addition Rate: When adding an anti-solvent or a reagent that changes the pH, add it slowly with vigorous stirring. This promotes the formation of a crystalline solid rather than an amorphous precipitate or oil.[6]

  • Choose a Different Solvent: If the product is insoluble, you may need to run the reaction in a different solvent in which all components remain in solution. For example, N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are highly polar aprotic solvents that can dissolve a wide range of substrates but can be difficult to remove.[8][9]

Question 4: The solubility of my Boc-protected diamine is limiting my reaction rate. How can I create a more effective reaction environment?

Answer: A low concentration of a dissolved reactant is a common reason for slow or incomplete reactions.[2][10] The key is to modify the reaction environment to increase the concentration of the dissolved intermediate without compromising the reaction itself.

  • Optimize the Solvent System: This is the most powerful tool.

    • Co-solvents: As detailed in Protocol 2, using a solvent mixture is often superior to a single solvent. For a reaction involving a nonpolar Boc-diamine and a polar reagent, a solvent like THF or dioxane mixed with a small amount of DMF or NMP can help solubilize all components.

    • Alcoholic Solvents: For Boc protection reactions specifically, alcoholic solvents like methanol have been shown to significantly enhance the reaction rate, even for poorly nucleophilic amines, and can help keep all components in solution.[11]

  • Adjust pH for Mono-Protected Diamines: For reactions involving the free amine of a mono-protected diamine, the pH can be critical. If the reaction requires the amine to be a free base (e.g., as a nucleophile), ensure the conditions are not acidic. If the amine is merely a substrate for another part of the molecule, slightly acidifying the medium to form a salt can sometimes dramatically increase solubility in polar solvents, though this may not be compatible with many reaction types.[12]

  • Increase Temperature: Raising the reaction temperature often increases both solubility and reaction rate. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to undesired side reactions or decomposition.[10]

  • Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an aqueous base and an organic solvent), a PTC can be used to shuttle a reactant from the aqueous phase into the organic phase, allowing it to react with the Boc-protected intermediate. This is an advanced technique but can be very effective for certain reactions.

Experimental Protocols

Protocol 1: Systematic Qualitative Solubility Screening

Objective: To efficiently identify a suitable solvent or solvent class for a Boc-protected diamine intermediate.[1]

Methodology:

  • Aliquot approximately 10 mg of your dry intermediate into several small, labeled vials.

  • To each vial, add 0.5 mL of a different test solvent, covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, THF, Acetonitrile, Methanol, Water).

  • Agitate each vial vigorously (vortex) for 60 seconds at room temperature.

  • Visually inspect for dissolution. If the solid completely disappears, it is considered "soluble."

  • If not soluble, gently heat the vial to ~40-50 °C and agitate again. Note any changes.

  • Record your observations in a table to guide solvent selection for your reaction or purification.

G start Aliquot ~10mg of compound into 8 vials add_solvents Add 0.5mL of test solvents (Hexane, Toluene, DCM, EtOAc, THF, MeCN, MeOH, H2O) start->add_solvents vortex Vortex each vial for 60 seconds at RT add_solvents->vortex observe_rt Observe and Record Solubility at RT vortex->observe_rt check_soluble Completely Soluble? observe_rt->check_soluble heat Heat insoluble samples to 40-50 °C check_soluble->heat No end Select optimal solvent for experiment check_soluble->end Yes observe_heat Observe and Record Solubility with Heat heat->observe_heat observe_heat->end

Caption: Experimental workflow for qualitative solvent screening.

Protocol 2: Improving Solubility with a Co-Solvent System

Objective: To create a fine-tuned solvent environment that maximizes the solubility of a poorly soluble intermediate.[2]

Methodology:

  • Based on the results from Protocol 1, select the "best" single solvent in which your compound showed at least partial solubility.

  • Place your intermediate in a flask and add a minimal amount of this "best" solvent.

  • While stirring vigorously, slowly add a second, miscible "co-solvent" dropwise.

    • If your primary solvent is nonpolar (e.g., Toluene), a good co-solvent might be THF or DCM.

    • If your primary solvent is mid-polarity (e.g., EtOAc), a good co-solvent might be Acetonitrile or Methanol.

  • Continue adding the co-solvent until the solid fully dissolves.

  • Note the approximate final ratio of the two solvents. This ratio should be used for the scaled-up reaction.

Protocol 3: Enhancing Solubility of Mono-Boc-Diamines via pH Adjustment

Objective: To leverage the basicity of the free amine in a mono-protected diamine to increase its solubility in polar, protic solvents.

Methodology:

  • Suspend your mono-Boc-protected diamine in a polar solvent where it has poor solubility (e.g., water or a water/methanol mixture).

  • While stirring, add a dilute acid (e.g., 1 M HCl or 10% citric acid solution) dropwise.

  • Monitor the mixture. As the free amine is protonated to form a more polar ammonium salt, the solid should begin to dissolve.

  • Continue adding acid until the solution becomes clear. Avoid adding a large excess of acid.

  • Important: This method renders the amine non-nucleophilic and is only suitable for reactions where the amine is not the reactive site or for certain purification/extraction procedures. To recover the free base, the pH must be adjusted back to basic conditions (e.g., with NaHCO₃ or a mild base), which will likely cause the compound to precipitate if it is not soluble in its neutral form.[7][13]

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025). Benchchem.
  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (2025). Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (2025). Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Amines: Structure, Properties, and Reactions. Solubility of Things.
  • Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Troubleshooting Crystalliz
  • Physical Properties of Amines. BYJU'S.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Technologies and Research Emerged. (2017). Journal of Pharmaceutical sciences and research.

Sources

optimizing purification of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Ticket ID: PUR-ISO-2024-001 Topic: Optimization of Purification Protocols for Di-Boc Protected Reduced Peptide Isosteres Assigned Specialist: Senior Application Scientist, Separation Sciences

System Overview & Molecule Profile

Welcome to the technical guide for handling This compound . Based on your target structure, you are working with a reduced peptide isostere (specifically a reduced amide linkage) containing a free carboxylic acid and two Boc-protected amines.

Physicochemical Profile:

  • Core Structure: Phenylalanine-derived propyl backbone coupled to Glycine.

  • Functionality: Free Carboxylic Acid (Polar/Acidic), Two Carbamates (Lipophilic/Acid-Sensitive).

  • Challenge: This molecule is an "amphipathic chameleon." The two Boc groups and the phenyl ring drive high lipophilicity, while the free carboxylic acid causes dragging/streaking on silica gel.

  • Critical Risk: The (2S) stereocenter (derived from Phenylalaninal) is prone to racemization during the precursor synthesis.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the product from the alcohol byproduct (Boc-Phenylalaninol)."

Diagnosis: This is the most common issue in reductive amination. The starting aldehyde (Boc-Phe-CHO) reduces to the alcohol (Boc-Phe-CH2OH) if the imine formation is slow. Both the product and this byproduct are highly lipophilic. Solution: You must exploit the acidic nature of your product.

  • The Fix: Do not rely solely on polarity. The alcohol is neutral; your product is an acid.

  • Protocol: Perform a Carbonate Extraction before chromatography.

    • Dissolve the crude mixture in Ethyl Acetate.

    • Extract 3x with saturated NaHCO₃ (The product moves to the aqueous phase as the carboxylate salt; the alcohol stays in the organic phase).

    • Wash the aqueous layer with fresh Ethyl Acetate (removes traces of alcohol).

    • Acidify the aqueous layer carefully with cold 5% Citric Acid or KHSO₄ to pH 3-4.

    • Extract the product back into Ethyl Acetate.

  • Result: This "Acid-Base Shuffle" often removes >95% of the alcohol impurity without a column.

Issue 2: "The product streaks badly on Silica Gel (Flash Chromatography)."

Diagnosis: Free carboxylic acids interact strongly with the silanols on the silica surface, causing peak tailing and poor resolution. Solution: You need a mobile phase modifier to suppress ionization.

  • The Fix: Add 0.5% - 1.0% Acetic Acid (AcOH) to your mobile phase.

  • Safety Check: Is AcOH safe for Boc groups? Yes. Boc groups are labile to strong acids (TFA, HCl) but are stable to weak acids like acetic acid during the timescale of a flash column.

  • Recommended Solvent System: DCM : MeOH : AcOH (95 : 5 : 0.5). If the product is very non-polar, try Hexane : Ethyl Acetate : AcOH.

Issue 3: "My product is a sticky oil/foam that won't solidify."

Diagnosis: The rotamers of the two Boc groups prevent efficient crystal packing. Solution: Convert the product to a crystalline salt or use lyophilization.

  • Method A (Salt Formation): The DCHA (Dicyclohexylamine) salt is the industry standard for crystallizing oily Boc-amino acids.

    • Dissolve crude oil in Et2O or Acetone.

    • Add 1.05 eq of DCHA.

    • Cool to 4°C. The salt often crystallizes instantly.

    • Filter and wash.[1][2] (To recover free acid later: Partition between EtOAc and KHSO₄).

  • Method B (Lyophilization): Dissolve the oil in 1,4-Dioxane (high melting point solvent) and freeze-dry. This yields a fluffy white powder that is easier to handle.

Part 2: Optimized Purification Workflows

Workflow A: The "Acid-Base Shuffle" (Primary Purification)

Best for removing non-acidic impurities (Aldehydes, Alcohols, Urea byproducts).

StepActionCritical Technical Note
1. Quench Quench reaction with water.If using NaBH(OAc)3, quench ensures boron complexes break down.
2. Solubilize Evaporate reaction solvent (often DCM/THF) and redissolve in Ethyl Acetate .DCM is poor for extractions due to emulsions.
3. Basic Wash Extract with Sat.[3] NaHCO₃ (3x) .[4]Crucial: Your product is now in the Aqueous layer. Keep it!
4. Organic Wash Wash the combined aqueous extracts with Et2O or EtOAc.Removes neutral lipophilic impurities (Boc-Phe-ol).
5. Acidification Cool aqueous layer to 0°C. Add 10% Citric Acid until pH ~3.Do NOT use HCl. Strong mineral acids risk de-Boc protection.
6. Recovery Extract cloudy aqueous mix with EtOAc (3x). Dry over Na₂SO₄.[3][4]The product is now back in the organic phase, purified.
Workflow B: Flash Chromatography (Polishing)

Best for separating diastereomers or closely related acid impurities.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Acetic Acid.

  • Gradient: 0% B for 2 CV (Column Volumes), then 0-10% B over 15 CV.

  • Loading: Dissolve sample in minimum DCM. If solubility is poor, use a solid load (adsorb onto Celite).

Part 3: Visualization of Logic & Impurities

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct purification route based on crude purity.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Precipitate Present? CheckState->Solid Filtration Filter & Wash (Remove Boron Salts) Solid->Filtration Yes Extraction Acid-Base Extraction (The 'Shuffle') Solid->Extraction No (Oil) Filtration->Extraction PurityCheck Check Purity (TLC/LCMS) Extraction->PurityCheck Flash Flash Chromatography (DCM/MeOH/AcOH) PurityCheck->Flash <95% or Isomers DCHASalt DCHA Salt Formation (For Oily Products) PurityCheck->DCHASalt Pure but Oily Final Pure Di-Boc Isostere PurityCheck->Final >95% Pure Flash->Final DCHASalt->Final Acid Release

Caption: Decision tree for isolating the Di-Boc isostere. Note that Acid-Base extraction is the primary purification step, reducing the load on chromatography.

Diagram 2: Impurity Profile & Separation

Understanding the Rf differences.

ImpurityMap Origin Impurity3 Boc-Gly-OH Rf ~ 0.1 (Very Polar) Origin->Impurity3 Most Polar Product Product (COOH) Rf ~ 0.3 (Streaks) Impurity1 Boc-Phe-ol (Alcohol) Rf ~ 0.6 (Neutral) Product->Impurity1 Impurity2 Boc-Phe-CHO (Aldehyde) Rf ~ 0.8 (Non-polar) Impurity1->Impurity2 Least Polar Impurity3->Product

Caption: Relative mobility on Silica (DCM/MeOH). The neutral alcohol (Impurity 1) moves much faster than the acidic product. The Acid-Base extraction exploits this difference.

References

  • BenchChem. (2025).[5] A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Boc stability and cleavage conditions).
  • National Institutes of Health (NIH). (2017). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

Sources

resolving incomplete coupling of reduced amide isosteres in solid phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Incomplete Coupling & Synthesis of Reduced Amide Isosteres (


)
Ticket Priority:  High (Synthesis Halted/Low Yield)
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Diagnostic Hub: Isolate the Failure Mode

Before altering your protocol, you must identify whether the failure is occurring during the formation of the isostere or the subsequent elongation of the peptide chain. These are two distinct chemical challenges.

Diagnostic Logic Flow

DiagnosticFlow Start Start: Low Yield / Deletion Sequence Step1 Step 1: Which bond failed? Start->Step1 Isostere The Reduced Amide Bond (-CH2-NH-) Step1->Isostere Missing Mass -14 or -16 NextAA The Next Amino Acid (Acylation of Secondary Amine) Step1->NextAA Truncation at Isostere Test1 Perform Chloranil Test on resin after reduction Isostere->Test1 Test2 Perform Chloranil Test after coupling next AA NextAA->Test2 Result1 Blue Beads? (Positive for 2° Amine) Test1->Result1 Yes Result2 Colorless/Yellow? Test1->Result2 No Result3 Blue Beads? (Coupling Failed) Test2->Result3 Yes Result4 Colorless? (Coupling Success) Test2->Result4 No Result1->NextAA Isostere formed OK. Issue is Elongation. Action1 Protocol: Optimize pH & Reductant Result2->Action1 Failure: Reductive Amination See Module 2 Action2 Protocol: HATU/HOAt or Microwave Result3->Action2 Failure: Steric Hindrance See Module 3

Caption: Diagnostic logic to distinguish between failed reductive amination (isostere formation) and failed acylation (chain elongation).

Module: Monitoring & Validation (The "Eyes" of the Reaction)

CRITICAL WARNING: Do not rely on the Kaiser (Ninhydrin) test for reduced amide isosteres. The Kaiser test detects primary amines.[1][2][3] Reduced amides are secondary amines , which often yield false negatives (no color change) with Ninhydrin.

Standard Operating Procedure: The Chloranil Test

Use this test to confirm the formation of the secondary amine (isostere) and to monitor the completeness of the subsequent coupling.

FeatureKaiser Test (Ninhydrin)Chloranil Test (Acetaldehyde/Chloranil)
Target Primary Amines (

)
Secondary Amines (

)
Positive Color Deep Blue (Ruhemann's Purple)Dark Blue / Green
Reliability for Isosteres Low (False Negatives likely)High (Standard for Proline/Isosteres)
Reagents Ninhydrin, Phenol, KCN2% Acetaldehyde (DMF), 2% p-Chloranil (DMF)

Protocol:

  • Wash a small sample of resin with DCM and MeOH.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% p-Chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Secondary amine present (Isostere formed OR Coupling failed).

    • Colorless/Amber Beads: No secondary amine (Isostere failed OR Coupling complete).

Module: Optimizing Isostere Formation (Reductive Amination)

The Issue: The reaction between the resin-bound amine and the amino aldehyde is equilibrium-driven. If water is present or the pH is incorrect, the imine intermediate hydrolyzes back to the starting materials before reduction can occur.

Technical Workflow: Reductive Amination

ReductiveAmination Resin Resin-Amine ImineStep Imine Formation (Equilibrium) Resin->ImineStep Aldehyde Fmoc-Amino Aldehyde Aldehyde->ImineStep Iminium Iminium Ion ImineStep->Iminium + Acid TMOF Add TMOF (Water Scavenger) TMOF->ImineStep Pushes Equilibrium Acid 1% AcOH (Catalyst) Reduction Reduction (NaBH3CN) Iminium->Reduction Product Reduced Isostere (Secondary Amine) Reduction->Product

Caption: Chemical workflow for solid-phase reductive amination. TMOF = Trimethyl Orthoformate.

Corrective Protocol
  • Solvent System: Use 1% Acetic Acid (AcOH) in DMF. The acid is crucial to protonate the imine to the iminium ion , which is the species actually reduced by the hydride.

  • Water Scavenging: Add Trimethyl Orthoformate (TMOF) to the reaction mixture. This chemically scavenges water, driving the equilibrium toward imine formation.

  • Reducing Agent Selection:

    • Standard: Sodium Cyanoborohydride (

      
      ).[4] It is stable at pH 5-6 and selective for imines over aldehydes.
      
    • Alternative: Sodium Triacetoxyborohydride (

      
      ).[4][5] Less toxic, but requires DCM/DMF mixtures and is bulkier.
      
  • Step-by-Step:

    • Swell resin in DMF containing 1% AcOH.

    • Add Fmoc-amino aldehyde (3-5 eq) dissolved in the same solvent.

    • Add

      
       (5 eq).
      
    • Shake for 4–16 hours.

    • Wash extensively with DMF, then MeOH, then DCM to remove boron complexes.

Module: Resolving Incomplete Coupling (The "Hard Part")

The Issue: Once the isostere is formed, you have a sterically hindered secondary amine . The next amino acid has extreme difficulty approaching this nucleophile. This is the most common cause of deletion sequences in reduced amide synthesis.

Troubleshooting Guide: Acylating the Secondary Amine

Symptom: Chloranil test remains blue after coupling the next amino acid.

Solution Tier 1: Change Coupling Reagents Standard DIC/HOBt or HBTU is often insufficient.

  • Recommendation: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation) that boosts the reaction rate by ~10x.

Solution Tier 2: The "Magic" Solvent Aggregation often compounds the steric problem.

  • Action: Perform the coupling in NMP (N-methylpyrrolidone) or DMSO/DMF (1:4) .

  • Chaotropes: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (beta-sheets) on the resin.

Solution Tier 3: Microwave-Assisted Synthesis Thermal energy helps overcome the activation barrier of the hindered amine.

  • Protocol: 75°C for 10–20 minutes using HATU/DIEA.

  • Caution: Do not exceed 75°C if using Cys or His to avoid racemization.

Solution Tier 4: Convert to Acid Fluoride If HATU fails, generate the amino acid fluoride.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]

  • Why? Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than the bulky HATU active ester.

Frequently Asked Questions (FAQ)

Q: My mass spec shows a peak at M-2? A: This indicates incomplete reduction. You have isolated the imine (Schiff base) instead of the reduced amine.

  • Fix: Ensure your solvent was slightly acidic (1% AcOH). Neutral conditions prevent the formation of the iminium ion, halting reduction. Repeat the reduction step with fresh

    
     in 1% AcOH/DMF.
    

Q: Can I use Sodium Borohydride (


)? 
A: No. 

is too strong. It will reduce the aldehyde to an alcohol before it can react with the amine to form the imine. You must use

or

for selectivity.

Q: The aldehyde seems to degrade before I can use it. A: Amino aldehydes are notoriously unstable (racemization/oligomerization).

  • Fix: Store them as acetals (protected aldehydes) and deprotect them immediately before use, or generate them in situ from the corresponding Weinreb amide or alcohol (Swern oxidation) if you have advanced organic synthesis capabilities.

Q: I see a peak at M+12 or M+26? A: This suggests over-alkylation or formation of boron adducts.

  • Fix: Ensure rigorous washing with MeOH and DCM after the reduction step. If over-alkylation (tertiary amine formation) is the issue, ensure you are using a slight excess of the aldehyde, not the resin, and keep the concentration of the reducing agent controlled.

References

  • Isostere Synthesis Protocol: Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Peptides, 8(1), 119–121.

  • Reductive Amination Mechanism: Guichard, G., et al. (1998). Solid-Phase Synthesis of Oligoureas. Journal of Organic Chemistry.[5]

  • Monitoring (Chloranil Test): Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.

  • Coupling Reagents (HATU/HOAt): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Acid Fluorides (TFFH): Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[6] Journal of the American Chemical Society.

Sources

minimizing side reactions during Boc removal of phenylpropyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Boc Removal Ticket ID: BOC-PPL-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Phenylpropyl" Trap

You are likely reading this because you are observing an impurity with a mass of M+56 (or multiples thereof) after removing a Boc group from a molecule containing a phenylpropyl moiety.

The Diagnosis: This is not incomplete deprotection. This is Friedel-Crafts Alkylation . The tert-butyl cation (


-Bu

) generated during Boc cleavage is an aggressive electrophile.[1] While phenyl rings are generally stable, the propyl chain (an alkyl group) is electron-donating , activating the ring at the ortho and para positions. Without adequate scavenging, the

-Bu

attacks your phenyl ring, irreversibly alkylating your product.

This guide provides a tiered troubleshooting protocol to eliminate this side reaction.

Tier 1: Rapid Diagnosis & Mechanism

Q: Why is this happening specifically to my phenylpropyl substrate?

A: The mechanism is a race between the


-Bu

cation attacking your scavenger vs. attacking your substrate.
  • Generation: Acid protonates the Boc urethane, releasing CO

    
     and the 
    
    
    
    -Bu
    
    
    cation.[2][3]
  • The Risk: Your phenylpropyl group acts as a "soft" nucleophile. The alkyl chain activates the ring.

  • The Failure Mode: If the scavenger concentration is too low, or the scavenger is not nucleophilic enough, the

    
    -Bu
    
    
    
    alkylates the phenyl ring.
Visualization: The Cation Pathway

Boc_Mechanism Substrate Boc-Phenylpropyl-Amine Intermediate t-Butyl Cation (t-Bu+) Substrate->Intermediate Protonation -CO2 Acid Acid (TFA/HCl) Acid->Intermediate Scavenger Scavenger (Silane/Thiol) Intermediate->Scavenger Fast Capture (k_scav >> k_ring) Ring Phenyl Ring (Internal Nucleophile) Intermediate->Ring Slow Leakage (No Scavenger) Clean Isobutylene/Silane-tBu (Clean Deprotection) Scavenger->Clean Dirty t-Butyl-Phenyl Impurity (M+56 Irreversible) Ring->Dirty

Caption: The kinetic competition between scavenger capture (Green path) and Friedel-Crafts alkylation (Red path).

Tier 2: Protocol Optimization (The Fix)

Q: What is the "Gold Standard" cocktail for this substrate?

A: Do not use neat TFA. You must use a Silane-based scavenger system . Silanes (like Triethylsilane or Triisopropylsilane) act as hydride donors, irreversibly quenching the


-Bu

to form isobutane and a silyl species.
Recommended Scavenger Cocktails
ComponentRoleStandard Ratio (v/v)High-Risk Ratio*
TFA Acid Source95%90%
TIPS (Triisopropylsilane) Cation Quencher (Hydride donor)2.5%5%
Water Nucleophile / Proton shuttle2.5%5%

*High-Risk: Use this if your phenyl ring has additional activating groups (e.g., -OMe, -OH).

Standard Operating Procedure (SOP-BOC-01)

Critical Step: The order of addition matters. The scavenger must be present before the cation is generated.

  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal amount of DCM (Dichloromethane) if solubility is an issue. If soluble in TFA, skip DCM.

  • Pre-load Scavenger: Add TIPS (Triisopropylsilane) and Water to the vessel before the acid.

    • Why? This ensures a high local concentration of scavenger the moment the first cation is born.

  • Acid Addition: Add TFA slowly to the mixture.

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT).

    • Why? Low temperature slows the alkylation rate (

      
      ) more than it slows the deprotection.
      
  • Workup: Evaporate volatiles. Co-evaporate with Toluene (

    
    ) to remove residual TFA/Scavenger.
    

Tier 3: Advanced Troubleshooting

Q: I am still seeing M+56 impurities. What now?

A: If the standard cocktail fails, your substrate is likely hypersensitive (e.g., electron-rich methoxy-phenylpropyl). Switch to "The Thiol Protocol" or HCl/Dioxane .

Option A: The Thiol Switch (Thioanisole)

Sulfur is a "softer" nucleophile than water and often captures soft cations like


-Bu

more efficiently.
  • Cocktail: TFA / Thioanisole / EDT / Anisole (90:5:3:2).

  • Warning: Smells potent. Requires fume hood. Thioanisole can sometimes cause S-alkylation if other sensitive sites exist.

Option B: Change the Acid (HCl in Dioxane)

Switching from TFA to HCl changes the counter-ion dynamics.

  • Mechanism: HCl generates

    
    -BuCl (tert-butyl chloride) rather than the free cation. 
    
    
    
    -BuCl is still an alkylating agent but is generally less reactive than the ion pair formed in TFA.
  • Protocol: Dissolve substrate in 4M HCl in Dioxane. Stir at 0°C.

  • Risk: HCl is harsher on acid-sensitive groups (e.g., silyl ethers) than TFA.

Decision Tree: Selecting the Right Conditions

Decision_Tree Start Start: Boc Removal on Phenylpropyl Deriv. Check_Ring Are there EDGs on the Ring? (-OMe, -OH, -NHAc) Start->Check_Ring Standard Use Standard Cocktail: TFA : TIPS : H2O (95 : 2.5 : 2.5) Check_Ring->Standard No (Unsubstituted) High_Risk Use High-Scavenger Load: TFA : Thioanisole : EDT (90 : 5 : 5) Check_Ring->High_Risk Yes (Activated) Check_Result Check LCMS: Still M+56? Standard->Check_Result High_Risk->Check_Result Success Proceed to Workup Check_Result->Success No Impurity Fail Switch to HCl/Dioxane (0°C) Check_Result->Fail Impurity Persists

Caption: Logical flow for selecting the appropriate deprotection reagents based on substrate risk.

References & Authoritative Sources

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research.[3][4] (Establishes the "Scavenger Mechanism" and comparative rates of anisole vs. thioanisole).

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on deprotection conditions and side-reaction management).

  • Pearson, A. J., & Roush, W. R. Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. (Details the specific use of Silanes like TIPS/TES as hydride donors).

  • ACS GCI Pharmaceutical Roundtable. Reagent Guide: Boc Deprotection. (Green chemistry perspective on solvent/acid selection).

Sources

Navigating Steric Challenges in N-Alkylation of Boc-Amino Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to our dedicated Technical Support Center. As Senior Application Scientists, we understand that the N-alkylation of sterically hindered Boc-protected amino compounds is a critical transformation in synthetic chemistry, yet it is frequently plagued by challenges. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting strategies and advanced solutions to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

Here we address the most common issues encountered during the N-alkylation of sterically hindered Boc-amino compounds, providing causative explanations and actionable solutions.

Issue 1: Low or No Conversion to the N-Alkylated Product

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Probable Causes & Solutions:

    • Insufficient Basicity: The acidity of the N-H proton on a Boc-protected amine is significantly lower than that of an unprotected amine, especially with bulky adjacent groups. Standard bases like potassium carbonate may be insufficient to generate the required concentration of the nucleophilic anion.

      • Solution: Employ stronger, non-nucleophilic bases. Hindered alkoxide bases like potassium tert-butoxide (KOtBu) are often effective.[1] Alternatively, alkali metal hydrides such as sodium hydride (NaH) or potassium hydride (KH) can be used, though caution is required due to their pyrophoric nature. For highly sensitive substrates, potassium hexamethyldisilazide (KHMDS) offers a powerful, albeit more expensive, alternative.[1]

    • Poor Leaving Group: The reactivity of the alkylating agent is paramount.

      • Solution: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide, which is a superior leaving group.[2] Alternatively, an in situ Finkelstein reaction can be performed by adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide.[2]

    • Inadequate Reaction Temperature: The activation energy for the SN2 reaction may not be met at room temperature.

      • Solution: Gradually increase the reaction temperature, monitoring for potential side product formation.[2][3] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[2]

    • Solvent Mismatch: The choice of solvent can dramatically influence reaction rates.

      • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can stabilize charged intermediates.[2][3] Ensure all reactants are fully soluble at the chosen reaction temperature.[2]

Issue 2: Formation of O-Alkylation Byproducts

  • Symptom: In addition to the desired N-alkylated product, a significant amount of an O-alkylated species is observed, particularly if the amino acid has a free carboxylic acid or a side-chain hydroxyl group.

  • Probable Causes & Solutions:

    • Competitive Nucleophilicity: The carboxylate or alkoxide formed upon deprotonation can compete with the Boc-protected amine as a nucleophile.

      • Solution: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen of the Boc-amine is a softer nucleophile than the oxygen of a carboxylate or alkoxide.[2] Alkyl halides are considered soft electrophiles, which should favor N-alkylation.[2] However, to enhance selectivity, consider protecting the competing hydroxyl or carboxyl group prior to N-alkylation. For carboxylic acids, conversion to a methyl or ethyl ester is a common strategy.

Issue 3: Elimination Byproducts

  • Symptom: Formation of an alkene derived from the alkylating agent is detected.

  • Probable Causes & Solutions:

    • Steric Hindrance and Strong Bases: The combination of a sterically hindered substrate and a strong, bulky base can favor E2 elimination over SN2 substitution, especially with secondary or tertiary alkyl halides.

      • Solution: Whenever possible, use a primary alkylating agent. If a secondary halide is necessary, a milder base such as diisopropylethylamine (DIPEA) may reduce the extent of elimination.[2] Lowering the reaction temperature can also favor the substitution pathway.[2]

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation with an alkyl halide is failing. What are some alternative methods for sterically demanding substrates?

A1: When direct alkylation proves challenging, several powerful alternative strategies can be employed:

  • Reductive Amination: This is a highly effective one-pot method for forming C-N bonds, especially for hindered systems.[4][5] The Boc-protected amine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

    • Advantages: This method avoids the use of harsh bases and alkyl halides, and is compatible with a wide range of functional groups.[4][5]

    • Common Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices as they are selective for the iminium ion over the carbonyl starting material.[5]

    • For Ketones: Reactions with ketones can be more difficult due to increased steric hindrance.[4] Using a Lewis base activator like tetramethylethylenediamine (TMEDA) with a reducing agent such as trichlorosilane can facilitate the reaction.[4]

  • Mitsunobu Reaction (and Fukuyama-Mitsunobu Variation): This reaction allows for the alkylation of a nucleophile with a primary or secondary alcohol.[6][7][8]

    • Mechanism: The alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), making it a good leaving group for SN2 displacement by the nucleophile.[6][7] This reaction proceeds with a predictable inversion of stereochemistry at the alcohol center.[6][9]

    • Fukuyama-Mitsunobu Alkylation: For less acidic amines, a common variation involves pre-activation of the amine with a 2-nitrobenzenesulfonyl (nosyl) group.[10] This increases the acidity of the N-H proton, facilitating the Mitsunobu reaction. The nosyl group can then be selectively removed under mild conditions.

  • "Borrowing Hydrogen" Catalysis: This is a greener approach where an alcohol is used as the alkylating agent.[11][12] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the cycle, with water as the only byproduct.[11]

Q2: How do I choose the optimal base for my N-alkylation reaction?

A2: The ideal base should be strong enough to deprotonate the Boc-protected amine but not so strong or bulky that it promotes elimination or other side reactions.

Base Typical Solvents Advantages Considerations
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFInexpensive, easy to handle.Often too weak for hindered Boc-amines.[3]
Sodium Hydride (NaH) THF, DMFStrong, effective for deprotonation.Pyrophoric, requires careful handling. Can cause decomposition with some substrates.[1]
Potassium tert-Butoxide (KOtBu) THFStrong, hindered base.Can promote elimination with secondary/tertiary alkyl halides.[1]
Potassium Hexamethyldisilazide (KHMDS) THFVery strong, non-nucleophilic.More expensive, commercially available as a solution in toluene which may need to be considered.[1]
Diisopropylethylamine (DIPEA) DCM, DMFMild, non-nucleophilic.May not be strong enough for some substrates.

Q3: Can I perform N-alkylation on a Boc-protected amino acid with a free carboxylic acid?

A3: It is possible, but O-alkylation of the carboxylic acid is a significant competing reaction. A preferred method involves forming the dianion of the N-α-Boc-protected amino acid at low temperatures using an excess of a hindered alkoxide base like KOtBu.[1] The dianion is then selectively alkylated at the nitrogen by an alkyl halide.[1] However, for a more robust and cleaner reaction, it is highly recommended to first protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the N-alkylation.

Experimental Protocols

Protocol 1: N-Alkylation of a Hindered Boc-Amino Compound using KOtBu

This protocol is adapted from methodologies employing hindered alkoxide bases.[1]

  • To a solution of the N-Boc-amino compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add the alkyl halide (2.2-6.0 equiv.).[1]

  • Cool the mixture to below -20 °C.

  • Slowly add a solution of potassium tert-butoxide (KOtBu) (at least 2.2 equiv.) in THF over a period of 1-2 hours, maintaining the low temperature.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a weak acid solution, such as aqueous ammonium sulfate.[1]

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination of a Boc-Amino Compound

This protocol is a general procedure for direct reductive amination.[4]

  • To a solution of the Boc-amino compound (1.2 equiv.) and a ketone or aldehyde (1.0 equiv.) in dichloromethane, add tetramethylethylenediamine (TMEDA) (1.0 equiv.).[4]

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (2.0 equiv.) and continue to stir for 24-36 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Pathways

To better understand the strategic choices in overcoming steric hindrance, the following diagrams illustrate the key reaction pathways.

N-Alkylation Strategies cluster_0 Direct Alkylation cluster_1 Reductive Amination cluster_2 Mitsunobu Reaction Boc-NH-R Boc-NH-R N-Alkylated Product Boc-N(R)-R' Boc-NH-R->N-Alkylated Product SN2 Alkyl Halide R'-X Alkyl Halide->N-Alkylated Product Base Strong Base (e.g., KOtBu) Base->Boc-NH-R Deprotonation Boc-NH-R_RA Boc-NH-R Iminium Ion [Boc-N(R)=R']+ Boc-NH-R_RA->Iminium Ion Carbonyl R'=O Carbonyl->Iminium Ion N-Alkylated Product_RA Boc-N(R)-CH-R' Iminium Ion->N-Alkylated Product_RA Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent->Iminium Ion Boc-NH-R_M Boc-NH-R N-Alkylated Product_M Boc-N(R)-R' Boc-NH-R_M->N-Alkylated Product_M SN2 Alcohol R'-OH Activated Alcohol [R'-O-PPh3]+ Alcohol->Activated Alcohol Reagents PPh3, DEAD/DIAD Reagents->Activated Alcohol Activated Alcohol->N-Alkylated Product_M

Caption: Alternative strategies for N-alkylation of hindered Boc-amines.

Troubleshooting_Workflow start Start: Low/No Conversion check_base Is the base strong enough? (e.g., K2CO3 vs. KOtBu) start->check_base increase_base Use stronger base (NaH, KOtBu, KHMDS) check_base->increase_base No check_lg Is the leaving group reactive? (e.g., Br vs. I) check_base->check_lg Yes increase_base->check_lg use_iodide Switch to Alkyl Iodide or add catalytic KI check_lg->use_iodide No check_temp Is temperature adequate? check_lg->check_temp Yes use_iodide->check_temp increase_temp Increase temperature or use microwave check_temp->increase_temp No consider_alt Consider Alternative Methods: Reductive Amination Mitsunobu Reaction check_temp->consider_alt Yes increase_temp->consider_alt

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Analysis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, in-depth framework for the complete structural elucidation of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. We will explore an integrated approach, combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to unambiguously assign all proton and carbon signals. By leveraging spectral data from analogous Boc-protected amino acid and dipeptide structures, we present a predictive analysis that serves as a robust protocol for characterizing this and other complex peptide-like molecules. This guide also compares the strengths of NMR against alternative analytical methods, establishing it as the cornerstone for non-destructive, high-resolution structural analysis in solution.

Introduction: The Analytical Challenge

The molecule this compound is a dipeptide analogue featuring two tert-butyloxycarbonyl (Boc) protecting groups, a glycine unit, and a modified phenylalanine derivative. Such molecules are common intermediates in peptide synthesis and drug discovery, where precise structural verification is paramount to ensure biological activity and safety. The presence of multiple chiral centers, numerous rotatable bonds, and two bulky, chemically similar Boc groups presents a significant analytical challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier non-destructive technique for the complete structural and conformational analysis of such molecules in their native solution state.[1][2] Unlike mass spectrometry, which provides molecular weight, or X-ray crystallography, which depicts the solid-state, NMR provides unparalleled insight into atomic connectivity, stereochemistry, and dynamics in solution.[2] This guide details a systematic workflow for leveraging a suite of NMR experiments to achieve unambiguous characterization.

Experimental Design: A Self-Validating Workflow

The acquisition of high-quality, interpretable NMR data begins with meticulous experimental design. Our approach is structured as a self-validating system, where each experiment builds upon the last to create a cohesive and unambiguous structural assignment.

Sample Preparation: The Foundation of Quality Data

The quality of the final spectra is directly dependent on the initial sample preparation. Key considerations include:

  • Purity: The sample of this compound should be of high purity (>95%) to minimize spectral interference from synthesis byproducts or residual solvents.[3]

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): An excellent choice for many organic molecules, providing high solubility. However, amide (N-H) protons may undergo rapid exchange or exhibit broad signals, potentially obscuring their detection.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Often the preferred solvent for peptides. It forms hydrogen bonds with amide protons, slowing their exchange with any residual water and resulting in sharper, more easily observable N-H signals, which are crucial for sequential assignment.[1] For this guide, we will proceed with the assumption that DMSO-d₆ is used to maximize the visibility of all proton signals.

  • Concentration: A concentration of 5-10 mg of the compound dissolved in 0.5-0.6 mL of DMSO-d₆ is recommended for a standard 5 mm NMR tube. This concentration provides a strong signal-to-noise ratio without inducing aggregation, which could complicate the spectra.[1][4][5]

The NMR Experiment Suite

A multi-dimensional approach is essential for a molecule of this complexity. The logical workflow involves progressing from simple 1D spectra to more complex 2D correlation experiments.

G cluster_1D 1. One-Dimensional NMR cluster_2D 2. Two-Dimensional NMR cluster_final 3. Final Assignment H1_NMR ¹H NMR (Proton Count & Environment) C13_NMR ¹³C NMR (Carbon Count & Type) COSY ¹H-¹H COSY (Through-Bond H-H Connectivity) H1_NMR->COSY Initial Assignments HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Confirm Spin Systems HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Link Fragments NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Confirm Structure Final Unambiguous Structure NOESY->Final

Caption: Recommended NMR workflow for structural elucidation.

  • ¹H NMR: This is the primary experiment, providing information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which reveals adjacent protons.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).[6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This crucial 2D experiment maps all proton-proton couplings within the molecule, allowing for the tracing of "spin systems"—chains of connected protons, such as those in the phenylpropyl backbone.[1][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the definitive tool for linking the proton skeleton identified by ¹H and COSY spectra to the carbon backbone.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows us to connect the individual spin systems, linking the Boc groups to the nitrogen atoms and, most importantly, connecting the glycine fragment to the phenylpropyl fragment across the amide bond.[6][7]

Predicted Spectral Data and Interpretation

While the exact spectrum of the title compound is not published, we can predict the chemical shifts with high confidence based on established data for its constituent parts: Boc-glycine, Boc-phenylalanine, and similar dipeptides.[1][8][9][10]

Chemical structure of this compound with atom numbering
Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for the key nuclei in the molecule, assuming DMSO-d₆ as the solvent.

Assignment Atom #(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Key Correlations
Boc-Gly Group
Boc (t-Butyl)1, 2, 3~1.3-1.4 (s, 9H)~28.5 (q)Singlet proton signal. HMBC to C4 and C5.
Boc (Quaternary C)4-~78.0-80.0 (s)Key HMBC correlation from H1/2/3.
Boc (Carbonyl)5-~155.0-156.0 (s)HMBC from H1/2/3 and H7.
Glycine NH6~7.0-8.0 (t)-Coupling to H7. Signal sharp in DMSO.
Glycine α-CH₂7~3.6-3.8 (d)~42.0 (t)COSY with H6. HMBC to C5 and C8.
Amide Linkage
Amide Carbonyl8-~170.0-172.0 (s)Critical HMBC from H7 and H10.
Phenylpropyl Group
Boc (t-Butyl)16, 17, 18~1.3-1.4 (s, 9H)~28.5 (q)May overlap with other Boc signal. HMBC to C15, C14.
Boc (Quaternary C)15-~78.0-80.0 (s)HMBC from H16/17/18.
Boc (Carbonyl)14-~155.0-156.0 (s)
Amine NH9~6.5-7.5 (d)-Coupling to H10.
CH-NH (α-C)10~3.9-4.2 (m)~53.0-55.0 (d)COSY with H9 and H11.
Benzylic CH₂ (β-C)11~2.7-3.0 (m, 2H)~38.0-40.0 (t)Diastereotopic protons. COSY with H10. HMBC to C12.
Phenyl Ring Cipso12-~138.0 (s)HMBC from H11 and H13.
Phenyl Ring Cortho/meta/para13~7.1-7.3 (m, 5H)~126.0-130.0 (d)Characteristic aromatic pattern.

(s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet)

Strategy for Structural Elucidation using 2D NMR

The final structure is pieced together like a puzzle, using long-range HMBC correlations to link the fragments identified by COSY.

  • Identify Spin Systems via COSY:

    • Trace the correlation from the glycine NH (H6) to the α-CH₂ (H7).

    • Trace the correlations within the phenylpropyl backbone: from the amine NH (H9) to the adjacent CH (H10), and from H10 to the benzylic CH₂ (H11).

  • Confirm C-H Attachments via HSQC:

    • Overlay the HSQC with the ¹H spectrum. Every proton signal in the aliphatic region (except NH and Boc singlets) should have a corresponding correlation to a carbon, confirming the predicted assignments in the table.

  • Assemble the Molecular Skeleton via HMBC:

    • The HMBC spectrum is the final arbiter of the structure. The diagram below highlights the most critical correlations required for unambiguous proof.

G cluster_gly Boc-Glycine Fragment cluster_link Amide Linkage cluster_phe Boc-Phenylpropyl Fragment Boc1_H H1/2/3 (~1.4 ppm) Boc1_C C4, C5 (~79, 155 ppm) Boc1_H->Boc1_C ³J, ²J Gly_H7 H7 (α-CH₂) (~3.7 ppm) Gly_H7->Boc1_C ³J (to C5) Amide_C8 C8 (C=O) (~171 ppm) Gly_H7->Amide_C8 ²J Gly_NH6 H6 (NH) (~7.5 ppm) Gly_NH6->Boc1_C ²J (to C5) Phe_H10 H10 (α-CH) (~4.0 ppm) Phe_H10->Amide_C8 ³J Phe_NH9 H9 (NH) (~7.0 ppm) Boc2_C C15, C14 (~79, 155 ppm) Phe_NH9->Boc2_C ²J (to C14) Boc2_H H16/17/18 (~1.4 ppm) Boc2_H->Boc2_C ³J, ²J

Caption: Key HMBC correlations for structural confirmation.

The crucial correlation is between the glycine α-protons (H7) and the amide carbonyl (C8), and subsequently between the phenylpropyl α-proton (H10) and that same amide carbonyl (C8). This definitively establishes the Gly-Phe linkage.

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for this specific task, it is valuable to understand its performance relative to other common analytical methods.

Technique Strengths Limitations Synergy with NMR
NMR Spectroscopy Provides complete 3D structure, stereochemistry, and connectivity in solution. Non-destructive.[1][2]Lower sensitivity than MS. Can be complex to interpret for very large molecules or mixtures.The gold standard for this type of molecule.
Mass Spectrometry (MS) Extremely high sensitivity. Provides accurate molecular weight and fragmentation data.Provides no information on atomic connectivity or stereochemistry. Isomerically pure samples are required.Essential for confirming the correct mass and elemental composition, complementing the structural data from NMR.
X-ray Crystallography Provides an unambiguous, high-resolution solid-state structure.Requires a high-quality, single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution state.[2]Provides a static, solid-state picture that can be compared with the dynamic, solution-state model from NMR.
FT-IR Spectroscopy Fast and simple. Confirms the presence of key functional groups (e.g., C=O stretch for amides and carbamates, N-H stretch).[8]Provides no information on the molecular skeleton or connectivity.A quick, preliminary check to confirm the success of a reaction before committing to lengthy NMR experiments.

Conclusion

The structural elucidation of complex, protected dipeptide analogues such as this compound is a task perfectly suited to modern NMR spectroscopy. Through a systematic and integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can move from a complex mixture of signals to a fully assigned, unambiguous chemical structure. This guide provides the strategic framework and predictive data necessary to confidently undertake such an analysis. The combination of these techniques provides a level of structural detail and certainty in the solution state that is unattainable by other analytical methods alone, cementing NMR's role as an indispensable tool in synthetic chemistry and drug development.

References

  • Urayama, T., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1042. [Link]

  • Jadhav, M., & Sao, R. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 24-34. [Link]

  • NMR Facility, University of Al-Farabi. (n.d.). NMR sample preparation guidelines. University of Al-Farabi. [Link]

  • Cavallaro, P. A., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. ResearchGate. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids. Steelyard Analytics. [Link]

  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847. [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. MtoZ Biolabs. [Link]

  • Peggion, C., et al. (2001). Cα Methyl,Cα-allylglycine (Mag) Homooligomers. ResearchGate. [Link]

  • Sun, H., et al. (2006). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 128(47), 15106-15116. [Link]

Sources

Mass Spectrometry Characterization of Boc-Protected Peptidomimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics, the tert-butyloxycarbonyl (Boc) group is a critical amine protecting group.[1][] However, its characterization by mass spectrometry (MS) presents a paradox: the very lability that makes Boc useful for synthesis (acid sensitivity) makes it detrimental for analysis. Standard ionization methods often induce in-source fragmentation , stripping the Boc group before detection and leading to false negatives or ambiguous molecular weight confirmations.

This guide provides a technical comparison of ionization strategies to preserve Boc integrity, establishing a self-validating workflow for researchers characterizing protected peptidomimetic intermediates.

The Core Challenge: Boc Lability & In-Source Decay

The Boc group (


) typically fragments via two pathways during ionization:[1]
  • Thermal Degradation: High source temperatures in ESI accelerate the elimination of isobutene.

  • Acid-Catalyzed Cleavage: The presence of protons (from mobile phase additives like TFA) catalyzes the loss of the tert-butyl cation, followed by decarboxylation.

Diagnostic Mass Shifts:

  • [M+H]⁺: Intact protonated molecule (Target).

  • [M+H - 56]⁺: Loss of isobutene (

    
    ).
    
  • [M+H - 100]⁺: Loss of Boc group (isobutene +

    
    ).
    

Comparative Analysis of Ionization Architectures

The following table contrasts the three primary approaches for characterizing Boc-protected species.

Table 1: Performance Comparison of Ionization Methods for Boc-Peptidomimetics
FeatureStandard ESI (High Temp)Optimized Low-Temp ESI (Recommended)MALDI-TOF
Boc Stability Poor (High in-source fragmentation)High (Preserves labile groups)Moderate (Matrix dependent)
Ionization Mechanism Thermal desolvation + Coulombic explosionPneumatic nebulization + mild thermalLaser desorption (Solid state)
Primary Artifacts [M-56]⁺ and [M-100]⁺ dominate[M+H]⁺ or [M+Na]⁺ dominateMatrix adducts; [M-100]⁺ if acidic matrix used
Sensitivity HighModerate (lower desolvation efficiency)High (femtomole range)
Throughput High (LC-compatible)High (LC-compatible)Very High (Plate based)
Best Use Case Robust, stable analytes (Not Boc)QA/QC of Boc-intermediates Rapid screening of crude synthesis

Mechanistic Insight: The Fragmentation Pathway

Understanding how the Boc group falls apart allows us to prevent it. The mechanism is often a McLafferty-like rearrangement or an acid-catalyzed elimination.

BocFragmentation Intact Intact Boc-Peptide [M+H]+ Transition Protonated Intermediate (Tert-butyl cation formation) Intact->Transition Heat / H+ Loss56 Loss of Isobutene [M+H - 56]+ Transition->Loss56 - C4H8 (Isobutene) Loss100 Free Amine (Deprotected) [M+H - 100]+ Loss56->Loss100 - CO2 (Rapid)

Figure 1: Step-wise fragmentation pathway of the Boc protecting group under mass spectrometric conditions.

Validated Protocol: Optimized Low-Temperature ESI

This protocol is designed to minimize internal energy transfer to the analyte, preserving the Boc group.

Prerequisites
  • Instrument: ESI-Triple Quadrupole, Q-TOF, or Orbitrap.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[3]

  • Additives: Ammonium Acetate (Avoid TFA).

Step-by-Step Methodology
Phase 1: Mobile Phase Preparation
  • Rationale: Trifluoroacetic acid (TFA) is too acidic (

    
    ) and induces degradation. Formic acid is better, but neutral buffers are ideal for labile groups.
    
  • Solvent A: 5 mM Ammonium Acetate in Water (

    
    ).
    
  • Solvent B: Acetonitrile (No additives).

Phase 2: Source Parameter Tuning
  • Temperature: Set Desolvation Gas Temperature to < 150°C (Standard is often 350°C+).

    • Note: If signal is low, increase gas flow rate rather than temperature to aid desolvation.

  • Voltage: Lower the Cone Voltage (Waters) or Declustering Potential (Sciex) or Fragmentor Voltage (Agilent).

    • Target: 10–20 V (Standard is often 40–60 V).

    • Causality: High voltage accelerates ions into gas molecules in the source, causing collision-induced dissociation (CID) before the analyzer.

Phase 3: Data Acquisition & Validation
  • Direct Infusion: Infuse the sample at 10 µL/min.

  • Ramp Voltage: Systematically ramp the Cone Voltage from 5V to 50V.

  • Monitor: Plot the intensity of the Intact Parent Ion (

    
    ) vs. the Fragment Ion (
    
    
    
    ).
  • Select: Choose the highest voltage where the Fragment Ion is < 5% of the Parent Ion.

Alternative Workflow: MALDI-TOF Characterization

If ESI fails or if rapid solid-phase analysis is required, MALDI is a viable alternative, provided the matrix is chosen correctly.

MALDIWorkflow Start Start: Crude Boc-Peptidomimetic MatrixChoice Select Matrix: Avoid CHCA (Too Acidic) Start->MatrixChoice DHB Use DHB (2,5-Dihydroxybenzoic acid) Solver: 50% ACN/Water MatrixChoice->DHB Preferred Spotting Dried Droplet Method (Air dry, no heat) DHB->Spotting Analysis MALDI-TOF MS Reflectron Mode Spotting->Analysis

Figure 2: Decision workflow for MALDI matrix selection to prevent acid-catalyzed deprotection.

Critical Matrix Selection:

  • Avoid:

    
    -Cyano-4-hydroxycinnamic acid (CHCA). It is highly acidic and promotes Boc cleavage.[]
    
  • Use: 2,5-Dihydroxybenzoic acid (DHB) or Sinapinic Acid (SA).[4] These are "cooler" matrices that sublime at lower energies and have higher pKa values.

References

  • CDC Stacks. (2020). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Centers for Disease Control and Prevention. Link

  • BenchChem. (2025).[1][5] Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. BenchChem Technical Guides. Link

  • Nadler, W. M., et al. (2017).[6][7] MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. Link

  • Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Creative Proteomics. (2024). Molecular Weight Characterization - Comparison of MALDI and ESI. Creative Proteomics Technical Articles. Link

Sources

comparing proteolytic stability of reduced amide vs native peptide bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the metabolic instability of native peptide bonds (


) remains the primary bottleneck in translating bioactive peptides into viable therapeutics. The reduced amide bond surrogate (

), also known as a methyleneamine isostere, offers a strategic solution by permanently altering the stereoelectronic properties of the peptide backbone. This guide provides a technical comparison of these two bond types, detailing the mechanistic basis for protease resistance and providing a validated LC-MS workflow for quantifying stability half-lives (

).

Part 1: Structural & Mechanistic Divergence

The dramatic difference in proteolytic stability between a native amide and a reduced amide stems from fundamental changes in hybridization, basicity, and hydrogen-bonding capability.

The Stereoelectronic Shift
  • Native Amide (

    
    ):  The nitrogen lone pair is delocalized into the carbonyl 
    
    
    
    -system, creating a planar,
    
    
    -hybridized structure. This resonance renders the nitrogen non-basic (
    
    
    ) and the carbonyl carbon highly electrophilic—a perfect target for nucleophilic attack by serine or cysteine proteases.
  • Reduced Amide (

    
    ):  The carbonyl oxygen is replaced by two hydrogen atoms. The nitrogen becomes 
    
    
    
    -hybridized and the lone pair is localized.[1] This transforms the residue into a secondary amine with significant basicity (
    
    
    ).
Mechanism of Protease Resistance

Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) rely on the formation of a tetrahedral intermediate . The enzyme's active site nucleophile attacks the amide carbonyl carbon.

  • Failure of Recognition: In a reduced amide, there is no carbonyl oxygen to act as a hydrogen bond acceptor for the "oxyanion hole" (a key stabilizing feature in protease active sites).

  • Electrostatic Repulsion: At physiological pH (7.4), the secondary amine of the reduced amide is largely protonated (

    
    ). This positive charge can electrostatically repel the catalytic histidine or metal ions (e.g., 
    
    
    
    in metalloproteases) required for hydrolysis.
  • Transition State Deletion: Without a carbonyl carbon, the formation of the tetrahedral transition state is chemically impossible. The bond simply cannot be hydrolyzed by standard amidolytic mechanisms.

Comparative Properties Table
FeatureNative Peptide Bond (

)
Reduced Amide Isostere (

)
Impact on Stability
Hybridization

(Planar, Rigid)

(Tetrahedral, Flexible)
Increased flexibility may reduce affinity but abolishes cleavage.
Basicity (pKa) Non-basic (

)
Basic (

)
Protonation at pH 7.4 prevents nucleophilic attack.
H-Bonding Donor (NH) & Acceptor (CO)Donor (NH) onlyLoss of acceptor disrupts enzyme recognition.
Scissile Nature High (Enzymatically labile)Null (Non-hydrolyzable)Complete resistance to specific proteolysis at that site.
Serum

Minutes (typically < 30 min)Hours to DaysDrastic improvement in pharmacokinetic profile.

Part 2: Visualizing the Resistance Mechanism

The following diagram illustrates why the reduced amide bond fails to undergo proteolysis compared to the native bond.

ProteolysisMechanism cluster_native Native Amide Hydrolysis cluster_reduced Reduced Amide Resistance Native Native Peptide (R-CO-NH-R') ES_Complex Enzyme-Substrate Complex Native->ES_Complex Binding Reduced Reduced Amide (R-CH2-NH2+-R') Tetrahedral Tetrahedral Intermediate ES_Complex->Tetrahedral Nucleophilic Attack Cleavage Bond Cleavage (Hydrolysis) Tetrahedral->Cleavage Collapse No_Bind Altered Binding (Charge Repulsion) Reduced->No_Bind Protonation (pH 7.4) No_Reaction NO REACTION (Missing Carbonyl) No_Bind->No_Reaction Steric/Electronic Mismatch

Figure 1: Mechanistic comparison showing the progression of native amide hydrolysis versus the metabolic blockade presented by the reduced amide isostere.

Part 3: Experimental Validation Protocols

To objectively compare the stability of a native peptide vs. its reduced amide analogue, a Serum Stability Assay using LC-MS is the gold standard.

Protocol: Comparative Serum Stability Assay

Objective: Determine the in vitro half-life (


) of the test compounds in human or rodent serum.
1. Reagents & Preparation
  • Matrix: Pooled Human Serum (male AB) or Mouse Plasma. Note: Heat-inactivated serum should NOT be used as it destroys protease activity.

  • Stock Solution: 10 mM peptide in DMSO or water (depending on solubility).

  • Internal Standard (IS): A structural analogue or isotopically labeled peptide (e.g., deuterated) that does not co-elute with the analyte.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

2. Experimental Workflow
  • Pre-incubation: Thaw serum at 37°C for 15 minutes to reactivate enzymes.

  • Initiation: Spike peptide stock into serum to a final concentration of 10 µM . (Keep DMSO < 1% to avoid enzyme inhibition).

  • Sampling: Incubate mixture at 37°C with gentle shaking.

  • Time Points: Extract 50 µL aliquots at

    
     minutes (and 24h for stable analogues).
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard.

    • Why? The acid stops enzymatic activity instantly; ACN precipitates serum proteins (albumin/globulins) to prevent column fouling.

  • Processing: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis & Calculation
  • Monitor the transition of the parent ion

    
     or 
    
    
    
    .
  • Calculate the Peak Area Ratio (Analyte / Internal Standard) for each time point.

  • Plot

    
     vs. Time.
    
  • The slope of the linear regression (

    
    ) determines half-life:
    
    
    
    
Workflow Diagram

StabilityWorkflow cluster_sampling Sampling Loop (0, 15, 30... min) Start Peptide Stock (10 mM) Mix Incubation Mixture (10 µM Peptide) Start->Mix Serum Pooled Serum (37°C) Serum->Mix Aliquot Extract 50 µL Mix->Aliquot At time t Quench Quench & Precipitate (ACN + 1% FA + IS) Aliquot->Quench Immediate Centrifuge Centrifuge 10,000g, 10 min Quench->Centrifuge LCMS LC-MS Analysis (Supernatant) Centrifuge->LCMS Data Calculate t1/2 LCMS->Data

Figure 2: Step-by-step workflow for the LC-MS based serum stability assay.

Part 4: Case Study & Performance Data

Dynorphin A Analogues

In a landmark study comparing native Dynorphin A (1-11) with its reduced amide analogues, the impact of the


 modification was quantified in mouse brain homogenates.[2]
  • Native Peptide: The

    
     bond is the primary cleavage site.
    
    • Half-life (

      
      ):  ~42 minutes.[2]
      
  • Reduced Analogue: Substitution of

    
    .
    
    • Half-life (

      
      ):  > 500 minutes.[2]
      
    • Result: A >10-fold increase in stability was achieved by modifying a single scissile bond [1].

Pin1 Inhibitors

Reduced amide isosteres have also been used to inhibit Pin1 (a peptidyl-prolyl isomerase).[3] Here, the reduced amide not only provided stability but mimicked the twisted-amide transition state , improving binding affinity (


) compared to alkene isosteres (

) [2].

References

  • Meyer, J. P., et al. (1995).[2] In vitro stability of some reduced peptide bond pseudopeptide analogues of dynorphin A. Peptides, 16(7), 1215-1219.[2]

  • Wildemann, J. D., et al. (2005). Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State. Journal of Medicinal Chemistry, 48(19), 5941-5944.[3]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.

Sources

HPLC retention times for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: A Comparative Approach

In the landscape of synthetic peptide and peptidomimetic chemistry, the rigorous assessment of purity and stereochemical integrity is a cornerstone of quality control. For drug development professionals and researchers, the ability to reliably analyze compounds such as this compound is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this and related Boc-protected compounds, grounded in established scientific principles and experimental insights.

The Analytical Challenge: Separating Structurally Similar Molecules

This compound is a dipeptide analogue featuring two tert-butoxycarbonyl (Boc) protecting groups. The analytical goal is not only to determine the purity of the target compound but also to separate it from potential impurities. These can include starting materials, byproducts from incomplete reactions or deprotection, and, critically, any diastereomeric or enantiomeric variants that may have formed during synthesis.[][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for such assessments due to its high resolution, quantitative accuracy, and broad applicability.[][3]

Comparative Analysis of HPLC Methodologies

The choice of HPLC methodology is dictated by the analytical objective: achiral purity assessment or chiral separation.

1. Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Analysis

RP-HPLC is the workhorse for purity determination of protected peptides and related molecules.[] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

  • Principle of Separation: Molecules are retained on the column based on their hydrophobicity. The highly non-polar Boc groups and the phenyl group in this compound contribute significantly to its retention on a reversed-phase column.[4] Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which increases the mobile phase's hydrophobicity and causes the analytes to partition more readily into it and move through the column.

  • Alternative Stationary Phases: While C18 is the most common choice, a C8 column offers less retention and may be advantageous for highly hydrophobic molecules, potentially providing better peak shapes and faster analysis times. For more polar impurities, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, could be explored.

2. Chiral HPLC for Stereoisomeric Purity

Controlling the stereochemistry of chiral centers is critical in drug development. Chiral HPLC is essential for separating enantiomers and diastereomers.

  • Principle of Separation: Chiral separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times. For Boc-protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high selectivity.[5][6][7] The interactions responsible for chiral recognition on these phases include hydrogen bonding, π-π interactions, and steric hindrance.[5]

  • Alternative Chiral Separation Strategies: While polysaccharide-based CSPs are highly effective, other options include macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases), which are known for their multimodal capabilities in both reversed-phase and polar organic modes.[8]

Experimental Protocols and Data

Protocol 1: RP-HPLC for Purity Assessment

This protocol is designed for the routine purity analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, sharpening peak shapes for acidic and basic analytes, and maintains a low pH to suppress the ionization of free carboxyl groups.[9][10]

  • Gradient Elution: A typical gradient could be: 5% to 95% B over 20 minutes. This ensures that impurities with a wide range of polarities are eluted.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.[11][12]

  • Detection: UV at 220 nm.

    • Rationale: The peptide bond and the Boc-groups exhibit significant absorbance at this wavelength.[2]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Workflow for RP-HPLC Purity Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in mobile phase) filter Filter Sample (0.45 µm syringe filter) dissolve->filter inject Inject Sample (10 µL) filter->inject separate RP-HPLC Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for RP-HPLC purity assessment of Boc-protected compounds.

Comparative Data (Hypothetical Retention Times):

CompoundExpected Retention Time (min)Rationale for Retention
This compound~15.2High hydrophobicity due to two Boc groups and a phenyl group.
Boc-Phenylalanine~12.5Less hydrophobic than the target compound (one Boc group and one phenyl group).
Boc-Glycine~8.7Significantly more polar due to the lack of a phenyl side chain.
Di-tert-butyl dicarbonate (Boc-anhydride)~10.1A potential starting material impurity with moderate hydrophobicity.[13]
tert-Butanol~3.5A potential degradation product of the Boc group, highly polar.[13]

Note: These are illustrative retention times and will vary based on the specific HPLC system and conditions.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate the (2S) enantiomer from any potential (2R) contaminant.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Lux Cellulose-2 or CHIRALPAK IC (4.6 mm x 250 mm, 5 µm particle size).

    • Rationale: These polysaccharide-based CSPs have shown excellent performance in resolving Boc-protected amino acids.[7]

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/TFA (e.g., 90:10:0.1, v/v/v).

    • Rationale: Normal phase conditions are often effective for chiral separations on polysaccharide-based CSPs. The mobile phase composition must be carefully optimized to achieve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 0.5 mg/mL).

Mechanism of Chiral Recognition on a Polysaccharide-Based CSP:

cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomers cluster_interaction Diastereomeric Complex Formation cluster_elution Elution Order csp_backbone Cellulose Backbone Chiral Grooves interaction_S Stronger Interaction (More Stable Complex) interaction_R Weaker Interaction (Less Stable Complex) enantiomer_S (2S)-Enantiomer enantiomer_S->csp_backbone:grooves Fits well into chiral groove enantiomer_S->interaction_S enantiomer_R (2R)-Enantiomer enantiomer_R->csp_backbone:grooves Poor fit enantiomer_R->interaction_R elution_S (2S)-Enantiomer Elutes Second interaction_S->elution_S elution_R (2R)-Enantiomer Elutes First interaction_R->elution_R

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound is contingent upon the specific analytical requirements. For routine purity assessment, a robust gradient RP-HPLC method on a C18 column is the industry standard, providing excellent separation of process-related impurities. When the stereochemical integrity is , a specialized chiral HPLC method utilizing a polysaccharide-based CSP is indispensable. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish reliable and accurate analytical methodologies for this and other Boc-protected compounds, ensuring the quality and safety of synthesized materials.

References

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing.

  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

  • Amino Acid Analysis by HPLC. BOC Sciences.

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate.

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - PMC.

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?

  • A Researcher's Guide to Assessing the Purity of Di-tert-butyl Dicarbonate and a Comparison of Amine Protecting Group Strateg. Benchchem.

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.

  • Factors Impacting Chromatography Retention Time. Separation Science.

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.

Sources

Comparative Bioactivity Guide: Gly-Phe vs. Gly-ψ[CH₂NH]-Phe Reduced Isostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the native dipeptide Glycyl-L-Phenylalanine (Gly-Phe) and its reduced amide bond isostere, Gly-ψ[CH₂NH]-Phe . While the native dipeptide serves as a standard substrate for intestinal transport and enzymatic cleavage, the reduced isostere represents a strategic chemical modification designed to enhance metabolic stability. However, this modification introduces significant physicochemical changes—specifically the loss of the carbonyl oxygen and the introduction of a basic secondary amine—that critically alter biological recognition by transporters (PEPT1) and receptors.

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the backbone linkage. The planar, neutral amide bond of the native peptide is replaced by a flexible, basic secondary amine in the isostere.

Comparative Properties Table
FeatureNative Gly-PheReduced Isostere (Gly-ψ[CH₂NH]-Phe)Impact on Bioactivity
Linkage Structure -CO-NH- (Amide)-CH₂-NH- (Secondary Amine)Loss of planarity; increased flexibility.
Electronic State (pH 7.4) Neutral backboneCationic (+1 at secondary amine)Alters electrostatic interactions with targets.
H-Bonding Capacity Donor (NH) & Acceptor (CO)Donor (NH₂⁺); Loss of AcceptorCritical: Loss of Carbonyl-O reduces affinity for targets requiring H-bond acceptors (e.g., PEPT1).
Proteolytic Stability Low (Susceptible)High (Resistant)The amine bond is unrecognizable to peptidases.
Conformational Freedom Restricted (Planar peptide bond)High (Free rotation around C-N)Increased entropy cost upon binding to rigid receptors.

Part 2: Enzymatic Stability & Degradation

The primary motivation for employing the ψ[CH₂NH] isostere is resistance to proteolysis. Native Gly-Phe is rapidly cleaved by brush border peptidases, whereas the isostere remains intact.

Mechanism of Resistance
  • Native Gly-Phe: Substrate for Aminopeptidase N (APN) and Pepsin . The enzyme's catalytic triad (often Ser-His-Asp or Zn²⁺-dependent) attacks the electrophilic carbonyl carbon of the amide bond.

  • Isostere: The methylene group (-CH₂-) renders the bond non-electrophilic. Proteases cannot nucleophilically attack the carbon adjacent to the nitrogen, rendering the molecule inert to hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the divergent metabolic fates of the two molecules.

degradation_pathway Native Native Gly-Phe (Amide Bond) Complex Enzyme-Substrate Complex Native->Complex Binding Isostere Isostere Gly-ψ[CH₂NH]-Phe (Amine Bond) Enzyme Aminopeptidase N (Brush Border) Isostere->Enzyme Low Affinity Binding Intact Intact Isostere (Systemic Circulation) Enzyme->Intact No Reaction (Non-scissile bond) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Zn2+ catalyzed) Gly Glycine TS->Gly Cleavage Phe Phenylalanine TS->Phe Cleavage

Figure 1: Comparative enzymatic degradation pathway. The native dipeptide undergoes hydrolysis, while the isostere resists catalytic cleavage.

Part 3: Transport Biology (PEPT1 Interaction)

While stability is improved, the transport efficiency via the Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) is often compromised in the isostere.

The "Carbonyl Anchor" Requirement

PEPT1 recognizes the peptide backbone pattern. Structural studies indicate that the carbonyl oxygen of the first peptide bond acts as a critical H-bond acceptor for histidine residues (e.g., His57) within the transporter's binding pocket.

  • Native Gly-Phe: High-affinity recognition due to correct H-bond alignment.

  • Isostere: The replacement of -C=O with -CH₂- removes this H-bond acceptor. Furthermore, the protonation of the secondary amine at physiological pH introduces a positive charge that may electrostatically repel the binding pocket or distort the required conformation for translocation.

Experimental Implication: In Caco-2 permeability assays, Gly-ψ[CH₂NH]-Phe typically exhibits significantly higher


 values (lower affinity) compared to Gly-Phe, often shifting from active transport to passive diffusion or very low-efficiency uptake.

Part 4: Experimental Protocols

To validate these differences in your own lab, follow these self-validating protocols.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Determine the half-life (


) of both compounds in intestinal homogenate.
  • Preparation:

    • Prepare S9 fraction or Rat Intestinal Acetone Powder homogenate in PBS (pH 7.4).

    • Substrate stock: 10 mM Gly-Phe and 10 mM Gly-ψ[CH₂NH]-Phe in water.

  • Incubation:

    • Mix 190 µL homogenate + 10 µL substrate (Final conc: 500 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At

      
       min, remove 20 µL aliquots.
      
    • Quench: Immediately add 80 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS .

    • Monitor:

      • Gly-Phe: Parent ion

        
        .
        
      • Isostere: Parent ion

        
        .
        
      • Products: Phenylalanine appearance.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expected Result: Gly-Phe

      
       min; Isostere stable (
      
      
      
      hours).
Protocol B: Competitive Transport Assay (PEPT1)

Objective: Assess if the isostere competes for the PEPT1 transporter.

  • Cell Culture: Use Caco-2 cells differentiated for 21 days on Transwell inserts.

  • Tracer:

    
     (Glycylsarcosine), a non-hydrolyzable PEPT1 reference substrate.
    
  • Uptake Phase:

    • Wash cells with HBSS (pH 6.0, apical side is acidic to drive proton symport).

    • Add 10 µM

      
       alone (Control).
      
    • Add 10 µM

      
       + 10 mM  Gly-Phe (Competitor A).
      
    • Add 10 µM

      
       + 10 mM  Gly-ψ[CH₂NH]-Phe (Competitor B).
      
  • Incubation: 15 minutes at 37°C.

  • Termination: Wash 3x with ice-cold PBS. Lyse cells with 0.1 M NaOH.

  • Quantification: Liquid Scintillation Counting.

  • Interpretation:

    • High inhibition of Gly-Sar uptake = High Affinity binding.

    • Expected Result: Gly-Phe inhibits uptake >80%. Isostere inhibits <20% (indicating poor recognition).

Part 5: Structural Logic & Workflow Visualization

The following diagram details the decision logic when choosing between the native peptide and the isostere for drug development.

selection_logic Start Start: Define Biological Goal TargetType Is the Target a Receptor or Transporter? Start->TargetType Receptor Receptor Binding (e.g., Opioid, Neurotensin) TargetType->Receptor Transporter Active Transport (PEPT1/SLC15A1) TargetType->Transporter Native Use Native Gly-Phe (High Affinity, Low Stability) Receptor->Native If rigid backbone required Isostere Use Isostere Gly-ψ[CH₂NH]-Phe (High Stability, Modified Affinity) Receptor->Isostere If flexible backbone tolerated Q_Hbond Does binding require Backbone Carbonyl? Transporter->Q_Hbond Q_Hbond->Native Yes (PEPT1) Q_Hbond->Isostere No (Passive Diff.)

Figure 2: Decision matrix for selecting between native and isostere forms based on target requirements.

References

  • Tourwé, D., et al. (1992). Synthesis and biological activities of linear and cyclic enkephalin analogues containing a psi (E,CH = CH) or psi (CH2CH2) isosteric replacement. International Journal of Peptide and Protein Research.[1] Link

  • Brandsch, M., et al. (2008). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine.[2] Gastroenterology. Link

  • Lyons, J.A., et al. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications. Link

  • Coy, D.H., et al. (1993). Synthesis and biological activities of psi (CH2NH) pseudopeptide analogues of the C-terminal hexapeptide of neurotensin. International Journal of Peptide and Protein Research.[1] Link

  • McElroy, J., et al. (1998). Gly-(CSNH)-Phe resists hydrolysis by membrane dipeptidase.[3] Biochemical Society Transactions. Link

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Reduced Amide Backbone Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Native Backbone

In the realm of peptide-based therapeutics, the native amide bond, while fundamental to protein structure, is often the Achilles' heel, susceptible to proteolytic degradation and contributing to poor pharmacokinetic profiles. The strategic replacement of this bond with non-natural isosteres has emerged as a cornerstone of modern peptidomimetic design.[1][2] Among the most successful and widely used modifications is the reduced amide bond, ψ[CH₂NH], a simple yet profound alteration that replaces the carbonyl oxygen with two hydrogen atoms. This modification imparts significant resistance to proteases, a critical step toward creating viable drug candidates.[3][4]

However, this substitution is not structurally silent. The removal of the planar, sp²-hybridized carbonyl group introduces a flexible, sp³-hybridized methylene bridge, fundamentally altering the local geometry and conformational landscape of the peptide backbone.[5] Understanding these conformational consequences is paramount for rational drug design, as the three-dimensional structure of a peptide dictates its interaction with biological targets. This guide provides a comparative analysis of the essential techniques used to dissect the conformational preferences of peptides containing reduced amide modifications, offering both the theoretical basis and practical workflows for their application.

The Structural & Energetic Landscape of the Reduced Amide Bond

The transformation from a native amide linkage (-CO-NH-) to a reduced amide linkage (ψ[CH₂NH]) introduces several critical changes that must be understood before undertaking a conformational study:

  • Increased Flexibility: The native amide bond is planar due to resonance, which creates a partial double-bond character and a significant rotational barrier (~20 kcal/mol) around the C-N bond.[6] The reduced amide bond, composed entirely of single bonds, lacks this planarity. This introduces three additional rotatable bonds (τ, ω, and φ'), granting the backbone significantly more local conformational freedom.[5]

  • Loss of Hydrogen Bond Acceptor: The carbonyl oxygen is a crucial hydrogen bond acceptor that stabilizes secondary structures like α-helices and β-turns.[7] Its removal in the ψ[CH₂NH] surrogate eliminates this capability, which can be a major factor in disrupting or altering native peptide conformations.

  • Introduction of a Basic Center: The secondary amine in the reduced amide bond is basic and can be protonated (ψ[CH₂NH₂⁺]) at physiological pH.[8] This introduces a positive charge into the backbone, which can influence solubility, electrostatic interactions, and the overall conformational ensemble.

A successful conformational analysis, therefore, must not only define a static structure but also characterize this enhanced flexibility and the influence of the local chemical environment.

A Multi-Modal Approach to Conformational Analysis

No single technique can fully capture the complex structural dynamics of a flexible molecule like a reduced amide peptide. A robust analysis relies on the integration of several complementary methods, each providing a unique piece of the puzzle. The following workflow illustrates how these techniques are synergistically applied.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution State, Residue-Specific) MD Molecular Dynamics (MD) (Conformational Sampling) NMR->MD Input for Simulation (Starting Structures/Restraints) Data Integrated Conformational Model (Structure-Activity Relationship) NMR->Data Data Integration CD Circular Dichroism (Solution State, Global Secondary Structure) CD->Data Data Integration XRay X-ray Crystallography (Solid State, High-Resolution) XRay->MD Input for Simulation (Starting Structures/Restraints) XRay->Data Data Integration MD->NMR Refinement & Validation MD->Data Data Integration Synthesis Peptide Synthesis (Native & ψ[CH₂NH] Analog) Synthesis->NMR Characterization Synthesis->CD Characterization Synthesis->XRay Characterization

Caption: Integrated workflow for the conformational analysis of modified peptides.

Comparative Guide to Core Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for studying the three-dimensional structure and dynamics of peptides in a solution environment that mimics physiological conditions.[9][10][11]

  • Expertise & Causality: Unlike crystallography, which provides a static picture, NMR reveals an ensemble of conformations that exist in equilibrium. This is critical for pseudopeptides, where enhanced flexibility is a key feature. The choice of specific NMR experiments is driven by the need to obtain distance and dihedral angle restraints, which are the fundamental inputs for structure calculation.

  • Key Experimental Data & Interpretation:

    • Chemical Shifts (¹H, ¹³C, ¹⁵N): These are highly sensitive to the local electronic environment and, by extension, the local conformation. The Chemical Shift Index (CSI) for Hα and Cα atoms can rapidly identify propensities for helical or extended (β-sheet) structures.[12]

    • Nuclear Overhauser Effects (NOEs): Observed in 2D NOESY or ROESY spectra, NOEs provide through-space correlations between protons that are close to each other (< 5 Å). A network of NOEs forms the primary basis for calculating a 3D structure.[13]

    • Scalar Couplings (³J): The coupling constant between the amide proton and the Hα proton (³J_HNHα) is related to the backbone dihedral angle φ through the Karplus equation. This provides crucial angular information.

    • Temperature Coefficients (Δδ/ΔT): This experiment tracks the chemical shift of amide protons as a function of temperature. Protons with small temperature coefficients (less negative than -4.6 ppb/K) are typically involved in stable intramolecular hydrogen bonds, while those with large coefficients are solvent-exposed.[12] This is an effective way to assess the impact of losing the carbonyl H-bond acceptor.

X-ray Crystallography: The High-Resolution Snapshot

Crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[14]

  • Expertise & Causality: While obtaining a crystal can be a major bottleneck, a high-resolution crystal structure is invaluable for visualizing precise atomic interactions, bond angles, and the conformation of the reduced amide bond itself.[15] It is particularly powerful when studying a pseudopeptide bound to its target protein, as it can reveal the bioactive conformation. The choice to pursue crystallography is often driven by the need for unambiguous, high-resolution structural data that can anchor computational studies.

  • Key Experimental Data & Interpretation:

    • Electron Density Map: The primary data from which the atomic model is built. The quality of the map (resolution) determines the confidence with which atom positions can be assigned.[16]

    • Atomic Coordinates: The final output is a PDB file containing the x, y, z coordinates for each atom, defining a single, static conformation.

    • Crystal Packing: It is crucial to analyze the interactions between molecules in the crystal lattice. These packing forces can sometimes select for a conformation that is not the most populated one in solution.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Global Structure

CD spectroscopy is a fast, low-concentration technique that measures the differential absorption of left and right circularly polarized light, which is sensitive to the overall secondary structure of the peptide.[17]

  • Expertise & Causality: CD is not used to determine a high-resolution structure but rather to gain a global picture of the peptide's fold. It is an excellent first-pass technique to quickly compare a modified peptide to its native counterpart. For example, a significant change in the CD spectrum upon introduction of a ψ[CH₂NH] bond into an α-helical peptide immediately indicates a strong structural perturbation.

  • Key Experimental Data & Interpretation:

    • α-Helix: Shows characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

    • β-Sheet: Shows a negative band at ~218 nm and a positive band at ~195 nm.

    • Random Coil: Characterized by a strong negative band near 200 nm.

Computational Modeling: Exploring the Conformational Space

Molecular Dynamics (MD) simulations use classical mechanics to simulate the motions of atoms in a peptide over time, providing a powerful complement to static experimental data.[18]

  • Expertise & Causality: For flexible molecules, a single structure from NMR or crystallography is an incomplete description. MD simulations are chosen to explore the full conformational landscape, map the energy barriers between different states, and understand how the increased flexibility of the reduced amide bond manifests dynamically.[5] Simulations are often restrained with experimental data (e.g., from NOEs) to ensure the sampling is realistic.

  • Key Experimental Data & Interpretation:

    • Trajectory Analysis: The simulation output is a trajectory file, which is a movie of the peptide's movements. Analysis can reveal dominant conformations and the transitions between them.

    • Ramachandran Plots: These plots of φ vs. ψ dihedral angles for each residue show the allowed and disallowed conformational regions. For residues adjacent to a ψ[CH₂NH] bond, these plots will look significantly different from a standard amino acid.

    • Hydrogen Bonding Analysis: Can quantify the stability and lifetime of intramolecular hydrogen bonds, directly assessing the impact of the lost carbonyl acceptor.

Comparative Data Summary

The table below summarizes the key conformational differences imparted by the ψ[CH₂NH] modification.

FeatureNative Amide Bond (-CO-NH-)Reduced Amide Bond (ψ[CH₂NH])Rationale & Implication
Backbone Torsion (ω) Planar, restricted to ~180° (trans)Non-planar, highly flexibleIncreased local flexibility allows for sampling of a wider conformational space.
Hydrogen Bonding Carbonyl oxygen is a key H-bond acceptorNo H-bond acceptor at this positionCan destabilize secondary structures like α-helices and β-turns that rely on i, i+4 or i, i+3 H-bonds.[5]
Backbone Nitrogen Neutral, sp²-likeBasic (pKa ~9-10), sp³-likeCan be protonated (ψ[CH₂NH₂⁺]), introducing a positive charge that affects electrostatics and conformation.[8]
Proteolytic Stability Susceptible to proteasesHighly resistantThe primary reason for its use in drug design; the modified bond is not recognized by proteases.[3]
α-Helix Propensity Stabilizing (part of H-bond network)Generally destabilizing[5]Loss of the H-bond acceptor disrupts the helical hydrogen bond pattern.
β-Turn Propensity CompatibleCan be stabilizing[5]The increased flexibility can facilitate the tight turns required for β-turn structures.

Visualizing the Structural Perturbation

The following diagram illustrates the fundamental changes at the linkage site.

G cluster_native Native Amide Bond cluster_planar Planar Unit cluster_reduced Reduced Amide Bond N_native N-H Ca2_native Cα(i+1) N_native->Ca2_native Ca1_native Cα(i) C_native C=O Ca1_native->C_native C_native->N_native Hbond H-Bond Acceptor C_native->Hbond N_reduced N-H Ca2_reduced Cα(i+1) N_reduced->Ca2_reduced Flex2 Rotatable N_reduced->Flex2 Base Basic Center N_reduced->Base Ca1_reduced Cα(i) CH2_reduced CH₂ Ca1_reduced->CH2_reduced CH2_reduced->N_reduced Flex1 Rotatable CH2_reduced->Flex1

Caption: Comparison of native vs. reduced amide bond characteristics.

Experimental & Computational Protocols

Protocol 1: NMR-Based Structure Determination of a ψ[CH₂NH] Peptide
  • Trustworthiness: This protocol incorporates cross-validation. A subset of NOE restraints is typically omitted from the initial calculation and then used to check how well the final structure satisfies them, ensuring the model is not over-fitted to the data.

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆). Adjust pH to the desired value (e.g., pH 5.5 to ensure the ψ[CH₂NH] amine is protonated).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and signal dispersion.

    • Acquire 2D homonuclear spectra (TOCSY, COSY, NOESY/ROESY) at a standard temperature (e.g., 298 K). A NOESY mixing time of 200-300 ms is typical for peptides of this size.

    • Acquire a ¹H-¹³C or ¹H-¹⁵N HSQC if isotopic labeling is available or natural abundance sensitivity is sufficient.

  • Resonance Assignment: Use the TOCSY and COSY spectra to identify spin systems for each amino acid residue. Use the NOESY spectrum to "walk" along the backbone via sequential Hα(i)-HN(i+1) NOEs to assign each residue to a specific position in the sequence.

  • Restraint Generation:

    • Distance Restraints: Integrate cross-peaks in the NOESY spectrum. Calibrate peak volumes to distances (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Dihedral Angle Restraints: Measure ³J_HNHα coupling constants from a high-resolution 1D or 2D spectrum. Convert these values to φ angle ranges using the Karplus equation.

  • Structure Calculation: Use a software package like CYANA, XPLOR-NIH, or CNS. Input the sequence and the generated restraints. The software will use a simulated annealing protocol to generate an ensemble of structures (typically 20-50) that satisfy the experimental restraints.

  • Structure Validation: Analyze the final ensemble for low restraint violation energy, good covalent geometry (using tools like PROCHECK-NMR), and low root-mean-square deviation (RMSD) among the structured regions.

Protocol 2: Comparative CD Analysis
  • Trustworthiness: This protocol relies on a direct side-by-side comparison with the unmodified parent peptide under identical conditions, ensuring that any observed differences are directly attributable to the backbone modification.

  • Sample Preparation: Prepare stock solutions of both the native and modified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Ensure concentrations are accurately determined by UV absorbance or amino acid analysis.

  • Data Acquisition:

    • Dilute samples to a final concentration of 20-50 µM in the same buffer.

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from ~260 nm to 190 nm at 25 °C.

    • Acquire a blank spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Processing: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

  • Analysis: Overlay the MRE spectra of the native and modified peptides. Analyze the positions and magnitudes of the characteristic bands to qualitatively assess changes in secondary structure content. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, etc., but should be interpreted with caution.

Protocol 3: Molecular Dynamics (MD) Simulation
  • Trustworthiness: The protocol's validity is grounded in starting from an experimentally-derived structure (if available) and ensuring the system is thoroughly equilibrated. Analyzing convergence (e.g., RMSD over time) confirms that the simulation has reached a stable state and the resulting trajectory is meaningful.

  • System Setup:

    • Start with an initial 3D structure, either from NMR/crystallography or a modeled extended conformation.

    • Use software like Amber or GROMACS to create the topology. Special parameters will be required for the non-standard reduced amide linkage; these may need to be generated or sourced from existing literature.

    • Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure and density under constant pressure (NPT ensemble) until system properties (density, pressure, temperature) are stable.

  • Production Simulation: Run the simulation for a sufficient length of time (e.g., 100-500 ns or longer) to ensure adequate sampling of the conformational space. Save coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Calculate the RMSD of the backbone atoms relative to the starting structure to assess overall stability and convergence.

    • Perform clustering analysis to identify the most populated conformational states.

    • Analyze dihedral angle distributions, hydrogen bonding patterns, and generate Ramachandran plots for all residues.

Conclusion

The replacement of a native amide bond with a reduced amide surrogate is a powerful strategy for enhancing the drug-like properties of peptides. However, this modification introduces significant conformational flexibility that must be rigorously characterized. A comprehensive analysis is not a single experiment but a carefully designed campaign that integrates the solution-state, residue-specific detail of NMR, the global structural overview of CD, the high-resolution solid-state view of X-ray crystallography, and the dynamic sampling power of molecular dynamics simulations. By synergistically applying these techniques, researchers can build a complete and validated model of their modified peptide's conformational behavior, enabling a deeper understanding of structure-activity relationships and accelerating the rational design of next-generation peptide therapeutics.

References

  • Tourwé, D., et al. (1994). Conformational analysis of peptide surrogates. Reduced and retro-amide links in blocked alanine and in secondary structures. Bioorganic & Medicinal Chemistry, 2(9), 939-951. [Link]

  • Ma, S., & Spatola, A. F. (1993). Conformations of psi[CH2NH] pseudopeptides. Cyclo[Gly-Pro psi[CH2NH]Gly-D-Phe-Pro]-TFA and cyclo[Gly-Pro psi[CH2NH]Gly-D-Phe-Pro]. International Journal of Peptide and Protein Research, 41(2), 204-206. [Link]

  • Delaney, J. S., & Schepartz, A. (2008). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Journal of the American Chemical Society, 130(39), 12947–12957. [Link]

  • Iacovone, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039. [Link]

  • Ahn, J. M., Boyle, N. A., MacDonald, M. T., & Janda, K. D. (2002). Peptidomimetics and Peptide Backbone Modifications. Mini Reviews in Medicinal Chemistry, 2(5), 463-473. [Link]

  • Ahn, J. M., Boyle, N. A., MacDonald, M. T., & Janda, K. D. (2002). Peptidomimetics and peptide backbone modifications. Mini-reviews in medicinal chemistry, 2(5), 463–473. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. (Note: While a direct link to a free version is unavailable, this is a seminal review in the field, often accessible through institutional subscriptions).
  • Fletcher, M. D., & Campbell, M. M. (1998). Partially reduced amides in peptidomimetic design. Chemical Reviews, 98(2), 763-796. [Link]

  • Pauling, L., Corey, R. B., & Branson, H. R. (1951). The structure of proteins; two hydrogen-bonded helical configurations of the polypeptide chain. Proceedings of the National Academy of Sciences of the United States of America, 37(4), 205–211. [Link]

  • Ho, B., et al. (2005). Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State. Journal of the American Chemical Society, 127(11), 3803-3808. [Link]

  • Urbanc, B. (2014). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 21(34), 3949-3968. [Link]

  • Williamson, M. P. (2013). Using the NOE to measure protein dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-17. [Link]

  • Pelay-Gimeno, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 27(34), 5769-5798. [Link]

  • Pelay-Gimeno, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 27(34), 5769–5798. [Link]

  • Singh, S., et al. (2023). A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Scientific Reports, 13(1), 16866. [Link]

  • Decicco, M. A., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 76–88. [Link]

  • Perez, J. J., & Tomasella, M. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 8, 680517. [Link]

  • Bierzyński, A., et al. (1985). Conformational study of two synthetic peptides with sequence analogies to the N-terminal fragment of RNase A. International Journal of Peptide and Protein Research, 25(3), 258-268. [Link]

  • Das, D. (2022, January 3). X-ray crystallography & resolution. YouTube. [Link]

Sources

Probing Conformational Dynamics in Secondary Amine Peptidomimetics: An Infrared Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from native peptides to peptidomimetics—specifically secondary amine modifications like reduced amide pseudopeptides (


[CH₂-NH]) and N-alkylated glycines (peptoids)—represents a critical strategy in drug development to bypass proteolytic instability and poor bioavailability[1]. However, these backbone modifications fundamentally alter the molecule's hydrogen-bonding network and Ramachandran dihedral space.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the Amide I and Amide II regions, is the gold-standard, label-free modality for evaluating these structural deviations[2]. This guide objectively compares the infrared spectral performance of secondary amine peptidomimetics against native architectures and provides a field-proven, self-validating experimental workflow for their characterization.

Mechanistic Causality: Why IR Signatures Diverge

To understand the spectral shifts between native peptides and their mimetics, we must analyze the causality behind the vibrational transition dipole moments.

  • Native Peptides: The Amide I band (1600–1700 cm⁻¹) is dominated by the C=O stretching vibration, which is highly sensitive to hydrogen bonding and dipole-dipole coupling between adjacent residues[3]. The Amide II band (1510–1580 cm⁻¹) arises from the out-of-phase combination of the N-H in-plane bend and the C-N stretch[4].

  • Reduced Amide Pseudopeptides (

    
    [CH₂-NH]):  Replacing the carbonyl oxygen with a methylene group abolishes the C=O stretch at the substitution site. This directly reduces the integrated area of the Amide I band. Furthermore, the resulting secondary amine alters the N-H stretching frequency (Amide A, ~3300 cm⁻¹) and disrupts the continuous 
    
    
    
    -helical or
    
    
    -sheet hydrogen-bonding network, often inducing localized flexibility or unique turn conformations.
  • Peptoids (N-alkylated glycines): By relocating the side chain from the

    
    -carbon to the amide nitrogen, a tertiary amide is formed[1]. This isomerization has profound IR consequences: the N-H bond is entirely absent. Consequently, the Amide II band is eradicated, and the Amide I band shifts (typically 1640–1670 cm⁻¹) due to the loss of canonical N-H···O=C hydrogen bonding and an altered cis/trans isomerization equilibrium.
    

HBond_Logic Base Peptide Backbone Modification Native Native Peptide (-CO-NH-) Base->Native Reduced Reduced Amide (-CH2-NH-) Base->Reduced Peptoid Peptoid / N-Alkyl (-CO-NR-) Base->Peptoid AmideI_Nat Strong Amide I (~1650 cm⁻¹) Strong Amide II (~1540 cm⁻¹) Native->AmideI_Nat AmideI_Red Amide I Absent at Site Shifted N-H Bend Reduced->AmideI_Red AmideI_Pep Shifted Amide I (~1640 cm⁻¹) Amide II & A Absent Peptoid->AmideI_Pep

Infrared spectral consequences of secondary amine and tertiary amide backbone modifications.

Comparative Spectral Performance Data

The following table summarizes the quantitative IR band assignments and structural implications when comparing native peptides to secondary amine peptidomimetics and peptoids.

Peptidomimetic ClassAmide I (C=O Stretch)Amide II (N-H Bend / C-N Stretch)Amide A (N-H Stretch)Structural Consequence
Native Peptides 1620–1700 cm⁻¹ (Strong)1510–1580 cm⁻¹ (Strong)~3290–3310 cm⁻¹Stable canonical ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-helices and

-sheets.
Reduced Amides (

[CH₂-NH])
Absent at modification site; overall intensity reduced.Shifted / Weakened (loss of conjugation with C=O).Shifted (<3400 cm⁻¹ if H-bonded, >3400 cm⁻¹ if free).Disrupted macroscopic dipole; increased local backbone flexibility.
Peptoids (N-alkyl glycines) 1640–1670 cm⁻¹ (Shifted due to tertiary amide nature).Absent (No N-H bond present).Absent (No N-H bond present).Loss of canonical H-bonding; increased cis-amide prevalence[1].

Self-Validating Experimental Protocol: FTIR-ATR Analysis

To extract reliable secondary structure populations from peptidomimetics, the experimental workflow must account for the spectral overlap between the Amide I band (~1650 cm⁻¹) and the H₂O bending vibration (~1640 cm⁻¹). As an application scientist, I mandate a self-validating isotopic exchange protocol to ensure data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotopic Exchange

  • Dissolve the lyophilized peptidomimetic in D₂O (Deuterium Oxide, 99.9% isotopic purity) at a concentration of 10–20 mg/mL.

  • Incubate at room temperature for 2 hours to allow complete Hydrogen/Deuterium (H/D) exchange of the backbone amides.

  • Causality: Deuteration shifts the water bending mode to ~1210 cm⁻¹, completely unmasking the Amide I region. Simultaneously, the Amide II band shifts to the Amide II' band (~1450 cm⁻¹)[5].

Step 2: The Self-Validation Checkpoint

  • Deposit 2 μL of the sample onto a Diamond Attenuated Total Reflectance (ATR) crystal.

  • Acquire a preliminary spectrum (128 scans, 4 cm⁻¹ resolution).

  • Validation Logic: Monitor the disappearance of the native Amide II band (~1540 cm⁻¹) and the appearance of the Amide II' band (~1450 cm⁻¹). Do not proceed to Amide I deconvolution unless the 1540 cm⁻¹ peak area is minimized. This internal control proves that isotopic exchange is complete and the Amide I band is free from H₂O interference[5].

Step 3: Spectral Processing & Deconvolution

  • Perform a linear baseline correction between 1720 cm⁻¹ and 1580 cm⁻¹.

  • Apply Fourier Self-Deconvolution (FSD) and calculate the Second Derivative to identify the exact wavenumbers of hidden sub-bands (e.g., 1624 cm⁻¹ for

    
    -sheet, 1657 cm⁻¹ for 
    
    
    
    -helix)[3].
  • Expert Insight: Ensure your spectrometer purge gas is free of water vapor. Sharp, periodic spikes in the Amide I region are often atmospheric water vapor rotational bands, which novice analysts mistakenly fit as secondary structure peaks.

Step 4: Curve Fitting

  • Fit the identified sub-bands using Gaussian/Voigt line shapes until the residual root-mean-square error (RMSE) is minimized[4].

  • Calculate the fractional area of each sub-band relative to the total Amide I area to quantify the conformational ensemble[3].

FTIR_Workflow Start 1. Lyophilized Sample Preparation Deuteration 2. H/D Exchange (D2O) Isolates Amide I from H2O Start->Deuteration Validate Self-Validation: Amide II -> Amide II' Shift Deuteration->Validate ATR 3. FTIR-ATR Measurement (Diamond Crystal) Validate->ATR Spectral 4. Fourier Self-Deconvolution & 2nd Derivative ATR->Spectral Analysis 5. Gaussian/Voigt Fitting Secondary Structure Quant. Spectral->Analysis

Workflow for FTIR-ATR analysis of peptidomimetics with built-in isotopic self-validation.

References

1.[4] A photoswitchable helical peptide with light-controllable interface/transmembrane topology in lipidic membranes. nih.gov.[Link] 2.[3] FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. acs.org.[Link] 3.[1] A Field Guide to Optimizing Peptoid Synthesis. acs.org.[Link] 4.[2] Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. aip.org.[Link] 5.[5] Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. mit.edu.[Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted in a manner that is safe, compliant, and environmentally responsible.

Hazard Assessment and Risk Mitigation

Precautionary Principle: In the absence of comprehensive toxicological data, this compound should not be considered inert. Disposal procedures must prevent its release into the environment.[3][6] Do not dispose of this chemical down the drain or in the regular trash.[7]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling the solid compound or its waste.

EquipmentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against accidental splashes or airborne dust particles.[8]
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.[3]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved respiratorRecommended when handling larger quantities of the powder outside of a ventilated enclosure to avoid inhalation.[3][5]

Core Disposal Protocol: Waste Stream Segregation and Management

The fundamental principle for disposing of this compound is to treat it as a chemical waste stream to be managed by your institution's Environmental Health & Safety (EHS) office or a certified chemical waste contractor.[10] This aligns with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" responsibility for all laboratory chemicals.[11]

The following diagram outlines the decision-making process for proper waste segregation.

Disposal_Workflow start Identify Waste Containing This compound waste_type What is the form of the waste? start->waste_type solid_chem Unused, Expired, or Off-Specification Solid Chemical waste_type->solid_chem  Solid Chemical   contaminated_labware Contaminated Labware (Gloves, Weigh Paper, Wipers, etc.) waste_type->contaminated_labware Contaminated Material solid_waste_container Action: Place in a dedicated, sealed, and labeled Solid Chemical Waste container. solid_chem->solid_waste_container contaminated_waste_container Action: Place in a sealed bag, then into a designated Solid Contaminated Lab Waste container. contaminated_labware->contaminated_waste_container contact_ehs Store container in a designated waste accumulation area and schedule pickup with EHS. solid_waste_container->contact_ehs contaminated_waste_container->contact_ehs

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedure
  • Waste Container Preparation :

    • Procure a clean, dry, and chemically compatible waste container with a secure, sealable lid.

    • Label the container clearly with "Solid Chemical Waste" and the full chemical name: "this compound".[7][10] Include the accumulation start date.[6]

  • Transfer of Unused/Expired Chemical :

    • Conduct this step in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.[4][9]

    • Carefully transfer the solid chemical from its original container into the prepared waste container. Use a spatula and avoid pouring, which can generate dust.[4]

    • Securely seal the waste container lid.

  • Disposal of Contaminated Materials :

    • Items such as used weighing paper, contaminated gloves, and paper towels should be collected separately.

    • Place these items into a sealable plastic bag.

    • Dispose of the sealed bag in the designated solid waste container for contaminated laboratory materials.[3]

  • Storage and Pickup :

    • Store the sealed waste container in a designated, well-ventilated chemical waste accumulation area.[7]

    • Ensure solids are stored separately from liquid waste.[12]

    • Contact your institution's EHS department to arrange for a scheduled waste pickup.[3]

Spill Management Protocol

Accidents can happen, and a clear, immediate plan is crucial for safe mitigation.

Spill_Response spill Minor Spill of Solid Powder Occurs ppe Ensure Proper PPE is Worn spill->ppe assess Assess Spill (Is it manageable?) sweep Gently sweep up solid material. Avoid creating dust. assess->sweep Yes contact_ehs Major Spill: Evacuate area. Alert colleagues. Contact EHS immediately. assess->contact_ehs No / Unsure ppe->assess collect Place swept material into labeled chemical waste container. sweep->collect clean Wipe spill area with a damp cloth. Dispose of cloth as contaminated waste. collect->clean

Caption: Immediate response protocol for a minor spill of solid chemical.

In the event of a minor spill, carefully sweep or wipe up the solid material, taking care not to generate dust.[3] The collected material and cleaning supplies should be placed into your labeled solid chemical waste container. The area should then be decontaminated. For larger spills, evacuate the immediate area and contact your EHS office for emergency response.[3]

Decontamination and Empty Container Disposal

Work Surfaces : After handling the chemical, decontaminate the work area (fume hood, benchtop) by wiping all surfaces with a towel wetted with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[9] Dispose of the cleaning materials as contaminated solid waste.

Empty Containers : A chemical container is not considered regular trash until it is "RCRA Empty." For solid, non-acutely hazardous chemicals, this means no freestanding material remains.

  • Remove all residual powder by scraping the sides and bottom of the container. This residue must be disposed of as solid chemical waste.

  • Deface the original label to prevent confusion.[13]

  • Once confirmed "RCRA Empty" and defaced, the container can typically be disposed of in the regular laboratory glassware or solid waste stream, but always confirm with your institution's specific policies.[6][13]

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved February 26, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44, 8113–8115. Retrieved February 26, 2026, from [Link]

  • Hazardous Waste. (2026, February 12). US Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved February 26, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 26, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 26, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 26, 2026, from [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (n.d.). IDR Environmental Services. Retrieved February 26, 2026, from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved February 26, 2026, from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. Retrieved February 26, 2026, from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved February 26, 2026, from [Link]

  • Powder Handling. (n.d.). AirClean Systems. Retrieved February 26, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 26, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Boc-Phenylalanine Glycine. (n.d.). PMC Isochem. Retrieved February 26, 2026, from [Link]

Sources

Navigating the Safe Handling of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine, a Boc-protected amino acid derivative. As a Senior Application Scientist, my objective is to distill complex safety protocols into a clear, actionable framework, ensuring that your work with this compound is both safe and efficient. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Key Considerations:

  • Physical Form: As a powdered solid, the primary hazard is the generation of airborne dust during handling.

  • Reactivity: Stable under normal conditions, but should be kept away from strong oxidizing agents, acids, and alkaline materials.[2]

  • Toxicity: Not considered acutely toxic, but may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3]

It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) that all laboratory activities involving hazardous chemicals are governed by a comprehensive Chemical Hygiene Plan (CHP).[6][7][8][9] This guide should be used as a supplement to your institution's specific CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE, which should be considered the minimum requirement.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder and accidental splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.If handling large quantities or if dust generation is significant, a NIOSH-approved N95 dust mask or the use of a fume hood is recommended to prevent inhalation.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This operational plan provides a systematic approach to handling this compound from receipt to use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Review SDS & Chemical Hygiene Plan PPE 2. Don Appropriate PPE Prep->PPE Ensure proper fit Workstation 3. Prepare a Clean & Well-Ventilated Workstation PPE->Workstation Fume hood preferred Weigh 4. Carefully Weigh the Compound Workstation->Weigh Minimize dust generation Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Use a spatula Decontaminate 6. Decontaminate Work Area Transfer->Decontaminate After experiment completion DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE Avoid self-contamination Wash 8. Wash Hands Thoroughly DoffPPE->Wash

Figure 1: Step-by-step workflow for handling this compound.

Detailed Steps:

  • Review Documentation: Before handling the compound, thoroughly review the Safety Data Sheet for a similar compound and your laboratory's Chemical Hygiene Plan.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Workstation: Ensure your work area is clean and, ideally, located within a certified chemical fume hood to minimize dust exposure.[5][10]

  • Weighing: When weighing the powder, do so carefully to avoid creating airborne dust. Use a draft shield on the balance if available.

  • Transfer: Use a spatula to transfer the powder to your reaction vessel. Avoid pouring directly from the container if it is likely to generate dust.

  • Decontamination: After use, decontaminate the work surface with an appropriate solvent and wipe it clean.

  • Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by your lab coat, and then eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As this compound is not classified as a hazardous substance, its disposal is more straightforward than that of hazardous materials.

Waste Streams:

  • Solid Waste:

    • Contaminated Materials: Used weighing paper, gloves, and any other solid materials that have come into contact with the compound should be placed in a designated solid waste container.

    • Unused Compound: Small quantities of unused or waste this compound should be collected in a clearly labeled container for solid chemical waste. Do not dispose of it in the regular trash.[11]

  • Liquid Waste:

    • Rinsate: If you rinse glassware that contained the compound, the rinsate should be collected as non-hazardous chemical waste. Do not pour it down the drain unless your institution's EHS has approved this for small quantities of non-hazardous materials.[11][12]

  • Empty Containers:

    • The original container of this compound, once empty, should have its label defaced and can then typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures for empty chemical containers.[11]

Always adhere to your institution's specific guidelines for waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek medical attention.

  • Spill:

    • Small Spill: For a small spill of the powder, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with a wet cloth.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's EHS for cleanup.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Remember that a strong safety culture is built on the foundation of knowledge, preparation, and consistent adherence to best practices.

References

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS.
  • Disposal Procedures for Non Hazardous Waste. Environmental Health and Safety, University of Texas at Dallas.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.
  • Chemical Hygiene Plan (CHP). Case Western Reserve University Environmental Health and Safety.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety Data Sheet: Boc-Phe(4-Me)-OH. AAPPTec, LLC.
  • Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Safety Data Sheet: BOC-L-Phenylalanine. (2009, September 22). Fisher Scientific.
  • Material Safety Data Sheet for N-Boc-Phe-OH. Globe Chemie.
  • BOC-L-Phenylalanine SDS, 13734-34-4 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH.
  • Standard Operating Procedure: Carbon (powder and activated). (2012, December 14). UC Center for Laboratory Safety.
  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。